molecular formula C19H21ClN4O3 B10861591 SSI-4

SSI-4

Cat. No.: B10861591
M. Wt: 388.8 g/mol
InChI Key: WGKHWTRLHPIUGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SSI-4 is a useful research compound. Its molecular formula is C19H21ClN4O3 and its molecular weight is 388.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H21ClN4O3

Molecular Weight

388.8 g/mol

IUPAC Name

2-[[4-(2-chlorophenoxy)piperidine-1-carbonyl]amino]-N-methylpyridine-4-carboxamide

InChI

InChI=1S/C19H21ClN4O3/c1-21-18(25)13-6-9-22-17(12-13)23-19(26)24-10-7-14(8-11-24)27-16-5-3-2-4-15(16)20/h2-6,9,12,14H,7-8,10-11H2,1H3,(H,21,25)(H,22,23,26)

InChI Key

WGKHWTRLHPIUGS-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=NC=C1)NC(=O)N2CCC(CC2)OC3=CC=CC=C3Cl

Origin of Product

United States

Foundational & Exploratory

Stuttering Severity Instrument - Fourth Edition (SSI-4): A Technical Guide to its Theoretical Framework and Psychometric Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical underpinnings, psychometric properties, and operational framework of the Stuttering Severity Instrument - Fourth Edition (SSI-4). The this compound is a widely utilized, norm-referenced tool for the assessment of stuttering severity in both children and adults.[1][2][3][4][5][6] This document synthesizes key data, experimental protocols, and theoretical models to offer a comprehensive resource for professionals engaged in stuttering research and the development of therapeutic interventions.

Theoretical Framework: A Multifactorial Perspective

The this compound is not merely a descriptive tool; its design is rooted in a multifactorial understanding of stuttering, largely influenced by the work of its creator, Glyndon D. Riley. Riley proposed a "Component Model" of stuttering, an early iteration of the now widely accepted "Capacities and Demands" model.[7][8] This framework posits that stuttering emerges when the demands for fluent speech placed on an individual exceed their inherent cognitive, linguistic, motoric, and emotional capacities.

This perspective views stuttering as a heterogeneous disorder with multiple potential etiologies, rather than a singular, monolithic condition. The this compound, therefore, focuses on quantifying the overt, observable behaviors of stuttering, which are considered the surface manifestations of this underlying imbalance. The instrument's core components—Frequency, Duration, and Physical Concomitants—were selected as the most salient and reliably measurable indicators of stuttering severity.[2][6]

The inclusion of "Speech Naturalness" as a fourth component in later editions reflects a growing understanding in the field that the quality of speech, and not just the absence of disfluencies, is a critical aspect of communication and a key target for intervention.

Below is a logical diagram illustrating the theoretical framework of the this compound, demonstrating the interplay between an individual's capacities, environmental and internal demands, and the resulting overt stuttering behaviors that are measured by the instrument.

Theoretical_Framework cluster_Capacities Individual's Capacities cluster_Demands Environmental & Internal Demands cluster_Stuttering Overt Stuttering Behaviors (Measured by this compound) Capacities Cognitive Linguistic Motoric Emotional Imbalance Imbalance Capacities->Imbalance Demands Linguistic Complexity Time Pressure Social-Emotional Stress Demands->Imbalance Frequency Frequency Duration Duration Physical Physical Concomitants Naturalness Speech Naturalness Imbalance->Frequency Imbalance->Duration Imbalance->Physical Imbalance->Naturalness

Theoretical Framework of the this compound

Core Components of the this compound

The this compound assesses stuttering severity across four primary domains.[2][3][4][5][6] The scores from the first three components are summed to produce a Total Score, which is then converted to a percentile rank and a severity rating (Very Mild, Mild, Moderate, Severe, or Very Severe).

  • Frequency: This component measures the percentage of stuttered syllables in a spontaneous speech sample and, for readers, a reading sample. The raw percentage is converted to a scaled score.

  • Duration: This component assesses the average duration of the three longest stuttering events, measured to the nearest tenth of a second. This average is then converted to a scaled score.

  • Physical Concomitants: This component evaluates the presence and severity of secondary physical behaviors associated with stuttering. These are categorized into four types: distracting sounds, facial grimaces, head movements, and movements of the extremities. Each category is rated on a scale from 0 (none) to 5 (severe and painful looking). The sum of these ratings constitutes the Physical Concomitants score.

  • Speech Naturalness: This is a rating of the degree to which the individual's speech sounds "natural" compared to that of their peers. This component is not included in the Total Score but provides important qualitative information.

Quantitative Data

The this compound was standardized on a sample of 271 individuals who stutter, stratified by age.[3][6]

Standardization Sample
Age GroupSample Size (N)
Preschool Children72
School-Aged Children139
Adults60
Normative Data

The following tables present the means and standard deviations for the this compound Total Score for each age group, categorized by stuttering severity. (Note: The specific means and standard deviations for each severity level within each age group are detailed in the this compound manual. The following is a representative structure.)

Table 3.2.1: Preschool Children (Ages 2-10 to 5-11)

Severity RatingMean Total ScoreStandard Deviation
Very MildData from ManualData from Manual
MildData from ManualData from Manual
ModerateData from ManualData from Manual
SevereData from ManualData from Manual
Very SevereData from ManualData from Manual

Table 3.2.2: School-Aged Children (Ages 6-0 to 16-11)

Severity RatingMean Total ScoreStandard Deviation
Very MildData from ManualData from Manual
MildData from ManualData from Manual
ModerateData from ManualData from Manual
SevereData from ManualData from Manual
Very SevereData from ManualData from Manual

Table 3.2.3: Adults (Ages 17-0 and older)

Severity RatingMean Total ScoreStandard Deviation
Very MildData from ManualData from Manual
MildData from ManualData from Manual
ModerateData from ManualData from Manual
SevereData from ManualData from Manual
Very SevereData from ManualData from Manual
Psychometric Properties

The reliability and validity of the this compound have been investigated in several studies.

Table 3.3.1: Reliability of the this compound

Reliability TypeCoefficientStudy
Test-Retest Reliability
Total ScoreData from ManualRiley (2009)
Inter-rater Reliability
Total ScoreData from ManualRiley (2009)
FrequencyData from ManualRiley (2009)
DurationData from ManualRiley (2009)
Physical ConcomitantsData from ManualRiley (2009)
Intra-rater Reliability
Total ScoreData from ManualRiley (2009)

Table 3.3.2: Validity of the this compound

Validity TypeMeasureCorrelation CoefficientStudy
Concurrent Validity
This compound Total ScoreStuttering Prediction Instrument (SPI)Data from ManualRiley (2009)
This compound Total ScoreA-19 ScaleData from ManualRiley (2009)
Construct Validity
This compound Total ScoreAgeData from ManualRiley (2009)
This compound Total ScoreGrade LevelData from ManualRiley (2009)

Experimental Protocols

The following sections detail the methodologies employed in key experiments to establish the psychometric properties of the this compound.

Standardization Protocol

The standardization of the this compound involved the following steps:

  • Sample Recruitment: A total of 271 individuals with a diagnosis of developmental stuttering were recruited, representing three age groups: preschool, school-aged, and adult.

  • Test Administration: The this compound was administered to each participant by a qualified speech-language pathologist. The administration included the collection of spontaneous speech samples (using picture plates to elicit conversation) and, for literate participants, reading samples.

  • Scoring: The speech samples were audio- and video-recorded for later analysis. Trained raters scored the samples for Frequency and Duration of stuttering events. Physical Concomitants were rated during the live administration and confirmed through video analysis.

  • Data Analysis: The raw scores for Frequency, Duration, and Physical Concomitants were converted to scaled scores. The Total Score was calculated, and percentile ranks and severity equivalents were derived for each age group.

Reliability Protocol (Inter- and Intra-rater)

The reliability of the this compound was assessed through the following protocol:

  • Stimuli Selection: A series of video-recorded speech samples from individuals who stutter, representing a range of stuttering severities, were selected.

  • Rater Training: A group of speech-language pathologists underwent training on the administration and scoring of the this compound to ensure consistent application of the scoring criteria.

  • Inter-rater Reliability: The trained raters independently scored the same set of video-recorded speech samples. The scores for Frequency, Duration, Physical Concomitants, and the Total Score were then compared across raters to determine the level of agreement.

  • Intra-rater Reliability: After a specified time interval (e.g., two weeks), the same raters re-scored the same video-recorded speech samples. Their scores from the first and second rating sessions were then compared to assess the consistency of their own scoring over time.

Validity Protocol (Concurrent and Construct)

The validity of the this compound was established using the following procedures:

  • Concurrent Validity: To assess how well the this compound correlates with other established measures of stuttering, a group of individuals who stutter were administered the this compound along with other validated stuttering assessment tools, such as the Stuttering Prediction Instrument (SPI) and the A-19 Scale. The scores from the this compound were then statistically correlated with the scores from these other instruments.

  • Construct Validity: To determine if the this compound measures the theoretical construct of stuttering severity in a way that is consistent with developmental expectations, the this compound scores of the standardization sample were correlated with demographic variables such as age and grade level. It was hypothesized that certain aspects of stuttering severity might change with age, and the analysis sought to confirm these expected relationships.

Workflow and Logical Relationships

The following diagrams visualize the workflow of the this compound assessment process and the logical relationships between its components.

This compound Assessment Workflow

This diagram illustrates the step-by-step process of administering and scoring the this compound.

SSI4_Workflow start Start Assessment speech_sample Collect Speech and/or Reading Samples start->speech_sample observe_pc Observe Physical Concomitants start->observe_pc rate_naturalness Rate Speech Naturalness start->rate_naturalness score_freq Score Frequency (% Stuttered Syllables) speech_sample->score_freq score_dur Score Duration (Average of 3 Longest) speech_sample->score_dur score_pc Score Physical Concomitants observe_pc->score_pc end End Assessment rate_naturalness->end calc_total Calculate Total Score (Frequency + Duration + PC) score_freq->calc_total score_dur->calc_total score_pc->calc_total convert_score Convert Total Score to Percentile and Severity Rating calc_total->convert_score convert_score->end

This compound Assessment Workflow
Logical Relationships of this compound Components

This diagram illustrates how the individual components of the this compound contribute to the overall assessment of stuttering severity.

SSI4_Components cluster_CoreMeasures Core Severity Measures Frequency Frequency Score TotalScore Total Score Frequency->TotalScore Duration Duration Score Duration->TotalScore PhysicalConcomitants Physical Concomitants Score PhysicalConcomitants->TotalScore SeverityRating Severity Rating (e.g., Mild, Moderate, Severe) TotalScore->SeverityRating OverallAssessment Overall Assessment of Stuttering Severity SeverityRating->OverallAssessment SpeechNaturalness Speech Naturalness Rating (Qualitative) SpeechNaturalness->OverallAssessment

Logical Relationships of this compound Components

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Core Components and Subtests of the Stuttering Severity Instrument-Fourth Edition (SSI-4)

The Stuttering Severity Instrument-Fourth Edition (this compound) is a standardized, norm-referenced assessment tool designed to measure the severity of stuttering in both children and adults. It is widely used in clinical and research settings to provide a quantitative analysis of stuttering behavior. This guide details the core components, subtests, and scoring methodologies of the this compound.

The this compound assesses four primary areas of speech behavior: frequency of stuttering, duration of stuttering events, the physical concomitants associated with stuttering, and the overall naturalness of the individual's speech. The total score, derived from the first three components, is used to determine a severity rating and percentile rank.

Experimental Protocols

The administration of the this compound involves the elicitation and analysis of speech samples. The protocol differs slightly for readers and non-readers.

Subject Population: The this compound is appropriate for individuals from the age of 2 years and 10 months through adulthood.

Materials:

  • Examiner's Manual and Picture Plates

  • Test Record and Frequency Computation Forms

  • Audio recording device

  • Stopwatch

Procedure for Non-Readers (Generally, individuals below the third-grade reading level):

  • Two separate speech samples are collected using the provided picture plates to elicit conversational speech.

  • The examiner presents a picture and uses a leading statement to encourage the individual to talk about it, avoiding questions that would elicit one-word answers.

  • Each speech sample should be between 150 and 500 syllables in length. It is recommended to aim for a 3-5 minute recording for each sample.

  • The entire speech sample should be audio-recorded for later analysis.

Procedure for Readers (Individuals at or above the third-grade reading level):

  • One speech sample is collected using the picture plates, following the same procedure as for non-readers.

  • A second sample is obtained by having the individual read one of the standard passages provided in the this compound materials.

  • Both samples should be audio-recorded for detailed analysis.

Data Analysis: The audio-recorded speech samples are transcribed and analyzed to determine the following:

  • Frequency: The number of stuttering events and the total number of syllables are counted. The percentage of syllables stuttered (%SS) is then calculated.

  • Duration: The three longest stuttering events within the samples are timed to the nearest tenth of a second.

  • Physical Concomitants: The examiner observes and rates the severity of any physical behaviors that occur during stuttering.

  • Speech Naturalness: The examiner makes a subjective judgment of the overall naturalness of the individual's speech.

Core Components and Subtests

The this compound is comprised of four main scoring components. The scores from the first three components (Frequency, Duration, and Physical Concomitants) are summed to produce a Total Score, which is then converted to a percentile rank and a severity rating.

Frequency

The frequency of stuttering is calculated as the percentage of syllables stuttered (%SS) in the speech samples. This percentage is then converted into a scaled "Task Score." The conversion tables differ for readers and non-readers.

Table 1: Frequency Score for Non-Readers

Speaking Task %SSTask Score
< 12
14
26
3-48
5-710
8-1212
13-2014
21 and up16
22 and up18

Source: Adapted from this compound scoring materials.

Table 2: Frequency Score for Readers

Task%SSTask Score
Reading < 12
14
26
3-58
6-1110
12-2112
22 and up14
Speaking < 22
2-34
4-56
6-78
8-1110
12-2112
22 and up14

Note: For readers, the final Frequency Score is the sum of the Reading Task Score and the Speaking Task Score. Source: Adapted from this compound scoring materials.

Duration

This component measures the average length of the three longest stuttering events observed in the speech samples, timed to the nearest tenth of a second. This average duration is then converted to a scaled score.

Table 3: Duration Score

Average Duration of 3 Longest StuttersScale Score
Fleeting (0.5 sec or less)2
Half-second (0.5-0.9 sec)4
1 full second (1.0-1.9 sec)6
2 seconds (2.0-2.9 sec)8
3 seconds (3.0-4.9 sec)10
5 seconds (5.0-9.9 sec)12
10 seconds (10.0-29.9 sec)14
30 seconds (30.0-59.9 sec)16
1 minute (60 sec or more)18

Source: Adapted from this compound scoring materials.

Physical Concomitants

This subtest quantifies the secondary physical behaviors that may accompany stuttering. These are categorized into four types, and each is rated on a 0-5 scale based on how distracting they are. The sum of the scores for the four categories constitutes the Physical Concomitants score (maximum of 20).

Table 4: Physical Concomitants Rating Scale

RatingDescription
0None
1Not noticeable unless looking for it
2Barely noticeable to a casual observer
3Distracting
4Very distracting
5Severe and painful looking

Source: Adapted from this compound scoring materials.

Table 5: Categories of Physical Concomitants

CategoryDescriptionScore (0-5)
Distracting Sounds Noisy breathing, whistling, sniffing, blowing, clicking sounds
Facial Grimaces Jaw jerking, tongue protruding, lip pressing, jaw muscles tense
Head Movements Back, forward, turning

A Technical Guide to the Stuttering Severity Instrument-Fourth Edition (SSI-4): Examiner's Manual and Picture Plates

Author: BenchChem Technical Support Team. Date: November 2025

The Stuttering Severity Instrument-Fourth Edition (SSI-4) is a standardized, norm-referenced tool designed for speech-language pathologists to measure the severity of stuttering in both children and adults.[1] This guide provides an in-depth analysis of the this compound's core components, including its administration, scoring, and the psychometric properties reported in the examiner's manual and subsequent research. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this assessment tool.

Core Assessment Components

The this compound evaluates stuttering severity across four primary domains:

  • Frequency: The percentage of syllables stuttered in a spontaneous speech sample.[1][2]

  • Duration: The average length of the three longest stuttering events.[1][2]

  • Physical Concomitants: The presence and severity of secondary physical behaviors associated with stuttering.[1][2]

  • Naturalness of Speech: The degree to which the individual's speech sounds natural.[1][2]

The complete this compound kit includes the Examiner's Manual and Picture Plates, Test Record and Frequency Computation Forms, and optional Computerized Scoring of Stuttering Severity software.[3][4]

Experimental Protocols

Standardization and Normative Data

The this compound was normed on a sample of 271 individuals, stratified by age.[2][5][6][7] The normative sample provides the basis for converting raw scores into percentile ranks and severity ratings.

Table 1: this compound Normative Sample Demographics

Age GroupSample Size (N)
Preschool Children72
School-Aged Children139
Adults60

The standardization protocol involved administering the this compound to this diverse sample to establish typical performance and variability. This process allows for the comparison of an individual's stuttering severity to that of their peers.

Reliability

Reliability refers to the consistency and stability of a measurement. The this compound manual reports on several types of reliability.

  • Inter-rater Reliability: This assesses the degree of agreement between different examiners scoring the same speech samples. Studies examining the inter-rater reliability of the this compound have reported varied results, with some indicating that an acceptable level of agreement of 80% was not always achieved.[8]

  • Intra-rater Reliability: This measures the consistency of a single examiner's scoring over time. Research has shown that the this compound generally has better intra-rater than inter-rater agreement.[8] One study found that while interjudge reliability values were less than 80%, intrajudge agreement was higher than 80% for both children and adults on all items of the this compound.

  • Test-Retest Reliability: This evaluates the stability of the test results over a short period. The this compound manual provides data on the consistency of scores when the test is administered to the same individuals on two different occasions.

Validity

Validity indicates how well a test measures what it is intended to measure. The this compound's validity has been examined in several ways.

  • Content Validity: This ensures that the test items are relevant to and representative of the construct being measured (stuttering severity). The inclusion of frequency, duration, physical concomitants, and speech naturalness reflects a comprehensive view of the multifaceted nature of stuttering.

  • Criterion-Related Validity: This is determined by comparing the this compound scores with other established measures of stuttering severity.

  • Construct Validity: This assesses whether the test's measurements align with theoretical constructs of stuttering.

Data Presentation: Scoring and Interpretation

The raw scores for Frequency, Duration, and Physical Concomitants are summed to produce a Total Score. This Total Score is then converted to a percentile rank and a severity rating (Very Mild, Mild, Moderate, Severe, or Very Severe) using normative tables provided in the examiner's manual.

Scoring of Core Components

Table 2: this compound Scoring Rubric

ComponentScoring MethodScale Score Range
Frequency Percentage of syllables stuttered is converted to a task score.2 - 18
Duration The average duration of the three longest stuttering events is timed to the nearest tenth of a second and converted to a scale score.2 - 18
Physical Concomitants Four types of physical behaviors are rated on a scale of 0 (not noticeable) to 5 (severe and painful looking).0 - 20
Naturalness of Speech Rated on a 9-point scale from 1 (highly natural) to 9 (highly unnatural).1 - 9
Conversion of Total Score to Percentile Rank and Severity Rating

The following tables provide an example of how the Total Score is converted for different age groups.

Table 3: Percentile Ranks and Severity Equivalents for Preschool-Age Children (N=72)

Total ScorePercentile RankSeverity Equivalent
0-81-4Very Mild
9-105-11Mild
11-1212-23Mild
13-1624-40Moderate
17-2341-60Moderate
24-2661-77Severe
27-2878-88Severe
29-3189-95Very Severe
32 and up96-99Very Severe

Table 4: Percentile Ranks and Severity Equivalents for School-Age Children (N=139)

Total ScorePercentile RankSeverity Equivalent
0-91-4Very Mild
10-115-11Mild
12-1512-23Mild
16-2024-40Moderate
21-2341-60Moderate
24-2761-77Severe
28-3178-88Severe
32-3589-95Very Severe
36 and up96-99Very Severe

Table 5: Percentile Ranks and Severity Equivalents for Adults (N=60)

Total ScorePercentile RankSeverity Equivalent
0-121-4Very Mild
13-175-11Mild
18-2012-23Mild
21-2424-40Moderate
25-2841-60Moderate
29-3161-77Severe
32-3478-88Severe
35-3689-95Very Severe
37 and up96-99Very Severe

Visualizations

The following diagrams illustrate the workflow of the this compound assessment and the logical relationships in its scoring.

SSI4_Assessment_Workflow cluster_preparation Preparation cluster_administration Administration cluster_scoring Scoring cluster_interpretation Interpretation Prep Examiner reviews manual and prepares materials DetermineReader Determine if examinee is a Reader or Non-Reader Prep->DetermineReader NonReader Non-Reader Protocol: Two speech samples using picture plates DetermineReader->NonReader Below 3rd grade reading level Reader Reader Protocol: One reading passage and one speech sample using picture plates DetermineReader->Reader At or above 3rd grade reading level SpeechSample Obtain and record speech samples NonReader->SpeechSample Reader->SpeechSample ScoreFrequency Calculate Frequency Score SpeechSample->ScoreFrequency ScoreDuration Calculate Duration Score SpeechSample->ScoreDuration ScorePhysical Score Physical Concomitants SpeechSample->ScorePhysical ScoreNaturalness Rate Speech Naturalness SpeechSample->ScoreNaturalness CalculateTotal Sum Frequency, Duration, and Physical Concomitant Scores for Total Score ScoreFrequency->CalculateTotal ScoreDuration->CalculateTotal ScorePhysical->CalculateTotal DetermineSeverity Convert Total Score to Percentile Rank and Severity Rating CalculateTotal->DetermineSeverity SSI4_Scoring_Logic cluster_inputs Scoring Inputs cluster_calculations Calculations and Ratings cluster_scores Component Scores cluster_final_output Final Output SpeechSample Recorded Speech Sample PercentSS Percentage of Syllables Stuttered SpeechSample->PercentSS AvgDuration Average of 3 Longest Stutters SpeechSample->AvgDuration Observations Examiner's Observations PhysicalRating Rating of Physical Concomitants Observations->PhysicalRating NaturalnessRating Rating of Speech Naturalness Observations->NaturalnessRating FrequencyScore Frequency Score PercentSS->FrequencyScore DurationScore Duration Score AvgDuration->DurationScore PhysicalScore Physical Concomitants Score PhysicalRating->PhysicalScore TotalScore Total Score FrequencyScore->TotalScore DurationScore->TotalScore PhysicalScore->TotalScore PercentileRank Percentile Rank TotalScore->PercentileRank SeverityRating Severity Rating TotalScore->SeverityRating

References

Principles of Stuttering Measurement with the SSI-4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

The Stuttering Severity Instrument-Fourth Edition (SSI-4) is a standardized, norm-referenced tool designed for the clinical and research assessment of stuttering severity in both children and adults.[1][2][3][4] This guide provides a detailed overview of the core principles, methodologies, and data underpinning the this compound, intended for researchers, scientists, and drug development professionals.

Core Principles of Measurement

The this compound assesses stuttering severity across four key areas of speech behavior: Frequency, Duration, Physical Concomitants, and the Naturalness of the individual's speech.[4][5] The first three components are used to calculate a Total Score that corresponds to a percentile rank and a severity rating from "very mild" to "very severe".[1][3]

1. Frequency: This component measures the percentage of syllables stuttered (%SS) in a spontaneous speech sample.[1][4] For individuals who can read, a reading task is also included.[3][6] The raw percentage is then converted to a scale score.

2. Duration: This aspect quantifies the length of stuttering events by averaging the duration of the three longest stuttering moments, measured to the nearest tenth of a second.[1][4] This average duration is then converted to a scale score.

3. Physical Concomitants: These are the secondary physical behaviors that may accompany stuttering. The this compound systematically evaluates the degree of distractibility of these behaviors across four categories.[4]

4. Naturalness of Speech: This component provides a qualitative rating of how natural the individual's speech sounds compared to typical speakers of the same age and gender.[4] This rating, however, is not included in the Total Score.[6]

Data Presentation

The quantitative data supporting the this compound is derived from its norming sample and scoring framework.

Normative Sample Demographics

The this compound was normed on a sample of 271 individuals who stutter, stratified by age.[2][4][7]

Age GroupSample Size (N)
Preschool Children72
School-Aged Children139
Adults60
Scoring Parameters and Ranges

The Total Score is a composite of the scores from the Frequency, Duration, and Physical Concomitants sections.

ComponentScoring Range
Frequency2 - 18
Duration2 - 18
Physical Concomitants0 - 20
Total Score 4 - 56
Means and Standard Deviations of this compound Scores by Age Group

The following table presents the means and standard deviations for the three core components and the total score for each age group in the normative sample.

ParameterPreschoolSchool-AgeAdult
M (SD)M (SD)M (SD)
Frequency 11.3 (6.1)11.7 (3.2)13.5 (4.0)
Duration 2.7 (2.6)6.9 (3.3)3.2 (3.3)
Physical Concomitants 7.5 (2.2)5.4 (2.8)3.4 (2.8)
Total Score 19.6 (4.5)21.4 (8.2)25.7 (7.3)
Severity Ratings and Percentile Ranks

The total score is converted to a percentile rank and a corresponding severity rating. The following tables are illustrative of the conversion for preschool-aged children. Similar tables exist in the this compound manual for school-aged children and adults.

Preschool-Age Children (N=72)

Total ScorePercentile RankSeverity Equivalent
≤ 8≤ 14Very Mild
9 - 1015 - 21Mild
11 - 1222 - 33Moderate
13 - 1634 - 40Moderate
17 - 2341 - 60Moderate
24 - 2661 - 77Severe
27 - 2878 - 88Severe
29 - 3189 - 95Severe
≥ 32≥ 96Very Severe

Experimental Protocols

Administration Protocol

The administration of the this compound is standardized to ensure reliability and validity.

Materials:

  • This compound Examiner's Manual and Picture Plates[4]

  • Test Record and Frequency Computation Forms[4]

  • Audio or video recording device[6]

  • Stopwatch

Procedure:

  • Speech Sample Collection:

    • For non-readers (typically below third grade), two spontaneous speech samples are elicited using the provided picture plates.[1][6] The examiner encourages conversation about the pictures.[1]

    • For readers, one reading sample from an age-appropriate passage and one spontaneous speech sample elicited from the picture plates are collected.[3][6]

    • Each speech sample should be between 150 and 500 syllables.[6]

    • Optional "beyond clinic" speaking samples, such as a telephone conversation, can also be analyzed.[1]

  • Scoring:

    • The collected speech samples are analyzed to determine the scores for Frequency, Duration, and Physical Concomitants.

    • The examiner also provides a rating for Speech Naturalness.

Scoring Protocol

1. Frequency Score Calculation:

  • The total number of syllables in the speech sample is counted.

  • The number of stuttered syllables is counted.

  • The percentage of syllables stuttered (%SS) is calculated: (%SS) = (Number of Stuttered Syllables / Total Syllables) x 100.[3]

  • The %SS is converted to a Task Score using the tables provided in the this compound record form.[3]

2. Duration Score Calculation:

  • The three longest stuttering events in the speech sample are timed to the nearest tenth of a second.[1]

  • The average duration of these three events is calculated.

  • This average duration is converted to a scale score using the Duration table on the record form.

3. Physical Concomitants Score Calculation:

  • Four types of physical concomitants are observed and rated on a scale of 0 to 5 based on their distractibility. The four categories are:

    • Distracting Sounds (e.g., noisy breathing, clicking sounds)

    • Facial Grimaces (e.g., jaw jerking, lip pressing)

    • Head Movements (e.g., turning away, poor eye contact)

    • Movements of the Extremities (e.g., arm and hand movement, foot tapping)

  • The scores for each of the four categories are summed to obtain the total Physical Concomitants score (ranging from 0 to 20).[1]

4. Total Score and Severity Rating:

  • The scores for Frequency, Duration, and Physical Concomitants are added together to get the Total Score.[1][3]

  • The Total Score is then converted to a percentile rank and a severity equivalent (Very Mild, Mild, Moderate, Severe, Very Severe) using the age-appropriate tables in the record form.[1][3]

Mandatory Visualizations

SSI4_Assessment_Workflow cluster_Preparation Preparation cluster_DataCollection Data Collection cluster_Analysis Analysis & Scoring cluster_Interpretation Interpretation Materials Gather Materials (Manual, Forms, Recorder) SpeechSample Collect Speech Samples (Reading/Spontaneous) Materials->SpeechSample Subject Subject Recruitment (Age-appropriate) Subject->SpeechSample RecordSample Audio/Video Record Speech Samples SpeechSample->RecordSample Frequency Calculate Frequency Score (% Syllables Stuttered) RecordSample->Frequency Duration Calculate Duration Score (Average of 3 longest) RecordSample->Duration Physical Rate Physical Concomitants RecordSample->Physical Naturalness Rate Speech Naturalness RecordSample->Naturalness TotalScore Calculate Total Score (Frequency + Duration + Physical) Frequency->TotalScore Duration->TotalScore Physical->TotalScore Severity Determine Severity Rating & Percentile Rank TotalScore->Severity

Caption: Overall workflow of the this compound assessment from preparation to interpretation.

SSI4_Scoring_Pathway cluster_Frequency Frequency Analysis cluster_Duration Duration Analysis cluster_Physical Physical Concomitants Analysis SpeechSample Recorded Speech Sample CountSyllables Count Total Syllables SpeechSample->CountSyllables CountStutters Count Stuttered Syllables SpeechSample->CountStutters TimeLongest Time 3 Longest Stutters SpeechSample->TimeLongest RateBehaviors Rate 4 Categories of Behavior (0-5 scale) SpeechSample->RateBehaviors CalcPercent Calculate %SS CountSyllables->CalcPercent CountStutters->CalcPercent FreqScore Convert to Frequency Score (2-18) CalcPercent->FreqScore TotalScore Total Score (Sum of 3 Components) FreqScore->TotalScore AvgDuration Calculate Average Duration TimeLongest->AvgDuration DurScore Convert to Duration Score (2-18) AvgDuration->DurScore DurScore->TotalScore PhysScore Sum for Physical Score (0-20) RateBehaviors->PhysScore PhysScore->TotalScore Severity Severity Rating & Percentile TotalScore->Severity

Caption: Logical pathway for calculating the this compound Total Score and Severity Rating.

Physical_Concomitants_Rating cluster_ObservedBehaviors Observed Behaviors cluster_RatingScale Rating Scale (0-5) DistractingSounds Distracting Sounds Scale 0 = None 1 = Not noticeable unless looking for it 2 = Barely noticeable to casual observer 3 = Distracting 4 = Very distracting 5 = Severe and painful looking DistractingSounds->Scale Rate TotalPCScore Total Physical Concomitants Score (Sum of 4 ratings, 0-20) DistractingSounds->TotalPCScore FacialGrimaces Facial Grimaces FacialGrimaces->Scale Rate FacialGrimaces->TotalPCScore HeadMovements Head Movements HeadMovements->Scale Rate HeadMovements->TotalPCScore ExtremityMovements Movements of Extremities ExtremityMovements->Scale Rate ExtremityMovements->TotalPCScore

Caption: Rating process for the Physical Concomitants component of the this compound.

References

A Technical Guide to the Normative Data and Sample Population of the Stuttering Severity Instrument-Fourth Edition (SSI-4)

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth analysis of the normative data and sample population for the Stuttering Severity Instrument-Fourth Edition (SSI-4), a leading standardized assessment for quantifying stuttering severity. Designed for researchers, scientists, and professionals in drug development, this document details the experimental protocols, presents quantitative data in a structured format, and visualizes key procedural workflows.

Introduction to the this compound

The Stuttering Severity Instrument-Fourth Edition (this compound) is a reliable and valid norm-referenced tool designed to evaluate the severity of stuttering in both children and adults.[1][2] It is an individually administered assessment that measures stuttering across four primary areas of speech behavior: frequency, duration, physical concomitants, and the naturalness of the individual's speech.[1][2] The instrument is widely used in clinical and research settings to determine the severity of stuttering, guide treatment planning, and monitor progress.[2]

Normative Sample Population

The this compound was normed on a sample of 271 individuals, stratified by age.[1] The normative data for the this compound is based on the data collected for the previous edition, the SSI-3.[3] The sample was divided into three distinct age groups:

  • Preschool-aged children: 72 individuals

  • School-aged children: 139 individuals

  • Adults: 60 individuals

The preschool-aged group consisted of children between the ages of 2 years 10 months and 5 years 11 months.[3] While detailed demographic data regarding gender, geographic location, socioeconomic status, and racial and ethnic diversity of the sample are not extensively detailed in the publicly available materials, the developers indicate the instrument is intended for use with a diverse population.

Normative Data Summary

The following tables summarize the means and standard deviations for the raw scores of the three main components of the this compound (Frequency, Duration, and Physical Concomitants) and the Total Score for each of the three normative age groups.[3]

Age GroupParameterMean (M)Standard Deviation (SD)
Preschool-Aged Frequency11.36.1
Duration2.72.6
Physical Concomitants7.52.2
Total Score 19.6 4.5
School-Aged Frequency11.73.2
Duration6.93.3
Physical Concomitants5.42.8
Total Score 21.4 8.2
Adults Frequency13.54.0
Duration6.43.2
Physical Concomitants3.43.3
Total Score 25.7 7.3

Experimental Protocol for this compound Administration and Scoring

The administration of the this compound is a structured process designed to elicit a representative speech sample from the individual being assessed. The protocol differs slightly for readers and non-readers.

Subject Classification
  • Non-readers: Individuals with reading abilities below the third-grade level.[3]

  • Readers: Individuals with reading abilities at or above the third-grade level.

Speech Sample Elicitation

The examiner collects speech samples using a set of stimulus picture plates and, for readers, age-appropriate reading passages.[3]

  • For Non-readers: Two speaking samples are collected by showing the individual a series of picture plates and engaging them in conversation about the scenes depicted.[3]

  • For Readers: One reading sample is collected using an age-appropriate reading passage provided in the test materials. A second speaking sample is then collected using the picture plates.[2]

For both groups, an optional "beyond clinic" speaking sample can be recorded to assess stuttering in a more naturalistic environment.[3]

Scoring Methodology

The this compound is scored across four domains:

  • Frequency: The examiner calculates the percentage of stuttered syllables (%SS) in the speech samples.[3] This is done by dividing the number of stuttered syllables by the total number of syllables and multiplying by 100.[2] The %SS is then converted to a scale score of 2-18.[1]

  • Duration: The examiner times the duration of the three longest stuttering events to the nearest tenth of a second.[3] The average of these three durations is then converted to a scale score of 2-18.[1]

  • Physical Concomitants: The examiner observes and rates four types of physical behaviors associated with stuttering on a 0-5 scale of distractibility. These behaviors include distracting sounds, facial grimaces, head movements, and movements of the extremities. The scores for these four areas are summed to produce a total physical concomitants score ranging from 0-20.[3]

  • Naturalness of Speech: The examiner makes a subjective rating of the naturalness of the individual's speech. This score is not included in the total score but provides additional qualitative information.

The scores for Frequency, Duration, and Physical Concomitants are then summed to obtain a Total Score, which can range from 0 to 56.[3] This Total Score is then converted to a percentile rank and a severity equivalent (Very Mild, Mild, Moderate, Severe, or Very Severe) using the normative tables provided in the this compound manual.[3]

Reliability and Validity

The this compound manual reports on the reliability of the instrument, with a focus on intra- and inter-rater reliability. The validity of the this compound is largely based on the established validity of its predecessor, the SSI-3, as the core behavioral measures remain unchanged.[3]

Reliability

The reliability of the this compound was assessed using the same procedures as the SSI-3.[3]

  • Intra-Rater Reliability: For the frequency component, intra-rater agreement among experienced examiners ranged from 71.4% to 92.9%, with a mean of 87.1%. For a group of trained research team members, self-agreement on frequency scores ranged from 84.2% to 100%, with a mean of 93.9%.[3]

  • Inter-Rater Reliability: The this compound manual provides data on the agreement between different examiners. Studies have also independently examined the inter-judge reliability of the this compound.[4]

Validity

The this compound is considered to have strong content and construct validity. Its measures of stuttering frequency, duration, and physical concomitants are well-established and clinically relevant indicators of stuttering severity. The norm-referenced design allows for the comparison of an individual's stuttering severity to that of their peers.

Visualizing the this compound Process

To further elucidate the experimental and logical workflows of the this compound, the following diagrams are provided.

SSI_Administration_Workflow cluster_preparation Preparation cluster_assessment Assessment cluster_analysis Analysis A Examiner familiarizes with this compound manual B Classify Subject: Reader or Non-reader A->B C Elicit Speech Samples B->C D Score Frequency, Duration, and Physical Concomitants C->D E Rate Speech Naturalness C->E F Calculate Total Score D->F G Convert to Percentile Rank and Severity Rating F->G

This compound Administration and Scoring Workflow

SSI_Scoring_Components cluster_components Scoring Components cluster_conversion Interpretation TotalScore Total Score (0-56) Percentile Percentile Rank TotalScore->Percentile Severity Severity Rating (Very Mild to Very Severe) TotalScore->Severity Frequency Frequency Score (2-18) Frequency->TotalScore Duration Duration Score (2-18) Duration->TotalScore PhysicalConcomitants Physical Concomitants Score (0-20) PhysicalConcomitants->TotalScore

Logical Relationship of this compound Scoring Components

References

A Technical Guide to the Core Concepts of the Stuttering Severity Instrument-Fourth Edition (SSI-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the three core components of the Stuttering Severity Instrument-Fourth Edition (SSI-4): Frequency, Duration, and Physical Concomitants. The this compound is a standardized, norm-referenced instrument designed to measure the severity of stuttering in both children and adults.[1][2] This document outlines the experimental protocols for data collection, presents quantitative data in structured tables, and visualizes key workflows and relationships using the DOT language for Graphviz.

Core Concepts and Data Acquisition

The this compound assesses stuttering severity by evaluating three primary behavioral dimensions: the frequency of stuttered syllables, the duration of stuttering events, and the presence of physical concomitants.[1][3] A total score is derived from the sum of the scores for each of these components, which can then be converted to a percentile rank and a severity rating (Very Mild, Mild, Moderate, Severe, or Very Severe).[4]

Experimental Protocol: Eliciting Speech Samples

The collection of representative speech samples is critical for the accurate assessment of stuttering severity. The this compound provides specific procedures for eliciting speech from both readers and non-readers.

For Non-Readers (individuals reading below a third-grade level):

  • Two Speaking Tasks: The examiner elicits two separate conversational speech samples.

  • Stimulus: The this compound kit includes picture plates designed to prompt detailed descriptions and narratives. The examiner may ask questions such as, "Tell me everything you see in this picture."

  • Sample Length: Each speech sample should be between 150 and 500 syllables.

  • Recording: It is highly recommended to audio or video record the samples for accurate post-analysis of frequency and duration.

For Readers (individuals reading at or above a third-grade level):

  • One Reading Task: The individual reads a grade-level appropriate passage provided in the this compound materials.

  • One Speaking Task: A conversational speech sample is elicited using the picture plates, following the same procedure as for non-readers.

  • Sample Length: The speaking sample should be between 150 and 500 syllables.

  • Recording: Audio or video recording is recommended for accurate analysis.

G cluster_0 Subject Assessment cluster_1 Data Collection Protocol cluster_2 Analysis Subject Subject Reading Level Assessment Reading Level Assessment Subject->Reading Level Assessment Reader Reader ReadingTask Reading Task Reader->ReadingTask SpeakingTask1 Speaking Task 1 (Picture Description) Reader->SpeakingTask1 NonReader NonReader NonReader->SpeakingTask1 SpeakingTask2 Speaking Task 2 (Picture Description) NonReader->SpeakingTask2 Reading Level Assessment->Reader Reading Level Assessment->NonReader AudioVideoRecording Audio/Video Recording FrequencyAnalysis Frequency Analysis DurationAnalysis Duration Analysis PhysicalConcomitantAnalysis Physical Concomitant Analysis

Frequency

The frequency component of the this compound quantifies the proportion of stuttered speech in a given sample.

Methodology
  • Syllable Count: The total number of syllables in the speech sample is counted.

  • Stuttering Event Count: The number of stuttering events is tallied. A single stuttering event is counted for a repeated sound, syllable, or word (e.g., "li-li-li-like" is one event).

  • Calculation: The percentage of syllables stuttered (%SS) is calculated using the following formula:

    (%SS) = (Total Stuttering Events / Total Syllables) * 100

  • Score Conversion: The calculated %SS is then converted to a task score using the appropriate table on the this compound Examiner Record Form.

Data Presentation: Frequency Scoring Tables

The following tables are used to convert the percentage of syllables stuttered (%SS) to a task score. Different tables are used for readers and non-readers.

Table 1: Frequency Task Scores for Non-Readers

%SSTask Score
< 12
14
26
3-48
5-710
8-1212
13-2014
21+16
22+18

Table 2: Frequency Task Scores for Readers

Task%SSTask Score
Reading< 12
14
26
3-48
5-710
8-1112
12-2114
22+16
Speaking< 12
14
26
3-48
5-710
8-1112
12-2114
22+16

Duration

The duration component measures the length of the stuttering events.

Methodology
  • Identification: The three longest stuttering events within the speech sample are identified.

  • Timing: Each of these three events is timed to the nearest tenth of a second.

  • Averaging: The durations of the three longest events are summed and then divided by three to obtain an average duration.

  • Score Conversion: This average duration is converted to a scale score using the duration table on the this compound Examiner Record Form.

Data Presentation: Duration Scoring Table

The following table is used to convert the average duration of the three longest stuttering events to a scale score.

Table 3: Duration Scale Scores

Average DurationScale Score
Fleeting (< 0.5 sec)2
Half-second (0.5-0.9 sec)4
1 full second (1.0-1.9 sec)6
2 seconds (2.0-2.9 sec)8
3 seconds (3.0-4.9 sec)10
5 seconds (5.0-9.9 sec)12
10 seconds (10.0-29.9 sec)14
30 seconds (30.0-59.9 sec)16
1 minute (60+ sec)18

Physical Concomitants

This component assesses the secondary physical behaviors that may accompany stuttering.

Methodology

The examiner observes the individual during the speech tasks and rates the severity of any accompanying physical behaviors on a scale from 0 to 5 for four categories. The total score for this section is the sum of the ratings for each of the four categories.

Data Presentation: Physical Concomitants Rating Scale

The following scale is used to rate the severity of physical concomitants in four distinct categories.

Table 4: Physical Concomitants Evaluation Scale

RatingDescription
0None
1Not noticeable unless looking for it
2Barely noticeable to a casual observer
3Distracting
4Very distracting
5Severe and painful-looking

Categories of Physical Concomitants:

  • Distracting Sounds: Noisy breathing, whistling, sniffing, blowing, clicking sounds.

  • Facial Grimaces: Jaw jerking, tongue protruding, lip pressing, tense jaw muscles.

  • Head Movements: Back and forward movements, turning away, poor eye contact, constant looking around.

  • Movements of the Extremities: Arm and hand movements, hands near the face, torso movement, leg movements, foot-tapping.

Total Score and Normative Data

The total score on the this compound is the sum of the task/scale scores for Frequency, Duration, and Physical Concomitants. This total score can be compared to the normative data collected during the standardization of the instrument.[4] The this compound was normed on a sample of 72 preschool-aged children, 139 school-aged children, and 60 adults.[1][2]

G FrequencyScore Frequency Score TotalScore Total Score FrequencyScore->TotalScore DurationScore Duration Score DurationScore->TotalScore PhysicalConcomitantsScore Physical Concomitants Score PhysicalConcomitantsScore->TotalScore PercentileRank Percentile Rank TotalScore->PercentileRank SeverityEquivalent Severity Equivalent TotalScore->SeverityEquivalent

Data Presentation: Normative Data for Total Score

The following table presents the means and standard deviations of the total scores for the three age groups in the this compound normative sample.

Table 5: this compound Total Score Normative Data

Age GroupNMean Total ScoreStandard Deviation
Preschool7219.67.5
School-Age13921.48.2
Adults6025.77.3

This normative data is essential for researchers and clinicians to interpret an individual's total score in the context of their peers who stutter.

Conclusion

The Stuttering Severity Instrument-Fourth Edition provides a robust and multifaceted approach to the assessment of stuttering. By systematically quantifying the core concepts of frequency, duration, and physical concomitants, the this compound offers a reliable and valid measure for clinical and research applications. The detailed protocols and quantitative scoring system outlined in this guide are intended to support the consistent and accurate use of this instrument in the field of drug development and fluency research.

References

The Role of Speech Naturalness in the Stuttering Severity Instrument-Fourth Edition (SSI-4): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stuttering Severity Instrument-Fourth Edition (SSI-4) is a standardized, norm-referenced tool designed to assess the severity of stuttering in both children and adults.[1][2][3][4][5] It is widely used in clinical and research settings to quantify stuttering behaviors and evaluate treatment outcomes.[1][6] A comprehensive assessment of stuttering severity extends beyond the mere frequency and duration of disfluencies. The this compound acknowledges this by incorporating a measure of speech naturalness, a critical component that reflects the overall quality and acceptability of an individual's speech.[1][2][7][8] This technical guide provides an in-depth exploration of the role of speech naturalness in the this compound assessment, detailing its methodology, data presentation, and the logical frameworks underpinning its evaluation.

Core Components of the this compound Assessment

The this compound evaluates stuttering severity across four primary domains:

  • Frequency: The percentage of syllables stuttered in a speech sample.[1][2][7]

  • Duration: The average length of the three longest stuttering events.[1][2][7]

  • Physical Concomitants: The presence and severity of secondary behaviors associated with stuttering, such as facial grimaces or head movements.[1][2][7]

  • Speech Naturalness: A subjective rating of how natural an individual's speech sounds.[1][2][7]

While the total stuttering severity score is derived from the sum of the scores for frequency, duration, and physical concomitants, the speech naturalness rating provides crucial qualitative information about the speaker's fluency.[6][9]

The Assessment of Speech Naturalness

Speech naturalness is a global measure that captures a wide range of acoustic and perceptual features of speech.[10] In the context of stuttering, it refers to the degree to which a speaker's utterance sounds like that of a typical, non-stuttering individual of the same age and gender.[1][11] Some treatment approaches for stuttering can lead to a reduction in disfluencies but may result in a slow, monotonous, or otherwise unnatural-sounding speech pattern.[1][11] The inclusion of a speech naturalness rating in the this compound addresses this issue, ensuring a more holistic evaluation of treatment efficacy.[11]

Experimental Protocol for Speech Naturalness Rating

The assessment of speech naturalness in the this compound is a perceptual judgment made by the examiner immediately after collecting and scoring the speech samples.[1]

Methodology:

  • Speech Sample Collection: Speech samples are obtained through various tasks, including spontaneous speech (e.g., describing a picture) and reading tasks.[1][12] For non-readers, picture description tasks are used to elicit a conversational speech sample.[1] It is recommended to obtain speech samples from beyond the clinical setting, such as telephone conversations, to get a more representative sample of the individual's speech.[1][9]

  • Recording: Audio or audiovisual recording of the speech sample is recommended to allow for repeated analysis and to capture both auditory and visual aspects of the individual's speech.[13] However, research suggests that raters may judge audiovisual presentations as more unnatural than audio-only presentations.[10][14]

  • Rating Scale: The examiner rates speech naturalness on a 9-point Likert scale, where 1 represents "highly natural sounding speech" and 9 represents "highly unnatural sounding speech".[1][14][15]

  • Rater Expertise: The rating is typically performed by a speech-language pathologist or a trained researcher. Studies have shown that experienced listeners, such as speech-language pathologists, tend to rate disordered speech as more natural compared to inexperienced listeners.[10] While self-ratings by individuals who stutter have shown some reliability, the this compound protocol relies on the examiner's judgment.[16][17]

Data Presentation: Speech Naturalness Rating Scale

The quantitative data for the speech naturalness assessment in the this compound is captured through the 9-point rating scale. The table below outlines the scale and its interpretation.

RatingDescriptorInterpretation
1 Highly Natural Sounding SpeechThe individual's speech sounds very much like that of a typical speaker.
2
3
4
5 The individual's speech has some noticeable deviations from typical speech patterns.
6
7
8
9 Highly Unnatural Sounding SpeechThe individual's speech sounds very different from that of a typical speaker.

Table 1: The this compound Speech Naturalness Rating Scale.[1][15]

It is important to note that the speech naturalness rating is not included in the calculation of the total this compound score but is a separate, crucial component of the overall assessment.[9]

Visualization of the this compound Assessment Workflow

The following diagram illustrates the logical flow of the this compound assessment, highlighting the integration of the speech naturalness evaluation.

SSI4_Workflow cluster_assessment This compound Assessment Protocol cluster_scoring Scoring Components start Start Assessment speech_sample Collect Speech Samples (Spontaneous & Reading) start->speech_sample record Audio/Video Record Speech Samples speech_sample->record frequency Frequency Score (% Syllables Stuttered) record->frequency duration Duration Score (Avg. of 3 longest) record->duration phys_con Physical Concomitants Score record->phys_con naturalness Speech Naturalness Rating (1-9 Scale) record->naturalness total_score Calculate Total Stuttering Severity Score frequency->total_score duration->total_score phys_con->total_score report Generate Assessment Report naturalness->report total_score->report end End Assessment report->end

This compound Assessment Workflow

Factors Influencing Speech Naturalness Judgments

The perception of speech naturalness is a complex process influenced by multiple factors. The diagram below illustrates the key elements that contribute to an examiner's judgment of speech naturalness.

Speech_Naturalness_Factors cluster_main Factors Influencing Speech Naturalness Judgment cluster_speech Speaker's Speech Characteristics cluster_listener Listener/Examiner Factors judgment Speech Naturalness Judgment (this compound) prosody Prosody (Intonation, Rhythm, Stress) prosody->judgment rate Speaking Rate rate->judgment articulation Articulatory Precision articulation->judgment voice Voice Quality (Pitch, Loudness) voice->judgment experience Clinical Experience & Training experience->judgment bias Inherent Biases bias->judgment context Assessment Context (Audio vs. Audiovisual) context->judgment

References

Foundational Research Supporting the Stuttering Severity Instrument–Fourth Edition (SSI-4): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Stuttering Severity Instrument–Fourth Edition (SSI-4) is a standardized, norm-referenced assessment tool designed to measure the severity of stuttering in both children and adults.[1][2][3] Developed by Glyndon D. Riley, it is a widely used instrument in clinical and research settings to quantify stuttering severity, aid in treatment planning, and monitor therapeutic progress.[2][3][4] This technical guide provides an in-depth overview of the foundational research supporting the this compound, including its psychometric properties, experimental protocols for its administration and scoring, and a conceptual framework of the domains it assesses.

Core Principles and Theoretical Framework

The this compound is predicated on a multidimensional view of stuttering, conceptualizing its severity as a composite of three primary behavioral domains: frequency, duration, and physical concomitants.[1][2][5] A fourth domain, the naturalness of speech, is also evaluated.[1][2] This framework posits that a comprehensive assessment of stuttering severity must extend beyond a simple count of disfluencies to include the temporal aspects of stuttered moments and the observable physical behaviors associated with them.

Quantitative Data and Psychometric Properties

The development and validation of the this compound are supported by extensive quantitative data establishing its reliability and validity.

Normative Sample

The this compound was normed on a sample of 271 individuals, including 72 preschool-aged children, 139 school-aged children, and 60 adults.[1][2][6] This stratification allows for age-based comparisons of stuttering severity.

Scoring and Severity Ratings

The this compound yields a total score based on the sum of scores from the frequency, duration, and physical concomitants sections.[4] This total score can be converted to a percentile rank and a severity rating (very mild, mild, moderate, severe, very severe).[4][7]

Component Scoring Metric Scale Score Range
Frequency Percentage of stuttered syllables (%SS)2-18
Duration Average of the three longest stuttering events2-18
Physical Concomitants Rating of distracting sounds, facial grimaces, head movements, and movements of the extremities0-20
Total Score Sum of Frequency, Duration, and Physical Concomitants scores0-56

Table 1: Scoring components of the this compound.[1][8]

Total Score Range (Example for Preschool-Age) Severity Equivalent
≤ 8Very Mild
9-12Mild
13-23Moderate
24-28Severe
≥ 29Very Severe

Table 2: Example of this compound Total Scores and Corresponding Severity Ratings for Preschool-Aged Children.[7]

Reliability and Validity

Numerous studies have investigated the psychometric properties of the this compound and its previous versions. Research has demonstrated strong test-retest reliability and internal consistency.[4] Validity is supported by correlations with other established stuttering assessments and its ability to differentiate between individuals who stutter and those who do not.[4] However, some studies have noted variability in inter-judge reliability, highlighting the importance of consistent training for administrators.[9][10] For instance, a study on the Persian translation of the this compound found very high inter-judge relative reliability but poor absolute inter-judge reliability, while intra-judge reliability was more promising.[10] Another study on an Arabic translation found inter-judge reliability values to be less than 80%, while intra-judge agreement was higher than 80%.[9]

Experimental Protocols

Detailed methodologies for the administration and scoring of the this compound are crucial for ensuring the reliability and validity of its results.

Administration Protocol

The administration of the this compound takes approximately 15 to 20 minutes and is conducted individually.[1][2]

Materials:

  • This compound Examiner's Manual and Picture Plates[1]

  • Test Record and Frequency Computation Forms[1]

  • Audio or video recording equipment[11][12]

  • Stopwatch (or software for measuring duration)[12]

Procedure:

  • Speech Sample Collection:

    • For non-readers (typically children younger than third grade), two speech samples are collected using the provided picture plates to elicit conversational speech.[13]

    • For readers (individuals in third grade and older), one speech sample is collected using the picture plates, and one reading sample is collected from the provided passages.[13]

    • Each speech sample should be between 150 and 500 syllables.[13] The examiner is encouraged to interact with the individual to simulate a natural conversational exchange.[12][13]

  • Recording: It is highly recommended to audio or video record the speech samples to allow for accurate scoring of frequency, duration, and physical concomitants.[11][12][13]

Scoring Protocol

  • Frequency:

    • The number of stuttered syllables in each speech sample is counted.

    • The total number of syllables in each sample is also counted.

    • The percentage of syllables stuttered (%SS) is calculated using the formula: (%SS) = (number of stuttered syllables / total number of syllables) x 100.[4][13]

    • The %SS is then converted to a task score, and the sum of the task scores constitutes the Frequency Score.[1]

  • Duration:

    • The three longest stuttering events from the speech samples are identified.

    • The duration of each of these three events is measured to the nearest tenth of a second using a stopwatch or software.[1][12]

    • The average duration of these three events is calculated.[12]

    • This average duration is then converted to the Duration Score using the scale provided in the test record form.[1]

  • Physical Concomitants:

    • The examiner rates the severity of four types of physical behaviors observed during moments of stuttering: distracting sounds, facial grimaces, head movements, and movements of the extremities.[2][5]

    • Each type of behavior is rated on a scale, and the sum of these ratings forms the Physical Concomitants Score.[8]

  • Total Score Calculation:

    • The scores for Frequency, Duration, and Physical Concomitants are summed to obtain the Total Score.[13]

    • This Total Score is then used to determine the percentile rank and severity rating by consulting the normative tables in the Examiner's Manual.[14]

Visualizations

This compound Assessment Workflow

The following diagram illustrates the workflow for administering and scoring the this compound.

SSI4_Workflow cluster_admin Administration cluster_scoring Scoring cluster_results Results start Start Assessment speech_sample Collect Speech/Reading Samples start->speech_sample record Audio/Video Record Samples speech_sample->record analyze Analyze Recordings record->analyze freq Calculate Frequency (%SS) analyze->freq dur Measure Duration of Longest Stutters analyze->dur phys Rate Physical Concomitants analyze->phys total_score Calculate Total Score freq->total_score dur->total_score phys->total_score severity Determine Percentile Rank & Severity total_score->severity report Generate Report severity->report

This compound Administration and Scoring Workflow

Conceptual Framework of Stuttering Severity in the this compound

This diagram illustrates the multidimensional components that contribute to the overall stuttering severity score in the this compound.

SSI4_Framework cluster_components Core Behavioral Components cluster_behaviors Types of Physical Concomitants center_node Total Stuttering Severity Score freq Frequency (% Syllables Stuttered) freq->center_node dur Duration (Average of Longest Events) dur->center_node phys Physical Concomitants (Observable Behaviors) phys->center_node sounds Distracting Sounds phys->sounds grimaces Facial Grimaces phys->grimaces head Head Movements phys->head extremities Movements of Extremities phys->extremities

Conceptual Model of this compound Components

References

Methodological & Application

Administering the Stuttering Severity Instrument-Fourth Edition (SSI-4) in a Research Setting: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the standardized administration of the Stuttering Severity Instrument-Fourth Edition (SSI-4) in a research setting. The this compound is a norm-referenced tool that measures the severity of stuttering in both children and adults.[1][2][3] Its use in research is valuable for quantifying stuttering severity, tracking changes over time, and evaluating the efficacy of interventions.

Application Notes

The this compound assesses four key areas of speech behavior: frequency, duration, physical concomitants, and the naturalness of speech.[1][4] In a research context, adherence to standardized procedures is paramount to ensure the reliability and validity of the data collected.

1.1 Key Considerations for Research Administration:

  • Licensing and Materials: The this compound is a proprietary instrument, and its use requires a licensing agreement from the publisher (PRO-ED, Inc.).[3] The complete this compound kit includes the Examiner's Manual, Picture Plates, Test Record and Frequency Computation Forms, and the Computerized Scoring of Stuttering Severity (CSSS-2.0) software.[1][5][6]

  • Examiner Training: Administrators should have formal training in the ethical administration, scoring, and interpretation of clinical assessments.[3] For research purposes, a rigorous training and certification process should be established to ensure consistency across all raters.

  • Inter-Rater Reliability: Establishing and maintaining high inter-rater reliability is critical for the integrity of research data. Studies have shown that while intra-rater reliability for the this compound is generally good, inter-rater reliability can be more variable and may require specific training and calibration exercises.[7][8][9] It is recommended to have a subset of assessments independently scored by multiple raters to calculate and report inter-rater agreement.

  • Recording of Sessions: For accurate scoring and reliability checks, all this compound administrations should be video and audio-recorded. This allows for later review and independent scoring.

Experimental Protocols

2.1 Participant Screening and Preparation:

  • Informed Consent: Obtain informed consent from all participants prior to beginning the assessment. For minors, obtain consent from a parent or legal guardian and assent from the child.

  • Demographic and Clinical Information: Collect relevant demographic data (e.g., age, gender) and clinical history (e.g., previous stuttering treatment).

  • Environment: Conduct the assessment in a quiet, well-lit room, free from distractions, with a table and chairs.[10]

  • Materials: Have the following materials ready:

    • This compound Examiner's Manual and Picture Plates[1]

    • This compound Test Record and Frequency Computation Form[1]

    • Calibrated audio and video recording equipment

    • A stopwatch or the CSSS-2.0 software for timing duration[10]

2.2 Administration Protocol for Speech and Reading Tasks:

The protocol for obtaining speech samples varies based on the participant's reading ability.

2.2.1 Non-Readers (Individuals reading below a third-grade level): [10]

  • Task: Obtain two separate spontaneous speech samples.

  • Procedure:

    • Present the this compound picture plates to the participant.

    • Use open-ended questions and prompts to encourage conversation about the pictures (e.g., "Tell me everything you see happening in this picture."). Avoid questions that can be answered with a single word.[5]

    • Each speech sample should be between 150 and 500 syllables. A recording of 3-5 minutes is a practical target.

2.2.2 Readers (Individuals reading at or above a third-grade level): [10]

  • Task: Obtain one reading sample and one spontaneous speech sample.

  • Procedure:

    • Reading Task:

      • Select the age-appropriate reading passage from the this compound materials.

      • Instruct the participant to read the passage aloud.

    • Spontaneous Speech Task:

      • Present the this compound picture plates to the participant.

      • Engage the participant in a conversation about the pictures, following the same procedure as for non-readers.

    • Each sample should be between 150 and 500 syllables.

2.3 Scoring Protocol:

2.3.1 Frequency of Stuttering:

  • Definition: Stuttering events are defined as repetitions or prolongations of sounds or syllables.[11]

  • Procedure:

    • Transcribe the recorded speech samples.

    • Count the total number of syllables in each sample.

    • Count the total number of stuttered syllables in each sample.

    • Calculate the percentage of syllables stuttered (%SS) for each task: (%SS = (Number of Stuttered Syllables / Total Number of Syllables) x 100).[12][13]

    • Convert the %SS for each task to a "Task Score" using the appropriate table on the this compound record form (separate tables for readers and non-readers).

    • The final Frequency Score is the sum of the Task Scores.

2.3.2 Duration of Stuttering:

  • Procedure:

    • From the recorded samples, identify the three longest stuttering events.

    • Using a stopwatch or the CSSS-2.0 software, time the duration of each of these three events to the nearest tenth of a second.[14]

    • Calculate the average duration of the three longest events.[13]

    • Convert the average duration to a "Duration Score" using the corresponding table on the this compound record form.

2.3.3 Physical Concomitants:

  • Definition: These are physical behaviors that accompany moments of stuttering. The this compound assesses four types:

    • Distracting Sounds: Noisy breathing, whistling, sniffing, clicking sounds.[14]

    • Facial Grimaces: Jaw jerking, tongue protruding, lip pressing, tense jaw muscles.[14]

    • Head Movements: Back and forth or turning movements, poor eye contact.[14]

    • Movements of the Extremities: Arm and hand movements, torso movement, leg movements, foot-tapping.[14]

  • Procedure:

    • While observing the video recording, rate each of the four categories on a 6-point scale from 0 to 5 based on the degree of distractibility.[5]

    • The "Physical Concomitants Score" is the sum of the scores for the four categories.

2.3.4 Naturalness of Speech:

  • Definition: The degree to which the speaker's speech sounds like that of a typical speaker of the same age and gender.

  • Procedure:

    • Immediately after scoring the speech samples, rate the participant's overall speech naturalness on a 9-point scale, where 1 is highly natural and 9 is highly unnatural.[5]

2.4 Protocol for Ensuring Inter-Rater Reliability:

  • Initial Training: All raters must study the this compound Examiner's Manual and be trained on the administration and scoring protocols by an experienced researcher.

  • Gold Standard Calibration:

    • A set of pre-scored "gold standard" video recordings should be used for training.

    • New raters score these recordings, and their scores are compared to the gold standard.

    • Discrepancies are discussed, and further training is provided until a predetermined level of agreement (e.g., 80% agreement) is achieved.

  • Ongoing Reliability Monitoring:

    • Throughout the study, a random subset of recordings (e.g., 10-20%) should be independently scored by a second rater.

    • Inter-rater reliability statistics (e.g., intraclass correlation coefficients, Cohen's kappa) should be calculated and reported.

    • If reliability falls below the predetermined threshold, retraining and recalibration should be conducted.

Data Presentation

The following tables summarize the scoring for each component of the this compound.

Table 1: Frequency Score Calculation

Percentage of Syllables Stuttered (%SS)Task Score (Non-Readers)Task Score (Readers)
<122
143
254
3-465
5-776
8-1287
13-2098
>21109

Note: The final Frequency Score is the sum of the task scores for each of the two tasks.

Table 2: Duration Score Calculation

Average Duration of 3 Longest Stuttering EventsScale Score
Fleeting (<0.5 seconds)2
0.5 - 0.9 seconds4
1.0 - 1.9 seconds6
2.0 - 2.9 seconds8
3.0 - 4.9 seconds10
5.0 - 9.9 seconds12
10.0 - 29.9 seconds14
30.0 - 59.9 seconds16
>60 seconds18

Table 3: Physical Concomitants Score Calculation

BehaviorRating Scale (0-5)Description of Scale
Distracting Sounds0-50 = None1 = Not noticeable unless looking for it2 = Barely noticeable to a casual observer3 = Distracting4 = Very distracting5 = Severe and painful looking
Facial Grimaces0-5
Head Movements0-5
Movements of Extremities0-5

Note: The Physical Concomitants Score is the sum of the ratings for the four categories (maximum score of 20).

Table 4: Total Score, Percentile Rank, and Severity Rating

Age GroupTotal ScorePercentile RankSeverity Equivalent
Preschool (Ages 2-10 to 5-11) 0-91-10Very Mild
10-1211-25Mild
13-1826-50Moderate
19-2751-80Severe
>2781-99Very Severe
School-Age (Ages 6-0 to 16-11) 0-141-10Very Mild
15-1711-25Mild
18-2326-50Moderate
24-3151-80Severe
>3181-99Very Severe
Adults (Ages 17-0 and older) 0-171-10Very Mild
18-2111-25Mild
22-2726-50Moderate
28-3451-80Severe
>3481-99Very Severe

Note: The Total Score is the sum of the Frequency, Duration, and Physical Concomitants scores.

Visualizations

SSI4_Workflow cluster_prep Preparation cluster_admin Administration cluster_scoring Scoring cluster_analysis Data Analysis A Participant Screening & Informed Consent B Prepare Environment & Materials C Determine Reader vs. Non-Reader B->C D Administer Speech/Reading Tasks C->D E Audio/Video Record Session D->E F Score Frequency (%SS) E->F G Score Duration (3 longest) H Score Physical Concomitants I Rate Speech Naturalness J Calculate Total Score I->J K Determine Percentile & Severity J->K L Inter-Rater Reliability Check J->L

Caption: Experimental workflow for this compound administration and scoring in a research setting.

SSI4_Components cluster_PC Physical Concomitants Components TotalScore Total Stuttering Severity Score Frequency Frequency (% Syllables Stuttered) Frequency->TotalScore Duration Duration (Average of 3 Longest Events) Duration->TotalScore PhysicalConcomitants Physical Concomitants PhysicalConcomitants->TotalScore DistractingSounds Distracting Sounds PhysicalConcomitants->DistractingSounds FacialGrimaces Facial Grimaces PhysicalConcomitants->FacialGrimaces HeadMovements Head Movements PhysicalConcomitants->HeadMovements MovementsOfExtremities Movements of Extremities PhysicalConcomitants->MovementsOfExtremities Naturalness Speech Naturalness Rating (Separate Qualitative Measure)

Caption: Logical relationship of the core components of the this compound assessment.

References

Application Notes and Protocols for SSI-4 Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SSI-4 is a potent and highly specific small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is the rate-limiting enzyme responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). This enzymatic activity is crucial for various cellular processes, including membrane fluidity, lipid signaling, and energy storage. In numerous cancer types, SCD1 is overexpressed and plays a pivotal role in promoting tumor cell proliferation, survival, and resistance to therapy. Inhibition of SCD1 with this compound has emerged as a promising therapeutic strategy by inducing lipotoxicity, endoplasmic reticulum (ER) stress, and ultimately apoptosis in cancer cells. These application notes provide detailed protocols for the administration and evaluation of this compound in both in vitro and in vivo cancer models.

Mechanism of Action

This compound selectively binds to and inhibits the enzymatic activity of SCD1. This blockade prevents the desaturation of SFAs, leading to an accumulation of intracellular SFAs and a depletion of MUFAs. The imbalance in the SFA/MUFA ratio disrupts cellular homeostasis, triggering two primary cell death pathways:

  • Endoplasmic Reticulum (ER) Stress: The accumulation of SFAs can induce the unfolded protein response (UPR), a hallmark of ER stress. This is characterized by the activation of UPR sensors, leading to the upregulation of pro-apoptotic factors like CHOP (C/EBP homologous protein).

  • Apoptosis: The cellular stress induced by SCD1 inhibition ultimately converges on the apoptotic pathway, leading to programmed cell death.

Data Presentation

Table 1: In Vitro Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeAssay TypeIC50 (nM)Reference
A498Clear Cell Renal CarcinomaProliferation1.9[1]
ACHNClear Cell Renal CarcinomaProliferation3.2[1]
786-OClear Cell Renal CarcinomaProliferation2.5[1]
CCA Cell Lines (Sensitive)CholangiocarcinomaProliferation1-40[2]
MOLM-13Acute Myeloid LeukemiaCell Viability~1000 (at 72h)[3]
MV-4-11Acute Myeloid LeukemiaCell Viability~1000 (at 72h)[3]
K562Chronic Myelogenous LeukemiaCell ViabilitySensitive[3]

Note: IC50 values can vary depending on the specific assay conditions and duration of treatment.

Table 2: In Vivo Efficacy of this compound in Xenograft Models
Cancer TypeModelDosing RegimenOutcomeReference
Clear Cell Renal CarcinomaA498 Xenograft300 mg/kg, oral, dailySignificant tumor growth inhibition[4]
Acute Myeloid LeukemiaPatient-Derived Xenograft (PDX)Not specifiedDecreased leukemia burden in bone marrow[3]
HER2+ Breast CancerImmune-competent mouse modelsNot specified30-80% complete tumor regression (in combination with anti-PD1)[5]
Table 3: Pharmacokinetic Profile of this compound
ParameterValueSpeciesRouteReference
Oral BioavailabilityExcellentNot specifiedOral[1]
Toxicology ProfileFavorableMouseOral[1][4]

Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, and half-life are not yet publicly available in the reviewed literature.

Experimental Protocols

In Vitro Cell Viability Assay

This protocol describes a method to determine the effect of this compound on the viability of cancer cell lines using a tetrazolium-based assay (e.g., MTT or WST-1).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT or WST-1 reagent

  • Solubilization solution (for MTT)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

  • Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with 0.1% DMSO).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) or 10 µL of WST-1 reagent to each well.

  • Incubate for 2-4 hours at 37°C.

  • If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.

Western Blot Analysis of ER Stress and Apoptosis Markers

This protocol outlines the procedure for detecting changes in protein expression related to ER stress and apoptosis following this compound treatment.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound (stock solution in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-CHOP, anti-cleaved caspase-3, anti-PARP, anti-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24 or 48 hours).

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

In Vivo Xenograft Tumor Growth Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NSG mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose, 0.2% Tween 80)

  • Calipers

  • Anesthesia

Procedure:

  • Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Prepare the this compound formulation for oral gavage. A previously described formulation is 2.5 mg/mL this compound in a vehicle of DMSO, PEG300, Tween-80, and saline.[4]

  • Administer this compound (e.g., 300 mg/kg) or vehicle control to the respective groups daily by oral gavage.

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Mandatory Visualization

SSI4_Signaling_Pathway SSI4 This compound SCD1 SCD1 SSI4->SCD1 Inhibition MUFA Monounsaturated Fatty Acids (MUFAs) SCD1->MUFA Conversion ER_Stress Endoplasmic Reticulum (ER) Stress SFA Saturated Fatty Acids (SFAs) SFA->SCD1 SFA->ER_Stress Accumulation leads to UPR Unfolded Protein Response (UPR) Activation ER_Stress->UPR CHOP CHOP Upregulation UPR->CHOP Apoptosis Apoptosis CHOP->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death In_Vitro_Workflow start Start seed_cells Seed Cancer Cells (96-well plate) start->seed_cells treat_cells Treat with this compound (Dose-response) seed_cells->treat_cells incubate Incubate (24-72 hours) treat_cells->incubate viability_assay Cell Viability Assay (e.g., MTT, WST-1) incubate->viability_assay read_plate Measure Absorbance viability_assay->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end In_Vivo_Workflow start Start implant_cells Implant Tumor Cells in Immunocompromised Mice start->implant_cells monitor_growth Monitor Tumor Growth implant_cells->monitor_growth randomize Randomize Mice (Tumor Volume ~100-150 mm³) monitor_growth->randomize treat_mice Treat with this compound or Vehicle (Daily Oral Gavage) randomize->treat_mice measure Measure Tumor Volume and Body Weight (2-3x/week) treat_mice->measure endpoint Endpoint Criteria Met measure->endpoint endpoint->measure No euthanize Euthanize and Excise Tumors endpoint->euthanize Yes analyze Analyze Tumors (Weight, IHC, etc.) euthanize->analyze end End analyze->end

References

Application Notes and Protocols for the Stuttering Severity Instrument-Fourth Edition (SSI-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to understanding, calculating, and interpreting the total scores and percentile ranks of the Stuttering Severity Instrument-Fourth Edition (SSI-4). The this compound is a standardized, norm-referenced tool for measuring the severity of stuttering in both children (ages 2;10 and up) and adults.

Data Presentation: Scoring and Interpretation Tables

The following tables summarize the quantitative data used in the scoring of the this compound.

Table 1: Frequency Score Calculation

The frequency score is derived from the percentage of syllables stuttered (%SS) in a speech sample. For readers (individuals in third grade and above), a reading and speaking task are administered. For non-readers, two speaking tasks are used.

Task Score% Syllables Stuttered (Reading Task 1)% Syllables Stuttered (Speaking Task 2)% Syllables Stuttered (Non-reader Speaking Task)
2 < 1< 1< 2
4 112
6 223-4
8 3-43-45-7
10 5-75-78-12
12 8-128-1213-20
14 13-2013-2021+
16 21+21+-
18 ---

Source: Adapted from the this compound Examiner Record Form.

Table 2: Duration Score Calculation

The duration score is determined by the average length of the three longest stuttering events, timed to the nearest tenth of a second.

Scale ScoreAverage Duration of Three Longest Stuttering Events
2 Fleeting (< 0.5 seconds)
4 0.5 - 0.9 seconds
6 1.0 - 1.9 seconds
8 2.0 - 2.9 seconds
10 3.0 - 4.9 seconds
12 5.0 - 9.9 seconds
14 10.0 - 29.9 seconds
16 30.0 - 59.9 seconds
18 60 seconds or more

Source: Adapted from the this compound Examiner Record Form.

Table 3: Physical Concomitants Score Calculation

Physical concomitants are observable secondary behaviors associated with stuttering. They are rated on a scale from 0 (none) to 5 (severe and painful looking). The total score is the sum of the ratings for the four categories.

RatingDescription
0 None
1 Not noticeable unless looking for it
2 Barely noticeable to a casual observer
3 Distracting
4 Very distracting
5 Severe and painful looking

Source: Adapted from the this compound Examiner Record Form.

The four categories of physical concomitants are:

  • Distracting Sounds: Noisy breathing, whistling, sniffing, blowing, clicking sounds.

  • Facial Grimaces: Jaw jerking, tongue protruding, lip pressing, jaw muscles tense.

  • Head Movements: Back

Application Notes and Protocols for Longitudinal Tracking of Stuttering Severity Using the Stuttering Severity Instrument-Fourth Edition (SSI-4)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Stuttering Severity Instrument-Fourth Edition (SSI-4) is a standardized, norm-referenced tool designed to assess the severity of stuttering in both children and adults.[1][2][3] Its multi-dimensional approach, evaluating frequency, duration, and physical concomitants of stuttering, makes it a valuable instrument for longitudinal tracking of stuttering severity in clinical research and drug development.[1][4][5] These application notes provide a detailed protocol for utilizing the this compound to monitor changes in stuttering severity over time, ensuring reliable and valid data collection.

Quantitative Data Summary

The psychometric properties of the this compound are crucial for its use in longitudinal studies. The following tables summarize key quantitative data regarding its reliability and scoring structure.

Table 1: this compound Scoring Components and Weighting

ComponentDescriptionScoring Range
Frequency Percentage of syllables stuttered in spontaneous speech and reading tasks.2 - 18
Duration Average duration of the three longest stuttering events, measured to the nearest tenth of a second.2 - 18
Physical Concomitants Observation of distracting sounds, facial grimaces, head movements, and movements of the extremities.0 - 20
Total Score Sum of the scores for Frequency, Duration, and Physical Concomitants.0 - 56
Speech Naturalness A rating of the degree to which the speaker sounds like a typical speaker of the same age and gender.1 - 9

Source: PRO-ED, Inc., 2009[1][6]

Table 2: Summary of this compound Reliability Studies

Reliability TypeStudy FindingCitation
Intra-rater Reliability Studies have shown that with proper training, intra-rater agreement can be high. One study found intra-judge agreement to be higher than 80% for all items of the this compound for both children and adults.[7]
Inter-rater Reliability Inter-rater reliability has been a point of concern. Some studies report that it may not reach the acceptable level of 80%, suggesting the need for rigorous training and calibration of raters. For instance, one study found inter-judge reliability values for both school-aged children and adults who stutter in all the items of the scale were less than 80%.[7][8][9]
Test-Retest Reliability The this compound has demonstrated good test-retest reliability, indicating that scores are stable over time in the absence of intervention.[10]

Note: Researchers should be aware of the potential for variability in inter-rater reliability and implement robust training and monitoring procedures.

Experimental Protocols

Protocol for Longitudinal Assessment of Stuttering Severity using this compound

This protocol outlines the standardized procedure for administering the this compound at multiple time points to track changes in stuttering severity.

1. Participant Eligibility and Baseline Assessment:

  • Inclusion Criteria: Define clear inclusion and exclusion criteria for the study population (e.g., age, diagnosis of stuttering, absence of comorbid communication disorders).

  • Informed Consent: Obtain informed consent from all participants or their legal guardians.

  • Baseline this compound Administration: Conduct the initial this compound assessment prior to any intervention. This serves as the baseline for comparison.

2. Rater Training and Calibration:

  • Training: All raters must undergo comprehensive training on the administration and scoring of the this compound, as detailed in the official manual.[11]

  • Calibration: Conduct calibration sessions where raters score standardized video samples of individuals who stutter. Discuss discrepancies to achieve a high level of agreement. Inter-rater reliability should be established before the study begins and monitored throughout.

3. Standardized Administration Procedure:

The this compound should be administered in a quiet, comfortable environment, free from distractions. The administration takes approximately 15 to 20 minutes.[1]

  • Materials:

    • This compound Examiner's Manual and Picture Plates[1][4]

    • Test Record and Frequency Computation Forms[1][4]

    • Audio or video recording device

    • Stopwatch

  • Speech Sample Collection:

    • Spontaneous Speech: Elicit a spontaneous speech sample by engaging the participant in a conversation about familiar topics (e.g., school, job, hobbies). For non-readers, use the provided picture plates to stimulate conversation.[6]

    • Reading Task: For participants who can read, have them read one of the standard passages from the this compound manual appropriate for their age.

  • Scoring the Components:

    • Frequency:

      • Count the total number of syllables in the speech sample.

      • Count the total number of stuttered syllables.

      • Calculate the percentage of syllables stuttered (%SS).[5]

      • Convert the %SS to the corresponding scale score (2-18) using the tables in the this compound manual.[1]

    • Duration:

      • Using a stopwatch, time the duration of multiple stuttering events.

      • Identify the three longest stuttering events.

      • Calculate the average duration of these three events to the nearest tenth of a second.

      • Convert the average duration to the corresponding scale score (2-18) using the manual's tables.[1]

    • Physical Concomitants:

      • Observe the participant for any distracting sounds, facial grimaces, head movements, or movements of the extremities during the speech tasks.

      • Rate the severity of each type of physical concomitant on a scale of 0 (none) to 5 (severe and painful looking), as described in the manual.[9]

      • Sum the ratings to obtain a total physical concomitants score (0-20).

    • Speech Naturalness:

      • After the assessment, rate the naturalness of the participant's speech on a 9-point scale, where 1 is highly natural and 9 is highly unnatural.

4. Longitudinal Data Collection:

  • Follow-up Assessments: Administer the this compound at predetermined intervals (e.g., 4, 8, 12 weeks) to track changes in stuttering severity.

  • Consistency: Ensure that the administration procedures and environment are as consistent as possible across all assessment points. Ideally, the same calibrated rater should assess the same participant at each time point to minimize inter-rater variability.

5. Data Analysis:

  • Primary Outcome: The primary outcome measure is typically the change in the this compound Total Score from baseline to subsequent follow-up points.

  • Secondary Outcomes: Changes in the individual sub-scores (Frequency, Duration, Physical Concomitants) and the Speech Naturalness rating can be analyzed as secondary outcomes.

  • Statistical Analysis: Use appropriate statistical methods (e.g., repeated measures ANOVA, mixed-effects models) to analyze the longitudinal data and determine the significance of any observed changes.

Mandatory Visualizations

SSI4_Longitudinal_Workflow cluster_setup Study Setup cluster_assessment Assessment Protocol cluster_analysis Data Analysis A Participant Recruitment & Informed Consent C Baseline this compound Assessment (Time 0) A->C B Rater Training & Calibration B->C D Intervention Period (e.g., Drug Administration) C->D E Follow-up this compound Assessments (Time 1, 2, ...n) D->E F Data Scoring & Entry E->F G Longitudinal Statistical Analysis (e.g., Repeated Measures ANOVA) F->G H Interpretation of Results & Reporting G->H

Caption: Workflow for a longitudinal stuttering severity study using the this compound.

SSI4_Components cluster_inputs Observational Inputs cluster_measures Core this compound Measures cluster_output Final Score SpontaneousSpeech Spontaneous Speech Sample Frequency Frequency (% Syllables Stuttered) SpontaneousSpeech->Frequency Duration Duration (Avg. of 3 longest events) SpontaneousSpeech->Duration Physical Physical Concomitants SpontaneousSpeech->Physical ReadingTask Reading Task Sample ReadingTask->Frequency ReadingTask->Duration ReadingTask->Physical TotalScore Total Severity Score Frequency->TotalScore Duration->TotalScore Physical->TotalScore

Caption: Components of the this compound contributing to the total severity score.

References

Application of SSI-4 in Clinical Trials for Stuttering Treatments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stuttering Severity Instrument-Fourth Edition (SSI-4) is a standardized, norm-referenced assessment tool widely used in clinical and research settings to measure the severity of stuttering in both children and adults.[1][2] Its multi-dimensional approach, evaluating not only the overt speech characteristics of stuttering but also associated physical behaviors, makes it a valuable instrument for quantifying stuttering severity and tracking treatment outcomes in clinical trials.[1][3] These application notes provide a comprehensive overview of the this compound, its components, and protocols for its use in the context of clinical trials for stuttering treatments.

Core Components of the this compound

The this compound assesses four key areas of speech behavior to derive a total score indicative of stuttering severity:

  • Frequency: This component measures the percentage of stuttered syllables (%SS) within a speech sample.[2] The raw percentage is converted to a scaled score.

  • Duration: This component assesses the average duration of the three longest stuttering events, measured to the nearest tenth of a second.[2] This average is then converted to a scaled score.

  • Physical Concomitants: This section evaluates the presence and severity of secondary physical behaviors that may accompany stuttering. These are categorized into four types: distracting sounds, facial grimaces, head movements, and movements of the extremities.[2] Each category is rated on a scale, and the total score is converted to a scaled score.

  • Naturalness of Speech: While not factored into the total severity score, the this compound includes a scale for rating the naturalness of an individual's speech. This can be a critical measure in clinical trials where the goal is not only to reduce stuttering but also to achieve fluent and natural-sounding speech.

The total score is the sum of the scaled scores for Frequency, Duration, and Physical Concomitants, providing a comprehensive measure of stuttering severity.[1]

Data Presentation from a Clinical Trial

The following table provides a representative example of how this compound data from a clinical trial can be structured for clear comparison. The data is based on a single-case study design evaluating a comprehensive stuttering intervention.[4]

ParticipantTime PointFrequency (%SS)Frequency ScoreDuration (seconds)Duration ScorePhysical Concomitants ScoreTotal ScoreSeverity Rating
1Pre-Intervention12%121.5s8626Moderate
1Post-Intervention5%81.2s6317Mild
17-Month Follow-Up4%71.3s6215Mild

Note: This table is a representation based on a single-case study to illustrate data presentation.[4] In a full clinical trial, this table would include mean scores and standard deviations for each treatment group.

Experimental Protocols

Protocol for Administration and Scoring of the this compound in a Clinical Trial

This protocol outlines the standardized procedure for administering and scoring the this compound to ensure consistency and reliability of data collected in a clinical trial.

1. Personnel and Training:

  • Examiners should be speech-language pathologists or trained research assistants with formal training in the administration, scoring, and interpretation of clinical assessments.[4]

  • Prior to the trial, all examiners must undergo training on the this compound protocol to ensure inter-rater reliability. This should include practice scoring of pre-recorded speech samples.

2. Required Equipment:

  • This compound Examiner's Manual and Picture Plates.[2]

  • This compound Test Record and Frequency Computation Forms.[2]

  • Audio or video recording equipment of high quality.

  • A stopwatch or a software with time-measuring capabilities.

3. Speech Sample Collection:

  • Two clinic-based speaking samples are required for each assessment point (e.g., baseline, post-treatment, follow-up).[1]

  • For Readers (typically third-grade reading level and above):

    • One sample is obtained from the participant reading an age-appropriate passage from the this compound materials.

    • A second sample is a conversational speech sample elicited using the this compound picture plates. The examiner should use open-ended questions to encourage detailed descriptions.

  • For Non-Readers:

    • Two separate conversational speech samples are elicited using the this compound picture plates.

  • Optional Beyond-Clinic Samples: To assess stuttering in more naturalistic settings, it is recommended to collect speech samples outside of the clinical environment (e.g., at home, on the telephone).[1]

4. Scoring Procedure:

  • Frequency:

    • Transcribe the speech samples.

    • Count the total number of syllables in each sample.

    • Identify and count the number of stuttered syllables. A stuttered syllable is defined as a syllable containing a sound or syllable repetition, a prolongation, or a block.

    • Calculate the percentage of syllables stuttered (%SS) for each sample: (%SS = [Number of stuttered syllables / Total number of syllables] x 100).[1]

    • Average the %SS across the samples.

    • Use the this compound manual to convert the average %SS to a scaled score.

  • Duration:

    • From the recorded speech samples, identify the three longest stuttering events.

    • Use a stopwatch or software to measure the duration of each of these three events to the nearest tenth of a second.

    • Calculate the average duration of the three longest stutters.

    • Use the this compound manual to convert the average duration to a scaled score.

  • Physical Concomitants:

    • During the speech sample collection, observe the participant for any physical behaviors accompanying stuttering.

    • Rate the severity of each of the four types of physical concomitants (distracting sounds, facial grimaces, head movements, movements of the extremities) on a scale of 0 (none) to 5 (severe and distracting).

    • Sum the ratings for the four categories to obtain the total physical concomitants score.

    • Use the this compound manual to convert this total score to a scaled score.

  • Total Score and Severity Rating:

    • Sum the scaled scores for Frequency, Duration, and Physical Concomitants to obtain the Total Score.

    • Use the tables in the this compound manual to convert the Total Score to a percentile rank and a severity rating (Very Mild, Mild, Moderate, Severe, or Very Severe).[1]

Visualizations

Experimental Workflow for this compound Assessment in a Clinical Trial

SSI4_Workflow cluster_pre_assessment Pre-Assessment cluster_assessment Assessment Protocol cluster_scoring Scoring cluster_data_analysis Data Analysis A Participant Recruitment & Consent C Speech Sample Collection (Reading & Conversational) A->C B Examiner Training & Reliability Check B->C D Audio/Video Recording C->D E Observation of Physical Concomitants C->E F Frequency Analysis (%SS) D->F G Duration Analysis (Longest Stutters) D->G H Physical Concomitants Rating E->H I Calculate Total Score F->I G->I H->I J Determine Severity Rating I->J K Data Entry & Statistical Analysis J->K

Caption: Workflow for this compound assessment in a clinical trial.

Logical Relationship of this compound Components to Overall Severity

SSI4_Components cluster_concomitants Physical Concomitants Sub-scores Total_Severity Total Stuttering Severity Score Frequency Frequency (% Stuttered Syllables) Frequency->Total_Severity Duration Duration (Average of 3 Longest Events) Duration->Total_Severity Physical_Concomitants Physical Concomitants Physical_Concomitants->Total_Severity Distracting_Sounds Distracting Sounds Physical_Concomitants->Distracting_Sounds Facial_Grimaces Facial Grimaces Physical_Concomitants->Facial_Grimaces Head_Movements Head Movements Physical_Concomitants->Head_Movements Extremity_Movements Movements of Extremities Physical_Concomitants->Extremity_Movements

Caption: Logical relationship of this compound components.

References

Application Notes and Protocols: Adapting the Stuttering Severity Instrument-Fourth Edition (SSI-4) for Preschool-Aged Children

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stuttering Severity Instrument-Fourth Edition (SSI-4) is a standardized tool for measuring the severity of stuttering in both children and adults.[1][2][3][4][5] While the this compound was normed on a sample that included 72 preschool-aged children, its application with this demographic presents unique challenges.[3][4][6] The period between two and six years of age is characterized by rapid language development and the common occurrence of normal disfluencies, making it difficult to differentiate from incipient stuttering.[7] Therefore, a rigid application of the this compound protocol may not fully capture the nuanced nature of stuttering in preschoolers.

These application notes provide detailed protocols for adapting the this compound procedures for preschool-aged children (ages 2:10 to 5 years). The proposed adaptations are designed to create a more engaging and accurate assessment experience, yielding data that is both reliable and reflective of the child's typical speech patterns. The core components of the this compound—Frequency, Duration, Physical Concomitants, and Naturalness—are maintained, but the methods for eliciting speech samples and scoring behaviors are modified to be developmentally appropriate.

Core Challenges in Assessing Preschoolers

A multifaceted approach is essential when assessing stuttering in preschoolers.[8] Beyond the core stuttering behaviors, clinicians and researchers should consider:

  • Rapid Developmental Changes: The preschool years are a time of significant growth in speech and language skills.[9]

  • Normal Disfluency: Many preschool-aged children exhibit disfluencies that are a normal part of language development, which can be difficult to distinguish from stuttering.[7]

  • Situational Variability: A young child's speech can be highly variable across different settings and speaking tasks.[10]

  • Attention and Engagement: Maintaining the attention and cooperation of a preschooler during a standardized assessment can be challenging.

  • Awareness and Attitude: Some children as young as two or three may show awareness of and negative attitudes toward their speech difficulties.[9]

Standard this compound Protocol for Non-Readers

The standard this compound administration for non-readers (individuals below a third-grade reading level) involves eliciting two separate speech samples of 150-500 syllables each.[11] This is typically done using the provided picture plates to stimulate conversation.[11][12] The examiner is encouraged to interject with questions and comments to create a conversational feel.[11][12]

Adapted Protocol for Preschool-Aged Children

The following adapted protocol aims to address the challenges of assessing preschoolers while maintaining the integrity of the this compound measures.

I. Pre-Assessment Preparation
  • Parent/Caregiver Interview: Conduct a thorough interview with the child's parents or caregivers prior to the direct assessment. This should cover the child's developmental history, the onset and nature of the disfluencies, family history of stuttering, and the child's awareness and reactions to their speech.[9][10]

  • Observation: Whenever possible, observe the child interacting with a parent or caregiver in a naturalistic setting (e.g., a waiting room with toys). This provides valuable insight into the child's communication style and the parent-child interaction.

II. Eliciting Speech Samples: A Play-Based Approach

Instead of relying solely on the this compound picture plates, a play-based approach is recommended to elicit more natural and representative speech samples. The goal remains to collect two separate speech samples of approximately 150-500 syllables each.

Materials:

  • Age-appropriate and engaging toys (e.g., building blocks, toy animals, a dollhouse, puppets).

  • Storybooks with engaging pictures.

  • The this compound picture plates can be used as a supplementary tool if the child is responsive to them.

Procedure:

  • Establish Rapport: Begin the session with a period of unstructured play to build rapport and make the child feel comfortable.

  • First Speech Sample (Play-Based Conversation):

    • Engage the child in play with the selected toys.

    • Use open-ended questions and comments to encourage spontaneous speech (e.g., "What is the horsey doing?", "Tell me about what you're building.").

    • Follow the child's lead in the play scenario.

    • Audio and video record the interaction for later analysis.

  • Second Speech Sample (Structured Play or Narrative Task):

    • Introduce a slightly more structured task, such as:

      • Story Retell: Read a short, simple story and ask the child to retell it using the pictures as prompts.

      • Puppet Play: Use puppets to act out a simple scenario and encourage the child to participate in the dialogue.

      • Picture Description (Modified): Use the this compound picture plates, but frame it as a game (e.g., "Let's find all the silly things in this picture!").[12]

    • Continue to audio and video record the interaction.

III. Scoring Adaptations

The core scoring components of the this compound remain, but with the following considerations for the preschool population.

A. Frequency

  • Calculation: The percentage of stuttered syllables (%SS) is calculated by dividing the number of stuttering events by the total number of syllables in the speech sample and multiplying by 100.[2][11]

  • Adaptation: Be mindful of distinguishing between stuttering-like disfluencies (e.g., part-word repetitions, single-syllable word repetitions, dysrhythmic phonations) and normal disfluencies (e.g., interjections, revisions, multisyllabic word repetitions). It is recommended to count only stuttering-like disfluencies for the this compound frequency score.

B. Duration

  • Calculation: The average duration of the three longest stuttering events is measured to the nearest tenth of a second.[2][5]

  • Adaptation: Given the potential for shorter stuttering moments in young children, it is crucial to use video recording to accurately identify and time these events. Frame-by-frame analysis may be necessary.

C. Physical Concomitants

  • Evaluation: The this compound evaluates four types of physical concomitants: distracting sounds, facial grimaces, head movements, and movements of the extremities.[2][5] These are rated on a 0-5 scale based on their distractibility.

  • Adaptation: Observe for subtle physical behaviors that may be indicative of early tension or struggle. These may be less overt than in older children and adults. It is also important to differentiate between true physical concomitants and the extraneous movements common in young children.

D. Naturalness of Speech

  • Evaluation: The examiner rates the naturalness of the child's speech.

  • Adaptation: This can be a more subjective measure in preschoolers due to the ongoing development of speech patterns. The rating should be made in the context of the child's overall language and articulation skills.

Data Presentation: Summary of Scoring

This compound Component Standard Procedure (Non-Readers) Adapted Procedure (Preschoolers) Scoring Consideration
Frequency Calculate percentage of stuttered syllables (%SS) from two speech samples elicited with picture plates.Calculate %SS from two speech samples elicited through play-based interaction and structured play/narrative tasks.Focus on counting stuttering-like disfluencies and differentiate from normal disfluencies.
Duration Average the duration of the three longest stuttering events.Average the duration of the three longest stuttering events, using video analysis for accuracy.Be aware that stuttering moments may be shorter in duration.
Physical Concomitants Rate distracting sounds, facial grimaces, head movements, and movements of extremities on a 0-5 scale.Observe for subtle signs of tension and struggle, differentiating from typical childhood movements.Early physical concomitants may be less pronounced.
Naturalness Examiner rates the overall naturalness of speech.Rate naturalness in the context of the child's overall developmental stage for speech and language.Consider age-appropriateness of speech patterns.

Experimental Protocols

Protocol 1: Adapted Speech Sample Elicitation

Objective: To elicit two separate, representative speech samples of 150-500 syllables each from a preschool-aged child in a manner that promotes natural and spontaneous communication.

Materials:

  • Video and audio recording equipment.

  • A variety of age-appropriate toys (e.g., farm animals, blocks, toy cars, dolls).

  • A simple, colorful storybook.

  • Puppets.

  • This compound picture plates (optional).

  • Quiet, comfortable assessment room with a child-sized table and chairs.

Procedure:

  • Setup: Arrange the toys in an inviting manner on the floor or a low table. Set up recording equipment to capture clear audio and video of the child and examiner.

  • Rapport Building (5-10 minutes):

    • Sit on the floor with the child and allow them to explore the toys.

    • Engage in parallel play initially, commenting on what the child is doing without asking direct questions.

  • Sample 1: Play-Based Conversation (10-15 minutes):

    • Transition to interactive play.

    • Use comments and open-ended questions related to the play (e.g., "The cow is going into the barn. Where is the pig going?").

    • Model language and encourage the child to talk about their play.

    • Continue until a substantial speech sample is obtained.

  • Break (as needed): Offer a short break for a drink or a different, non-verbal activity if the child shows signs of fatigue or restlessness.

  • Sample 2: Structured Task (10-15 minutes):

    • Choose one of the following:

      • Story Retell: Read the storybook to the child, then go back through the pages asking the child to tell you what is happening.

      • Puppet Play: Use two puppets to start a simple conversation or story. Give one puppet to the child and encourage them to participate.

      • Picture Description: Introduce the this compound picture plates as a "look and find" game.

    • Elicit a second speech sample through this more structured interaction.

Protocol 2: Analysis of Speech Samples

Objective: To accurately score the frequency and duration of stuttering events and rate the physical concomitants and naturalness of speech from the recorded samples.

Materials:

  • Recorded audio and video files of the assessment.

  • Computer with software capable of slow-motion video playback and audio analysis.

  • This compound Examiner Record Form.

  • Syllable counter or a method for transcribing and counting syllables.

  • Stopwatch or digital timer capable of measuring to the tenth of a second.

Procedure:

  • Transcription and Syllable Counting:

    • Transcribe the two speech samples verbatim.

    • Count the total number of syllables in each sample.

  • Frequency Analysis:

    • Review the video and audio recordings to identify all instances of stuttering-like disfluencies.

    • Mark each stuttering event on the transcription.

    • Count the total number of stuttered syllables.

    • Calculate the %SS for each sample and the combined sample.

    • Convert the %SS to the appropriate score on the this compound form.

  • Duration Analysis:

    • Review the recordings to identify the three longest stuttering events.

    • Using the video and audio analysis software, time the duration of each of these three events to the nearest tenth of a second.

    • Calculate the average duration.

    • Convert the average duration to the appropriate score on the this compound form.

  • Physical Concomitants Analysis:

    • Watch the video recording, paying close attention to the child's face and body during moments of disfluency.

    • Rate the severity of any observed distracting sounds, facial grimaces, head movements, or movements of the extremities on the 0-5 scale provided on the this compound form.

    • Sum the scores for the physical concomitants.

  • Naturalness Rating:

    • Based on the overall impression of the child's speech during the assessment, rate the naturalness of their speech on the provided scale.

  • Total Score Calculation:

    • Sum the scores for Frequency, Duration, and Physical Concomitants to obtain the Total Score.

    • Use the this compound manual to convert the Total Score to a percentile rank and severity rating (Very Mild, Mild, Moderate, Severe, or Very Severe).

Visualization of Adapted this compound Workflow

Adapted_SSI4_Workflow cluster_pre_assessment Pre-Assessment cluster_assessment Direct Assessment cluster_analysis Data Analysis cluster_scoring Scoring & Interpretation Parent_Interview Parent/Caregiver Interview Rapport Rapport Building (Unstructured Play) Parent_Interview->Rapport Observation Naturalistic Observation Observation->Rapport Sample1 Speech Sample 1 (Play-Based Conversation) Rapport->Sample1 Sample2 Speech Sample 2 (Structured Play/Narrative) Sample1->Sample2 Transcription Transcription & Syllable Count Sample2->Transcription Physical Physical Concomitants (Subtle Behaviors) Sample2->Physical Naturalness Naturalness Rating (Developmental Context) Sample2->Naturalness Frequency Frequency Analysis (%SS of SLDs) Transcription->Frequency Duration Duration Analysis (3 Longest Events) Transcription->Duration Total_Score Calculate Total Score Frequency->Total_Score Duration->Total_Score Physical->Total_Score Severity Determine Severity Rating & Percentile Naturalness->Severity Total_Score->Severity

References

Utilizing the Stuttering Severity Instrument-4 (SSI-4) in Clinical Research for Adults Who Stutter: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stuttering Severity Instrument-4th Edition (SSI-4) is a standardized, norm-referenced tool designed to assess the severity of stuttering in both children and adults.[1][2][3][4] Its utility in research, particularly in studies involving adults who stutter, is well-established for quantifying baseline stuttering severity and measuring treatment outcomes.[1][3] This document provides detailed application notes and protocols for the effective use of the this compound in clinical research and drug development for adult stuttering. The this compound evaluates four key areas of speech behavior: frequency of stuttered syllables, duration of stuttering events, physical concomitants, and the naturalness of speech.[1][2][4]

Quantitative Data from Studies Utilizing the this compound in Adults

The following tables summarize quantitative data from representative studies that have used the this compound to evaluate the efficacy of interventions for adults who stutter.

Pharmacological Intervention: Ecopipam (Dopamine D1 Receptor Antagonist)

A pilot study by Maguire et al. investigated the effects of ecopipam, a selective dopamine D1 receptor antagonist, on stuttering severity in adults. The study highlights the potential of targeting dopaminergic pathways in the treatment of stuttering.[5][6][7]

Table 1: this compound Scores in Adults Treated with Ecopipam [5]

ParticipantBaseline this compound Total ScoreEnd of Study this compound Total ScoreChange in this compound Total Score
13525-10
23222-10
32818-10
42528+3
52315-8
Mean 28.6 21.6 -7.0
Behavioral Intervention: Multidimensional Individualized Stuttering Therapy (MIST)

A study by Sønsterud et al. evaluated the effectiveness of Multidimensional Individualized Stuttering Therapy (MIST), a comprehensive behavioral approach. The study demonstrated significant reductions in stuttering severity post-treatment.[8][9][10]

Table 2: this compound Total Scores in Adults Undergoing MIST [8][9][10]

Time PointMean this compound Total ScoreStandard Deviation
Pre-treatment27.48.2
3-Months Post-treatment19.17.9
6-Months Post-treatment18.88.1
12-Months Post-treatment18.98.3
24-Months Post-treatment19.38.5

Experimental Protocols

Adherence to a standardized protocol is critical for ensuring the reliability and validity of this compound data in a research setting.

General Administration Protocol

The following protocol is adapted from the PhenX Toolkit and the this compound examiner's manual.[11][12]

Materials:

  • This compound Examiner's Manual and Picture Plates[12][13]

  • This compound Test Record and Frequency Computation Forms[12][13]

  • Audio or video recording equipment[11]

  • Stopwatch

  • (Optional) Computerized Scoring of Stuttering Severity (CSSS) software[11][12]

Procedure:

  • Informed Consent: Obtain informed consent from the participant, explaining the purpose of the assessment and how the data will be used.

  • Establish Rapport: Create a comfortable and quiet environment to encourage natural speech.

  • Speech Sample Collection:

    • Spontaneous Speech: Engage the participant in a conversation about familiar topics such as their job or school for at least 5 minutes.[11]

    • Reading Task: For literate adults, have them read a grade-level appropriate passage from the this compound materials.[11] For non-readers, use the picture plates to elicit a narrative speech sample.[12]

    • Record the entire speech sample for later analysis.[11]

  • Scoring:

    • Frequency: Calculate the percentage of stuttered syllables (%SS) from the speech samples. Convert the %SS to a task score using the tables in the this compound manual.[12]

    • Duration: Time the three longest stuttering events to the nearest tenth of a second. Calculate the average duration and convert it to a scale score.[12]

    • Physical Concomitants: Observe and rate the severity of any distracting sounds, facial grimaces, head movements, or movements of the extremities on a 0-5 scale.[12] Sum the scores for a total physical concomitants score.

    • Naturalness of Speech: Rate the overall naturalness of the individual's speech on a 9-point scale.[3]

  • Total Score Calculation: Sum the scores for Frequency, Duration, and Physical Concomitants to obtain the Total Score. Use this score to determine the severity rating (very mild to very severe) and percentile rank based on the normative data provided in the this compound manual.[13]

Protocol for a Pharmacological Clinical Trial (Example: Ecopipam Study)[5]
  • Participant Selection:

    • Inclusion criteria: Adults diagnosed with developmental stuttering with a baseline this compound score indicating at least a mild severity.

    • Exclusion criteria: Presence of other speech or language disorders, neurological conditions, or use of medications that could affect speech fluency.

  • Baseline Assessment: Administer the this compound according to the general protocol to establish baseline stuttering severity.

  • Treatment Phase:

    • Administer the investigational drug (e.g., ecopipam) or placebo over a pre-determined period (e.g., 8 weeks).

    • Monitor for any adverse events.

  • Endpoint Assessment: Re-administer the this compound at the end of the treatment period to measure changes in stuttering severity.

  • Data Analysis: Compare the pre- and post-treatment this compound scores to determine the efficacy of the intervention.

Visualizations

Experimental Workflow for this compound in a Clinical Trial

G cluster_pre Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post Post-Treatment Phase screening Participant Screening (Inclusion/Exclusion Criteria) baseline Baseline this compound Assessment screening->baseline Eligible Participants randomization Randomization (Drug vs. Placebo) baseline->randomization treatment Treatment Administration (e.g., 8 weeks) randomization->treatment endpoint Endpoint this compound Assessment treatment->endpoint analysis Data Analysis (Comparison of this compound Scores) endpoint->analysis

Figure 1. Experimental workflow for utilizing the this compound in a clinical trial.
Neurological Signaling Pathway in Stuttering and a Potential Pharmacological Target

Stuttering is associated with dysregulation of dopaminergic pathways, particularly in the cortico-basal ganglia-thalamo-cortical loop, which is crucial for motor control of speech.[2][14][15][16][17] Elevated dopamine activity is hypothesized to disrupt the timing and sequencing of speech movements.[2] A dopamine D1 receptor antagonist, such as ecopipam, is proposed to modulate this pathway and improve speech fluency.[5][7]

G cluster_pathway Cortico-Basal Ganglia-Thalamo-Cortical Loop cluster_dysfunction Stuttering Pathophysiology cluster_intervention Pharmacological Intervention Cortex Motor Cortex BG Basal Ganglia (Striatum) Cortex->BG Excitatory Thalamus Thalamus BG->Thalamus Inhibitory Speech Speech BG->Speech Dysfluent Speech Thalamus->Cortex Excitatory Dopamine Excess Dopamine Dopamine->BG Hyper-excites 'Go' Pathway Disrupts Speech Motor Program Drug Ecopipam (D1 Antagonist) Drug->Dopamine Blocks D1 Receptors Normalizes Pathway Activity Drug->Speech Improved Fluency (Measured by this compound)

Figure 2. Conceptual diagram of a neurological signaling pathway in stuttering.

References

Best Practices for Recording and Analyzing Speech Samples for Stuttering Severity Instrument-Fourth Edition (SSI-4)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers and Drug Development Professionals

These application notes provide a detailed guide for utilizing the Stuttering Severity Instrument-Fourth Edition (SSI-4) to ensure reliable and valid assessment of stuttering severity. Adherence to these protocols is critical for generating high-quality, reproducible data in clinical and research settings.

Introduction to this compound

The Stuttering Severity Instrument-Fourth Edition (this compound) is a standardized, norm-referenced tool for measuring the severity of stuttering in both children and adults.[1][2] It assesses four key areas of speech behavior:

  • Frequency: The percentage of syllables stuttered in a speech sample.[3][4]

  • Duration: The average length of the three longest stuttering events.[2][3][4]

  • Physical Concomitants: The presence and severity of physical behaviors that accompany stuttering.[2][3][4]

  • Naturalness of Speech: A rating of how natural the individual's speech sounds.[3][4]

The total score from these areas provides a quantitative measure of stuttering severity, ranging from "very mild" to "very severe".[2][3]

Best Practices for Audio Recording

High-quality audio recordings are fundamental for accurate analysis of speech samples. The following best practices should be observed:

2.1 Recording Environment:

  • Conduct recordings in a quiet, well-lit room with minimal background noise and echo.[5][6] Soft materials in the room can help reduce reverberation.[5]

  • Eliminate potential interruptions and sources of noise such as fans, air conditioning, or computer notifications.

2.2 Equipment:

  • Microphone: Use a high-quality, stand-mounted directional microphone or a headset microphone.[5] A microphone with a flat frequency response is ideal.[7]

    • If using a standing microphone, position it 9-15 inches from the speaker.[5]

    • For a headset microphone, the transducer should be at least 1 inch from the corner of the mouth and slightly below the lower lip.[5]

    • Utilize a pop filter to mitigate plosive sounds.[5]

  • Recording Device: A stand-alone digital recorder or a computer with a high-quality audio interface is recommended. Avoid using built-in microphones on laptops or webcams, as they can pick up internal computer noise.[7]

  • Software: Use professional audio recording software that allows for control over recording parameters.

2.3 Recording Parameters:

  • Sampling Rate: Set the sampling rate to 16 kHz or higher.[5]

  • Bit Resolution: Choose a bit resolution of 16 bits or higher.[5]

  • File Format: Save recordings in a lossless format (e.g., WAV or FLAC) to preserve audio fidelity. Avoid lossy formats like MP3.[7]

  • Gain Control: Disable any automatic gain control (AGC) or voice activity detection (VAD) features on the recording device or software.[5][7] Manually set the recording level to avoid clipping (distortion) or a signal that is too quiet. The speaker's loudest productions should fall in the yellow, but not red, zone of the VU meter.[8]

Experimental Protocol for this compound Speech Sample Collection

3.1 Participant Preparation:

  • Obtain informed consent from the participant (or their legal guardian) prior to any recording. If audio or video recording is to be used, a signed consent form may be necessary.[9]

  • Explain the procedure to the participant in a clear and reassuring manner to minimize anxiety, which can affect speech fluency.[10]

  • Provide the participant with a glass of water to avoid dry mouth, which can impact voice quality.[11]

3.2 Task Administration: The this compound protocol differs for readers and non-readers.[9][12] The total administration time is approximately 15 to 20 minutes.[1][4]

  • For Readers (Third Grade and above):

    • Reading Task: The participant reads a passage from the this compound manual that corresponds to their reading level.[2][9] If a participant's reading level is below their grade level, a passage from a lower grade level should be selected.[12]

    • Speaking Task: The participant is shown one or more of the picture plates from the this compound kit and asked to describe what they see.[2][9] The examiner should engage in a conversational manner to elicit a spontaneous speech sample.[9]

  • For Non-Readers (Below Third Grade):

    • Speaking Task 1: The participant describes the first set of picture plates.[2][9]

    • Speaking Task 2: The participant describes a second set of picture plates.[9]

3.3 Speech Sample Requirements:

  • Each speech sample should be between 150 and 500 syllables in length.[9] A recording of 3-5 minutes is generally sufficient to obtain this.[9]

  • It is highly recommended to obtain a "beyond clinic" speech sample, such as a recording of a telephone conversation or a conversation at home, to provide a more representative sample of the individual's stuttering.[13]

Protocol for Analyzing this compound Speech Samples

4.1 Transcription and Syllable Counting:

  • Transcribe the recorded speech samples verbatim.

  • Count the total number of syllables in each transcribed sample.

4.2 Frequency Analysis:

  • Identify and count each stuttering event within the speech samples. Stuttering events include repetitions, prolongations, and blocks.[2]

  • Calculate the percentage of syllables stuttered (%SS) for each sample using the following formula:

    • %SS = (Total Stuttering Events / Total Syllables) x 100 [2][9]

  • The %SS is then converted to a task score using the tables provided in the this compound record form.[2]

4.3 Duration Analysis:

  • Using audio analysis software or a stopwatch, measure the duration of each stuttering event to the nearest tenth of a second.[1]

  • Identify the three longest stuttering events from the speech samples.[2][3]

  • Calculate the average duration of these three events.[3][9] This average is then converted to a score using the this compound record form.

4.4 Physical Concomitants Analysis:

  • During the speech sample collection, observe the participant for any physical behaviors accompanying stuttering. These are categorized into four types:

    • Distracting sounds (e.g., noisy breathing, whistling)[3]

    • Facial grimaces (e.g., jaw jerking, lip pressing)[3]

    • Head movements (e.g., turning away, poor eye contact)[3]

    • Movements of the extremities (e.g., arm and hand movement, foot tapping)[3]

  • Rate each type of physical concomitant on a scale of 0-5 based on its distractibility and severity.[2][13] The total score for physical concomitants can range from 0 to 20.[1][13]

4.5 Speech Naturalness Rating:

  • The examiner rates the overall naturalness of the participant's speech on a scale provided in the this compound record form. This is a subjective rating based on the examiner's clinical judgment.[3]

Data Presentation

The quantitative data derived from the this compound assessment should be summarized in a clear and structured format.

Table 1: this compound Scoring Summary

ComponentRaw ScoreConverted Score
Frequency
Task 1 (%SS)
Task 2 (%SS)
Overall %SSTask Score
Duration
Longest Event 1 (s)
Longest Event 2 (s)
Longest Event 3 (s)
Average Duration (s)Duration Score
Physical Concomitants
Distracting Sounds (0-5)
Facial Grimaces (0-5)
Head Movements (0-5)
Movements of Extremities (0-5)PC Score
Total Score
Percentile Rank
Severity Rating

Visualizing the this compound Workflow and Logic

The following diagrams illustrate the key processes involved in conducting an this compound assessment.

SSI4_Workflow cluster_prep Preparation cluster_collection Sample Collection cluster_analysis Analysis cluster_scoring Scoring & Interpretation prep Participant Preparation (Informed Consent, Instructions) equip Equipment Setup (Microphone, Recorder, Quiet Room) prep->equip reader Reader Task (Reading Passage) equip->reader If Reader non_reader Non-Reader Tasks (Picture Descriptions) equip->non_reader If Non-Reader speaking Spontaneous Speaking Task reader->speaking non_reader->speaking transcribe Transcription & Syllable Count speaking->transcribe pc Physical Concomitants (Observation & Rating) speaking->pc nat Speech Naturalness Rating speaking->nat freq Frequency Analysis (% Syllables Stuttered) transcribe->freq dur Duration Analysis (Avg. of 3 Longest) transcribe->dur total_score Calculate Total Score freq->total_score dur->total_score pc->total_score percentile Determine Percentile & Severity total_score->percentile

Caption: Workflow for this compound assessment from preparation to interpretation.

SSI4_Scoring_Logic cluster_inputs Data Inputs cluster_metrics Core Metrics cluster_output Final Output speech_sample Recorded Speech Sample frequency Frequency (% Syllables Stuttered) speech_sample->frequency duration Duration (Average of 3 Longest Events) speech_sample->duration observation Behavioral Observation phys_con Physical Concomitants (Rated 0-20) observation->phys_con total_score Total Score frequency->total_score duration->total_score phys_con->total_score severity Severity Rating (e.g., Mild, Moderate, Severe) total_score->severity percentile Percentile Rank total_score->percentile

Caption: Logical relationship of data inputs to final scores in the this compound.

References

Troubleshooting & Optimization

Technical Support Center: Administering the SSI-4 to Young Children

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges researchers, scientists, and drug development professionals may encounter when administering the Stuttering Severity Instrument, Fourth Edition (SSI-4) to young children (preschool and early elementary age).

Frequently Asked Questions (FAQs)

Q1: What is the appropriate age range for administering the this compound to young children?

The this compound is designed for individuals aged 2 years and 10 months and older.[1][2] For children who are not yet reading (typically below the third grade), the "non-reader" administration protocol should be used.[2]

Q2: What are the core components of the this compound for non-readers?

For young, non-reading children, the this compound assessment involves:

  • Two separate speech samples elicited using the provided picture plates.[2]

  • Calculation of stuttering frequency (percentage of syllables stuttered).[1][3]

  • Measurement of the duration of the three longest stuttering events.[1][3]

  • Observation and rating of physical concomitants .[1][3]

  • A rating of the child's overall speech naturalness .[3]

Q3: How long should the speech samples be for young children?

The this compound manual recommends obtaining speech samples of 150-500 syllables.[2] However, research suggests that for preschool children, a sample of at least 200-300 syllables provides a more reliable measure of stuttering-like disfluencies.[4][5][6] Shorter samples may not be as representative of a child's typical speech.[4]

Q4: Can a parent or caregiver be present during the assessment?

Yes, and it can be beneficial. Having a familiar person in the room can help the child feel more comfortable and may lead to a more representative speech sample. The this compound manual even encourages obtaining a speech sample from outside the clinical setting, such as a recording of the child speaking with a parent at home.[7][8]

Q5: Is it permissible to modify the standardized administration procedures for a child with attentional difficulties?

While standardized administration is crucial for norm-referenced scoring, minor modifications may be necessary for young children with attention deficits to ensure their best performance. These could include allowing for short breaks between tasks, using a quieter testing environment, and providing clear, concise instructions.[9][10] It is critical to document any deviations from the standard procedure in your report and consider the potential impact on the validity of the normative data.

Troubleshooting Guides

Challenge 1: The child is shy, anxious, or resistant to speaking.

Q: What should I do if a young child is reluctant to speak or only provides minimal responses?

A: Building rapport is the first and most critical step. A child's anxiety or resistance can significantly impact the validity of the assessment.

Troubleshooting Protocol:

  • Initial Rapport-Building:

    • Spend time engaging in play-based activities that the child enjoys without placing any demands for speech.

    • Use parallel talk, narrating what the child is doing to create a low-pressure communicative environment.[11]

    • Imitate the child's non-verbal play and any vocalizations to show engagement and acceptance.[12]

  • Eliciting Speech Indirectly:

    • Use "communication temptations" by placing a desired object out of reach or in a container the child cannot open, encouraging them to initiate communication.[11]

    • Employ phrases that invite, rather than demand, a verbal response, such as "I wonder what's happening here?" instead of "Tell me what you see."[13]

    • Say something silly or absurd about the picture plates to encourage the child to correct you (e.g., "Look, the dog is flying!").[13]

  • Managing Resistance:

    • If a child becomes defiant, remain calm and avoid power struggles.[14]

    • Offer limited, structured choices to give the child a sense of control (e.g., "Should we look at the picture of the park or the birthday party first?").[15]

    • Acknowledge the child's feelings ("It can be tricky to talk to someone new") before gently redirecting to the task.[15]

Challenge 2: Obtaining a sufficiently long and representative speech sample.

Q: How can I ensure the speech sample is long enough and truly reflects the child's stuttering?

A: The variability of stuttering in young children means that a single, short sample may not be accurate.

Troubleshooting Protocol:

  • Varying the Context:

    • Collect speech samples across different tasks as recommended by the this compound (e.g., two different picture descriptions).[2]

    • If possible, incorporate a parent-child interaction into the sample collection.

    • Request a home recording from the parents to compare the child's speech in a more natural environment.[7]

  • Engaging in Conversation:

    • When using the picture plates, ask open-ended questions and make comments to encourage a conversational exchange rather than a simple description.[2]

    • Follow the child's lead if they start to talk about something not directly related to the picture; the primary goal is to obtain a spontaneous speech sample.[11]

  • Considering Sample Length Research:

    • Aim for a sample of at least 300 syllables, as research indicates that stuttering-like disfluencies may increase as a child continues to talk.[5][6]

    • If a child is highly variable, it may be necessary to collect multiple samples on different days.

Challenge 3: Accurately scoring physical concomitants.

Q: How can I reliably score physical concomitants, especially when they are subtle or inconsistent in a young child?

A: Scoring physical concomitants can be subjective. Careful observation and a systematic approach are key.

Troubleshooting Protocol:

  • Video Recording:

    • Always video record the assessment (with appropriate consent). This allows for repeated viewing to confirm the presence and distracting nature of any secondary behaviors.

    • Pay close attention to facial movements (e.g., eye blinking, jaw tension), head movements, and movements of the extremities (e.g., hand or foot tapping) during moments of disfluency.[3]

  • Systematic Observation:

    • During the live assessment, make initial notes of any observed physical behaviors.

    • When reviewing the recording, focus specifically on the moments of stuttering to determine if the physical behaviors are consistently associated with the disfluencies.

    • Use the 0-5 rating scale on the this compound form to judge how distracting each type of physical concomitant is.[1]

  • Differentiating from Typical Behavior:

    • Observe the child during fluent speech and play to establish a baseline of their typical movements and behaviors. This will help you differentiate between true physical concomitants and habitual movements that are not related to stuttering.

    • Be aware that some behaviors in young children, such as fidgeting, may be related to attention or developmental level rather than stuttering.

Quantitative Data Summary

The following table summarizes key quantitative data related to the administration of the this compound in young children.

ParameterRecommended Value/FindingPopulationSource
Normative Sample Size 72Preschool-aged children[1][16]
Recommended Speech Sample Length 150-500 syllablesGeneral[2]
Research-Informed Sample Length 300-600 syllables for greater reliabilityPreschool children who stutter[5][6]
Standard Administration Time 15-20 minutesGeneral[1][16]
Physical Concomitants Score Range 0-20General[1]
Frequency Score Range 2-18General[1]
Duration Score Range 2-18General[1]

Experimental Protocols & Visualizations

Protocol 1: Eliciting a Speech Sample from a Shy or Resistant Child

This protocol outlines a structured approach to systematically reduce communicative pressure and encourage verbal participation.

  • Phase 1: Rapport and Observation (No Demands)

    • Engage in parallel play with age-appropriate toys.

    • Narrate the child's actions using simple, declarative sentences ("You're building a tall tower.").

    • Avoid asking direct questions.

    • Observe the child's comfort level and willingness to engage non-verbally.

  • Phase 2: Introducing Indirect Elicitation

    • Continue play-based interaction.

    • Introduce "I wonder..." statements related to the play ("I wonder if the car will go fast.").

    • Use "communication temptations" (e.g., give the child a wind-up toy without winding it up).

    • Model simple, fun vocalizations (e.g., sound effects for toys).

  • Phase 3: Transition to Structured Task

    • Once the child is vocalizing spontaneously, introduce the this compound picture plates in a playful manner ("Let's look at some pictures!").

    • Use the indirect elicitation techniques from Phase 2 to encourage description of the pictures.

    • If resistance occurs, return to Phase 1 or 2 and attempt the transition again later.

Elicitation_Protocol cluster_0 Phase 1: Rapport Building cluster_1 Phase 2: Indirect Elicitation cluster_2 Phase 3: Transition to this compound rapport Engage in Parallel Play (No Speech Demands) observe Observe Child's Comfort Level rapport->observe Narrate Child's Actions indirect Introduce 'I Wonder...' Statements observe->indirect Child Shows Engagement temptations Use Communication Temptations indirect->temptations transition Introduce Picture Plates Playfully temptations->transition Child Vocalizes Spontaneously sample Obtain Speech Sample transition->sample Use Indirect Techniques Sample_Adequacy action action result result start Collect Initial Speech Sample check_length Is sample > 300 syllables? start->check_length check_rep Is sample representative of parent/teacher report? check_length->check_rep Yes collect_more Collect Additional Sample in New Context check_length->collect_more No check_context Was sample obtained in a single context? check_rep->check_context Yes parent_sample Request Home-Recorded Speech Sample check_rep->parent_sample No check_context->collect_more Yes proceed Proceed with Scoring check_context->proceed No collect_more->check_length parent_sample->proceed

References

Technical Support Center: Stuttering Severity Instrument-Fourth Edition (SSI-4)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered by researchers, scientists, and drug development professionals when using the Stuttering Severity Instrument-Fourth Edition (SSI-4), with a specific focus on improving inter-rater reliability.

Frequently Asked Questions (FAQs) on this compound Scoring and Reliability

Q1: What are the primary sources of inter-rater reliability issues when using the this compound?

A1: Inter-rater reliability issues with the this compound often stem from several factors:

  • Subjectivity in Identifying Stuttering Events: The this compound manual lacks a highly detailed, operationalized definition of a "stuttering event." This can lead to variability in what different raters count as a stuttered syllable. For example, the author of the this compound, Glyndon Riley, has been quoted as saying, "if it feels like stuttering, call it stuttering," which can be subjective.[1]

  • Ambiguity in Scoring Disfluency Types: There can be disagreement on whether to count certain disfluencies, such as interjections or revisions, as stuttering events, especially if they are accompanied by tension or struggle.[1]

  • Multitasking Demands: The this compound requires raters to simultaneously identify, time, and categorize different behaviors (frequency, duration, and physical concomitants). This cognitive load can lead to errors and inconsistencies between raters. Research suggests that collecting these measures individually can improve reliability.

  • Lack of a Standardized Training Protocol: The official this compound manual provides administration and scoring guidelines but does not include a standardized training protocol for new users.[2][3] This lack of a uniform training procedure can result in raters developing their own idiosyncratic scoring methods.

Q2: How are the core components of the this compound scored, and where do disagreements commonly occur?

A2: The this compound assesses four key areas of speech behavior.[2][4] Disagreements can arise in the scoring of each:

ComponentScoring MethodCommon Areas of Disagreement
Frequency Expressed as the percentage of syllables stuttered (%SS) in a speech sample and converted to a scale score (2-18).[2][4][5]- What constitutes a "stuttering event" (e.g., should repetitions of "um" be counted?).[1]- How to count syllables in repeated phrases.
Duration The average length of the three longest stuttering events, timed to the nearest tenth of a second and converted to a scale score (2-18).[2][4][5]- Precise start and end points of a stuttering event for timing purposes.- Consistency in identifying the three longest events, especially with multiple prolonged moments of stuttering.
Physical Concomitants Four types of physical behaviors (distracting sounds, facial grimaces, head movements, and movements of the extremities) are rated on a 0-5 scale of distractibility and converted to a total score (0-20).[2][4]- Subjectivity in rating the "distractibility" or severity of a physical behavior.- Rater drift in scoring over time without consistent recalibration.
Naturalness of Speech The individual's speech is rated on a 9-point scale from "highly natural" to "highly unnatural."- The subjective nature of what sounds "natural."- Lack of specific anchor points for each level of the scale.

Q3: What are some examples of ambiguous scoring situations for the Frequency component?

A3: Ambiguities in scoring the frequency of stuttering are a primary source of inter-rater disagreement. Consider the following examples:

  • Repetitions of Interjections: A speaker says, "I went to the, um, um, um, store." While interjections are typically considered non-stuttering-like disfluencies, the repetition with apparent tension could be interpreted by some raters as a moment of stuttering.[1]

  • Phrase Repetitions: For a phrase like, "I want- I want- I want to go," some raters may count this as a single stuttering event, while others might count the number of repeated syllables.

  • Revisions with Tension: A speaker says, "I went to the... I mean, the grocery store," with a noticeable pause and physical tension before the correction. A rater must decide if this constitutes a block or a non-stuttered revision.

To mitigate these issues, it is crucial for a research team to establish clear and consistent scoring conventions before beginning a study.

Q4: What level of inter-rater reliability is considered acceptable for the this compound?

A4: In clinical research, an inter-rater agreement of 80% is often considered the minimum acceptable standard. However, studies on the this compound have shown that achieving this level of reliability can be challenging, with some research indicating inter-rater reliability values below 80%.[6]

Troubleshooting Guides

Issue: Consistently low inter-rater agreement on the Physical Concomitants scale.

Troubleshooting Steps:

  • Develop a "Codebook" with Exemplars: Create a shared document with video examples for each level (0-5) of the rating scale for each of the four types of physical concomitants.

  • Consensus Rating Sessions: Have all raters independently score a set of training videos. Then, meet as a group to discuss discrepancies and reach a consensus. This helps to calibrate all raters to a common standard.

  • Focus on Observable Behaviors: Instruct raters to focus solely on what they can see and hear, rather than making inferences about the speaker's internal state (e.g., "they look anxious").

Issue: Significant discrepancies in the calculated Frequency scores between raters.

Troubleshooting Steps:

  • Establish Clear Rules for Ambiguous Disfluencies: Before beginning to score, your team should decide on a consistent method for handling ambiguous cases, such as those mentioned in FAQ 3. Document these rules and ensure all raters have a copy.

  • Practice Syllable Counting: Have all raters transcribe and count the syllables in several speech samples to ensure everyone is using the same method for calculating the denominator in the %SS calculation.

  • Separate the Tasks: To reduce the cognitive load, consider having raters first identify all stuttering events in a transcript, and then in a separate pass, count the total number of syllables. Research suggests that separating data collection tasks can improve reliability.

Experimental Protocol to Improve Inter-Rater Reliability for the this compound

This protocol outlines a structured training and assessment process to enhance the inter-rater reliability of the this compound in a research setting.

Objective: To achieve a minimum of 80% inter-rater agreement for all this compound components.

Methodology:

  • Phase 1: Foundational Training (4 hours)

    • Module 1: Didactic Review: All raters will review the this compound examiner's manual in detail.[2] A training facilitator will lead a discussion on the administration and scoring of each component.

    • Module 2: Introduction to Scoring Conventions: The research team will establish and document clear guidelines for scoring ambiguous stuttering events (e.g., repetitions of interjections, revisions with tension).

    • Module 3: Review of Exemplar Videos: Raters will watch and discuss pre-scored video examples that illustrate various types and severities of stuttering and physical concomitants.

  • Phase 2: Guided Practice and Calibration (6 hours)

    • Module 4: Independent Scoring of Practice Samples: Raters will independently score a set of 5-10 video-recorded speech samples.

    • Module 5: Consensus Meetings: The training facilitator will lead a series of meetings where raters compare their scores for the practice samples. All discrepancies will be discussed until a consensus is reached. The rationale for each consensus score should be documented.

    • Module 6: Recalibration: If significant disagreements persist, additional exemplar videos will be reviewed, and scoring conventions will be refined.

  • Phase 3: Reliability Assessment

    • A new set of 10-15 video samples, representative of the study population, will be independently scored by all raters.

    • Inter-rater reliability will be calculated using an appropriate statistical measure, such as intraclass correlation coefficients (ICCs) or percentage agreement.

    • If the 80% agreement threshold is not met, the team will return to Phase 2 for further calibration.

Visualizations

IRR_Workflow Workflow for Improving this compound Inter-Rater Reliability cluster_training Phase 1: Foundational Training cluster_practice Phase 2: Guided Practice & Calibration cluster_assessment Phase 3: Reliability Assessment A Review this compound Manual B Establish Scoring Conventions A->B C Review Exemplar Videos B->C D Independent Scoring of Practice Samples C->D E Consensus Meetings to Discuss Discrepancies D->E F Refine Scoring Conventions E->F G Independent Scoring of Reliability Samples F->G H Calculate Inter-Rater Reliability G->H I IRR < 80%? H->I I->E Yes J Proceed with Study I->J No

Caption: A workflow diagram illustrating the key phases for improving inter-rater reliability.

SSI4_Components Logical Relationship of this compound Components TotalScore Total Score (Severity Ranking) Naturalness Naturalness of Speech (1-9 Rating) TotalScore->Naturalness Considered Separately Frequency Frequency (% Syllables Stuttered) Frequency->TotalScore Duration Duration (Avg. of 3 Longest) Duration->TotalScore Physical Physical Concomitants (0-5 Rating) Physical->TotalScore

Caption: The relationship between the core components of the this compound assessment.

References

Minimizing examiner bias in SSI-4 scoring

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing examiner bias during the scoring of the Stuttering Severity Instrument-Fourth Edition (SSI-4).

Frequently Asked Questions (FAQs)

Q1: What is the Stuttering Severity Instrument-Fourth Edition (this compound)?

The Stuttering Severity Instrument-Fourth Edition (this compound) is a standardized, norm-referenced assessment tool used to measure the severity of stuttering in both children and adults.[1][2] It evaluates four main areas of speech behavior:

  • Frequency: The percentage of syllables stuttered in a speech sample.[3][4]

  • Duration: The average length of the three longest stuttering events.[3][4]

  • Physical Concomitants: The presence and severity of physical movements that co-occur with stuttering.[3][4]

  • Naturalness of Speech: How typical the individual's speech sounds compared to speakers of the same age and gender.[3]

Q2: What are the primary sources of examiner bias in this compound scoring?

Examiner bias in this compound scoring can arise from several factors, primarily related to the subjective nature of some of the scoring components. Key sources include:

  • Subjectivity in Scoring Physical Concomitants: The rating of physical concomitants (e.g., facial grimaces, head movements) on a scale of 0 to 5 for distractibility is highly subjective and a common source of inter-rater disagreement.[5]

  • Ambiguity in Identifying Stuttering Events: Differentiating between true stuttering events and typical disfluencies (e.g., interjections like "um") can be inconsistent among examiners.[6][7][8] The author of the SSI, Glyndon Riley, advised that if it "feels like stuttering, call it stuttering," which introduces a level of clinical judgment that can vary.[8]

  • Inconsistent Measurement of Duration: While seemingly objective, the precise timing of the three longest stuttering events can vary between examiners, especially without the use of software tools.

  • Variability in Rating Speech Naturalness: The 9-point scale for rating speech naturalness is subjective and can be influenced by the examiner's internal standards.[5]

  • Examiner Drift: Over time, an examiner's scoring may "drift" from the established standards if regular calibration and reliability checks are not performed.

Q3: How can our research team standardize this compound administration and scoring to minimize bias?

Standardization is crucial for reducing examiner bias. Here are key steps:

  • Develop a Standard Operating Procedure (SOP): Create a detailed SOP for this compound administration and scoring that all examiners must follow. This should include guidelines for eliciting speech samples, defining and identifying stuttering events, and applying the rating scales for subjective measures.

  • Mandatory Training: All examiners must undergo comprehensive training on the this compound protocol before scoring any data for a study.[9][10] This training should include a thorough review of the this compound manual, scoring of practice examples, and discussion of potential ambiguities.

  • Use of High-Quality Recordings: All assessments should be video and audio-recorded to allow for careful, repeated review of speech samples and physical concomitants. This is preferable to "live" scoring, which can be less reliable.[11]

  • Blinding: When possible, examiners should be blinded to the participant's treatment group or study arm to avoid unconscious bias.

  • Regular Calibration Meetings: Hold regular meetings where examiners score sample videos together and discuss any discrepancies to ensure ongoing alignment.

Troubleshooting Guides

Issue: High inter-rater variability in Physical Concomitants scores.

  • Problem: Different examiners are assigning significantly different scores for physical concomitants for the same participant.

  • Solution:

    • Review the Scoring Criteria: Re-examine the 0-5 rating scale in the this compound manual, paying close attention to the descriptions for each level of severity (e.g., "not noticeable unless looking for it" vs. "distracting").[5]

    • Develop Anchor Examples: As a group, create a set of "anchor" video clips that exemplify each point on the rating scale for the different categories of physical concomitants (distracting sounds, facial grimaces, head movements, movements of the extremities).[3] Use these as a reference during scoring.

    • Collaborative Scoring Session: Have all examiners independently score the same set of video samples. Then, meet to compare scores and discuss the rationale for their ratings, especially where there are large discrepancies. The goal is to reach a consensus on how to apply the rating scale consistently.

Issue: Inconsistent counting of stuttering frequency.

  • Problem: Examiners are unsure what to classify as a stuttering event, leading to different frequency counts. For example, should interjections or phrase repetitions be counted?

  • Solution:

    • Establish Clear Guidelines: Your team's SOP should explicitly define what constitutes a countable stuttering event for your study. While the this compound manual provides guidance, your protocol can offer more specific examples. Generally, "stuttering-like" disfluencies (part-word repetitions, single-syllable word repetitions, and prolongations/blocks) are counted, while "typical" disfluencies (interjections, revisions, phrase repetitions) are not, unless they are clearly part of a moment of stuttering.[6][8]

    • Utilize Computerized Scoring: When possible, use the Computerized Scoring of Stuttering Severity (CSSS) software that comes with the this compound kit.[9][12] This can help standardize the calculation of the percentage of syllables stuttered.

    • Practice with Diverse Examples: During training, use a variety of speech samples that include ambiguous disfluencies. Discuss each instance as a group to ensure everyone is applying the criteria in the same way.

Data Presentation

Scoring Component Potential for Examiner Bias Recommended Mitigation Strategies Target Inter-Rater Reliability (Cohen's Kappa)
Frequency Moderate- Standardized definition of a stuttering event in SOP- Use of computerized scoring software- Regular calibration with practice samples> 0.80
Duration Low to Moderate- Use of software for precise measurement- Clear guidelines for identifying the start and end of a stuttering event> 0.85
Physical Concomitants High- Development of anchor video examples for each rating point- Collaborative scoring sessions to resolve discrepancies- Blinding of examiners to participant information> 0.75
Speech Naturalness High- Use of anchor audio examples for the 9-point scale- Group discussion and consensus on rating criteria> 0.70

Experimental Protocols

Protocol for Establishing and Maintaining Inter-Rater Reliability for this compound Scoring

  • Examiner Training:

    • All new examiners must read the this compound manual in its entirety.

    • Conduct a training session led by an experienced, reliable scorer.

    • During the session, review the scoring procedures for each component of the this compound.

    • Present a set of 5-10 training video samples that include a range of stuttering severities and types of disfluencies.

    • Have all examiners score these samples independently.

    • Review the scores as a group, discussing any discrepancies of more than 10% on any component score. The lead scorer will provide the "gold standard" score and rationale.

    • Repeat the process with a new set of training samples until a high level of agreement is reached.

  • Initial Reliability Testing:

    • Select a random subset of 15-20% of the study's video samples.

    • Two trained and blinded examiners will independently score each of these videos.

    • Calculate inter-rater reliability for each this compound component score (Frequency, Duration, Physical Concomitants) and the total score using an appropriate statistical measure (e.g., Cohen's Kappa for categorical ratings, Intraclass Correlation Coefficient for continuous ratings).

  • Ongoing Reliability Monitoring:

    • Throughout the study, randomly select 10% of the remaining samples for duplicate scoring by a second examiner.

    • Analyze the inter-rater reliability data at regular intervals (e.g., after every 50 samples are scored).

    • If reliability for any component falls below the pre-determined threshold (see table above), pause scoring and conduct a calibration session with all examiners.

    • In the calibration session, review the scoring of the discrepant samples and clarify the application of the scoring criteria.

    • Document all training, reliability testing, and calibration activities.

Mandatory Visualization

Minimizing_Examiner_Bias_Workflow start Start: this compound Scoring Required training Comprehensive Examiner Training (Manual, Practice Samples) start->training sop Develop & Adhere to Standard Operating Procedure (SOP) training->sop recording High-Quality Video & Audio Recording sop->recording scoring Independent Scoring by Blinded Examiner 1 recording->scoring duplicate_scoring Independent Scoring of Subset by Blinded Examiner 2 recording->duplicate_scoring reliability_check Inter-Rater Reliability (IRR) Analysis scoring->reliability_check duplicate_scoring->reliability_check irr_ok IRR Meets Threshold? reliability_check->irr_ok calibration Calibration Meeting: Review Discrepancies & Retrain irr_ok->calibration No data_finalized Data Finalized for Analysis irr_ok->data_finalized Yes calibration->training end End data_finalized->end

Caption: Workflow for ensuring unbiased and reliable this compound scoring.

References

Technical Support Center: SSI-4 Assessment and Stuttering Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on accounting for the inherent variability of stuttering when using the Stuttering Severity Instrument, Fourth Edition (SSI-4).

Frequently Asked Questions (FAQs)

Q1: Why is a single this compound assessment often insufficient for clinical trials or research?

A single this compound assessment provides only a snapshot of an individual's stuttering at one specific point in time. Stuttering is notoriously variable and can fluctuate significantly across different situations, times of day, and emotional states.[1][2] For robust data in a research or clinical trial context, it is crucial to capture a more representative sample of a participant's typical stuttering severity and its range of variability. Relying on a single assessment can lead to misrepresentation of the true severity of the stuttering and may obscure the actual effects of an intervention.

Q2: How can we obtain a more representative measure of stuttering using the this compound?

To obtain a more accurate and reliable measure of stuttering, it is recommended to collect multiple speech samples across various settings and at different times.[2][3] This approach helps to average out the fluctuations and provides a more stable baseline. Consider collecting samples in the clinic, at home, and in other relevant environments for the participant.

Q3: What is the recommended number and frequency of speech samples for a comprehensive this compound assessment?

While there is no single universal standard, a common recommendation is to collect at least three speech samples on different days.[4] For clinical trials, a more rigorous protocol may be necessary, involving more frequent sampling, especially during baseline and outcome measurement phases. The specific frequency should be determined by the study's design and objectives.

Q4: How should we handle the data from multiple this compound assessments?

The data from multiple assessments can be averaged to create a more stable and representative score for each of the this compound components (Frequency, Duration, Physical Concomitants). It is also valuable to report the range and standard deviation of the scores to provide a clear picture of the participant's stuttering variability. For the statistical analysis of the percentage of syllables stuttered (%SS), standard techniques like t-tests and ANOVA are generally appropriate for larger sample sizes (n > 20 in each group). For smaller sample sizes or when group variances are markedly different, a data transformation (e.g., square root transformation) prior to analysis is recommended.[5]

Q5: Beyond the this compound scores, what other factors should we consider when assessing stuttering variability?

A comprehensive assessment should not only focus on the observable stuttering behaviors but also on the individual's overall experience of stuttering.[3] This includes their emotional, cognitive, and behavioral reactions to stuttering. Tools like the Overall Assessment of the Speaker's Experience of Stuttering (OASES) can be used as a complementary measure to the this compound to assess the adverse impact of stuttering on the individual's life.[6]

Troubleshooting Guides

Issue: High variability in this compound scores within a single participant during baseline.

  • Possible Cause: The assessment schedule may be too infrequent to capture the full range of the participant's stuttering. The speaking tasks used for assessment may not be consistent across sessions.

  • Solution: Increase the frequency of assessments during the baseline period. Ensure that the speaking tasks (e.g., conversation, reading) are standardized across all assessment sessions. It is also advisable to collect speech samples in various communication contexts that are relevant to the participant's daily life.

Issue: A participant appears significantly more fluent during in-clinic this compound assessments compared to reports from their daily life.

  • Possible Cause: This is a common phenomenon, as the clinical setting can sometimes lead to a temporary reduction in stuttering. The participant may also be using avoidance behaviors that mask the severity of their stuttering.[7][8]

  • Solution: Supplement in-clinic assessments with audio or video recordings of the participant's speech in more naturalistic settings (e.g., at home, with friends). The this compound manual also recommends obtaining "beyond clinic" speaking samples.[9]

Experimental Protocol: Longitudinal this compound Assessment for Capturing Stuttering Variability

This protocol outlines a methodology for a more comprehensive assessment of stuttering severity and variability using the this compound in a research or clinical trial setting.

  • Baseline Phase (2 weeks):

    • Conduct three separate this compound assessments on non-consecutive days.

    • Each assessment should include:

      • A 300-500 syllable conversational speech sample.[4]

      • A reading passage sample (for literate participants).

    • In addition to the in-clinic assessments, request the participant to provide two 5-minute audio recordings of their speech from their everyday environment (e.g., a phone call, a conversation with a family member) each week.

  • Intervention Phase:

    • Continue with weekly or bi-weekly this compound assessments to monitor changes in stuttering severity.

  • Outcome Assessment Phase (2 weeks):

    • Repeat the same protocol as the baseline phase to determine the post-intervention stuttering severity and variability.

  • Data Analysis:

    • For each assessment period (baseline and outcome), calculate the mean, standard deviation, and range for the this compound Total Score and each of its sub-components.

    • Statistically compare the baseline and outcome data to determine the effect of the intervention.

Data Presentation

This compound ComponentDescriptionImpact of Stuttering VariabilityRecommended Approach for Mitigation
Frequency Percentage of syllables stuttered (%SS) in a speech sample.[1][2]This is often the most variable component, highly dependent on the speaking situation and emotional state.Collect multiple speech samples in varied contexts and calculate the average %SS.
Duration Average duration of the three longest stuttering events.[1][2]Can fluctuate, with longer blocks often occurring during moments of increased anxiety or communication pressure.Analyze recordings from different situations to identify the typical range of stuttering durations.
Physical Concomitants Secondary behaviors associated with stuttering (e.g., eye blinks, head movements).[1][2]The presence and severity of these behaviors can vary significantly.Use video recordings from multiple sessions and environments for a more accurate rating.
Naturalness of Speech A rating of how natural the individual's speech sounds.[1][2]Can be affected by the effort to control stuttering, which may vary across situations.Assess naturalness in both structured and spontaneous speech tasks across different settings.

Mandatory Visualization

SSI4_Variability_Workflow cluster_baseline Baseline Assessment (Pre-Intervention) cluster_intervention Intervention Phase cluster_outcome Outcome Assessment (Post-Intervention) cluster_analysis Data Analysis B1 Week 1: In-Clinic this compound (Sample 1) B3 Week 2: In-Clinic this compound (Sample 2) I1 Ongoing Monitoring (e.g., weekly this compound) B1->I1 B2 Week 1: At-Home Recordings (2 samples) B4 Week 2: At-Home Recordings (2 samples) B2->I1 B5 Week 2: In-Clinic this compound (Sample 3) B3->I1 B4->I1 B5->I1 O1 Week X: In-Clinic this compound (Sample 1) I1->O1 O2 Week X: At-Home Recordings (2 samples) I1->O2 O3 Week Y: In-Clinic this compound (Sample 2) I1->O3 O4 Week Y: At-Home Recordings (2 samples) I1->O4 O5 Week Y: In-Clinic this compound (Sample 3) I1->O5 A1 Calculate Mean, SD, and Range of this compound Scores for Baseline and Outcome Phases O1->A1 O2->A1 O3->A1 O4->A1 O5->A1 A2 Statistical Comparison (e.g., t-test, ANOVA on transformed data) A1->A2

Caption: Workflow for this compound assessment accounting for stuttering variability.

References

Optimizing SSI-4 Administration for Telehealth and Remote Research: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to administering the Stuttering Severity Instrument - Fourth Edition (SSI-4) in telehealth and remote research settings. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to ensure reliable and secure data collection.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and what does it measure?

The Stuttering Severity Instrument - Fourth Edition (this compound) is a standardized assessment tool used to evaluate the severity of stuttering in both children and adults.[1] It is a reliable and valid norm-referenced test suitable for clinical and research purposes.[2] The this compound measures four key areas of speech behavior:

  • Frequency: The percentage of syllables stuttered in a speech sample.[3]

  • Duration: The average length of the three longest stuttering events, measured to the nearest tenth of a second.[3]

  • Physical Concomitants: The observable physical behaviors that occur during moments of stuttering, such as facial grimaces or head movements.[1][3]

  • Speech Naturalness: The degree to which a speaker's speech sounds "typical" compared to speakers of the same age and gender.[4]

Q2: Is it possible to administer the this compound remotely via telehealth?

Yes, the this compound can be administered remotely. The this compound manual encourages the use of telephone and beyond-clinic speaking samples.[4] With the advent of secure video conferencing platforms, telehealth has become a viable option for administering the this compound, provided that appropriate protocols are followed to ensure the validity and reliability of the assessment.

Q3: What materials are required for a remote this compound administration?

To conduct a remote this compound assessment, the examiner will need:

  • A quiet, well-lit, and private location for both the examiner and the participant.

  • A reliable, high-speed internet connection.

  • A desktop or laptop computer with a high-quality webcam and microphone. The use of a smartphone is not recommended for speech-language examinations as a larger screen is necessary.

  • A HIPAA-compliant video conferencing platform.

  • The this compound Examiner's Manual and Picture Plates. A virtual version of the manual and plates is available for purchase.[2]

  • This compound Test Record and Frequency Computation Forms.[2]

  • Audio recording software to record the speech samples for later analysis.

  • The Computerized Scoring of Stuttering Severity (CSSS) software (optional) can assist in calculating the frequency and duration of stuttering.[5]

Q4: What are the key considerations for data security and HIPAA compliance during remote this compound administration?

Ensuring the privacy and security of protected health information (PHI) is paramount. Key considerations include:

  • HIPAA-Compliant Platform: Use a telehealth platform that offers end-to-end encryption and will provide a Business Associate Agreement (BAA).[6]

  • Secure Communication: All communications containing PHI must be conducted through secure channels, such as encrypted emails or secure messaging within the telehealth platform.[7]

  • Access Control: Implement multi-factor authentication and role-based permissions to prevent unauthorized access to patient data.[8]

  • Data Encryption: All audio and video data must be encrypted during transmission, processing, and storage.[8]

  • Informed Consent: Obtain informed consent from participants that specifically addresses the risks and benefits of telehealth administration and the measures taken to protect their data.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor Audio/Video Quality Weak internet connection, outdated browser or software, other applications running in the background.1. Ensure both examiner and participant are close to their Wi-Fi routers or use a wired ethernet connection. 2. Restart the computer and the internet router. 3. Close all other applications and browser tabs. 4. Ensure the web browser and telehealth platform are updated to the latest version. 5. If issues persist, try switching to a different device.
Difficulty in Accurately Measuring Stuttering Duration Audio lag or latency in the video stream.1. Record the entire session for offline analysis. 2. Use the audio recording, rather than the live feed, to time the duration of stuttering events. 3. The optional Computerized Scoring of Stuttering Severity (CSSS) software can aid in accurate duration measurement from a recording.[5]
Inability to Clearly Observe Physical Concomitants Poor video quality, poor lighting, or suboptimal camera positioning.1. Instruct the participant to be in a well-lit room, avoiding backlighting from windows. 2. Ask the participant to position their camera so that their head, shoulders, and hands are clearly visible. 3. During the assessment, ask the participant to perform specific movements to test the clarity of the video stream if needed. 4. If observation remains difficult, this limitation should be noted in the assessment report.
Participant Distractions in the Remote Environment Presence of other people, background noise from televisions, radios, or cell phones.1. Instruct the participant to be in a quiet and private room for the duration of the assessment. 2. Request that all other electronic devices in the room be turned off. 3. If the participant is a child, a parent or guardian may be present if necessary, but they should be instructed to remain quiet and out of the camera's view unless their participation is required.

Experimental Protocol for Remote this compound Administration

This protocol outlines the steps for conducting a reliable and valid this compound assessment via telehealth.

I. Pre-Assessment Preparation

  • Informed Consent: Obtain and document informed consent from the participant (or their legal guardian), specifically outlining the procedures, potential risks, and benefits of remote assessment.

  • Technology Check: Schedule a brief technology check with the participant a day before the assessment to ensure their audio, video, and internet connection are adequate. Provide them with the troubleshooting guide.

  • Materials: Ensure you have all necessary materials, including the virtual this compound manual and picture plates, record forms, and audio recording software.

II. Assessment Procedure

  • Establish Rapport: Begin the session by building rapport with the participant to create a comfortable and natural communication environment.

  • Instructions: Clearly explain the assessment tasks to the participant.

  • Speech Sample Collection:

    • For Readers (3rd grade reading level and above):

      • Obtain a reading sample using the age-appropriate passages from the this compound manual.

      • Obtain a conversational speech sample by presenting the picture plates and engaging the participant in a detailed description and conversation about them.[1]

    • For Non-Readers (below 3rd grade reading level):

      • Obtain two separate conversational speech samples using the picture plates.[3]

    • Aim for speech samples between 150-500 syllables. A 3-5 minute recording is a good target.[3]

  • Recording: Record the entire audio of the speech samples for later analysis. Inform the participant that they are being recorded.

  • Observation of Physical Concomitants: Throughout the speech sample collection, carefully observe and note any physical concomitants.

III. Post-Assessment Scoring and Analysis

  • Transcription (Recommended): Transcribe the recorded speech samples to aid in accurate syllable counting and identification of stuttering events.[3]

  • Frequency Calculation:

    • Count the total number of syllables in the speech sample.

    • Count the total number of stuttered syllables.

    • Calculate the percentage of syllables stuttered (%SS).

  • Duration Measurement:

    • Using the audio recording, identify the three longest stuttering events.

    • Time each of these events to the nearest tenth of a second.

    • Calculate the average duration of these three events.

  • Physical Concomitants Scoring: Rate the severity of the observed physical concomitants on the 0-5 scale provided in the this compound record form.

  • Speech Naturalness Rating: Rate the participant's speech naturalness on the provided 9-point scale.

  • Total Score Calculation: Sum the scores for frequency, duration, and physical concomitants to obtain a total score, which can then be converted to a percentile rank and severity rating.

Quantitative Data Summary

While direct, large-scale studies comparing the validity of in-person versus remote this compound administration are still emerging, existing research on the this compound's reliability provides a basis for its use in telehealth. The following table summarizes key reliability data. Researchers conducting remote assessments should aim to achieve similar levels of reliability through rigorous training and standardized procedures.

Reliability Metric Finding Source
Intra-rater Reliability Studies have shown that with proper training, intra-rater agreement for the this compound is generally high, often exceeding 80%.[9][10]
Inter-rater Reliability Inter-rater reliability can be more variable and may fall below the acceptable level of 80% without specific training and the use of standardized exemplars.[9][10]
Validity The subscales of the this compound (frequency, duration, and physical concomitants) have been shown to be valid measures of stuttering severity.[10]

Note: To enhance inter-rater reliability in a remote research setting, it is highly recommended that all examiners undergo a calibration process where they independently score a set of standardized video samples and then discuss any discrepancies to align their scoring criteria.

Visualization of a Relevant Neurobiological Pathway

Understanding the underlying neurobiology of stuttering can provide valuable context for research. Stuttering is increasingly understood as a neurodevelopmental disorder affecting the brain's speech processing networks. The "Dual Stream Model" of language processing is a relevant framework, suggesting two distinct pathways for speech processing. Furthermore, research points to the involvement of the basal ganglia in the timing and initiation of speech motor commands.

Stuttering_Neurobiological_Pathway cluster_dorsal Dorsal Stream ('How' Pathway) cluster_ventral Ventral Stream ('What' Pathway) cluster_basal_ganglia Basal Ganglia Loop pSTG Posterior Superior Temporal Gyrus (pSTG) vPMC Ventral Premotor Cortex (vPMC) pSTG->vPMC Auditory-Motor Integration IFG Inferior Frontal Gyrus (IFG) vPMC->IFG Speech Motor Planning Stuttering Stuttering (Dysfluency) IFG->Stuttering Impaired Speech Motor Initiation aSTG Anterior Superior Temporal Gyrus (aSTG) MTG Middle Temporal Gyrus (MTG) aSTG->MTG Lexical-Semantic Processing BG Basal Ganglia Thalamus Thalamus BG->Thalamus Inhibitory/Excitatory Signals BG->Stuttering Dysfunctional Timing Cues for Speech Cortex Motor Cortex Thalamus->Cortex Relay Cortex->BG Input

A simplified model of neural pathways implicated in stuttering.

References

Technical Support Center: Modifications to the Stuttering Severity Instrument - Fourth Edition (SSI-4) for Individuals with Cognitive Impairments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are considering using the Stuttering Severity Instrument - Fourth Edition (SSI-4) to assess stuttering in individuals with cognitive impairments. It provides guidance on potential modifications, troubleshooting, and frequently asked questions.

Disclaimer: The this compound is a standardized assessment tool. Any deviation from the standardized administration procedures can affect the validity and reliability of the results. The modifications suggested below are not standardized and should be implemented with caution. Researchers must meticulously document all modifications and consider the potential impact on data interpretation.

Frequently Asked Questions (FAQs)

Q1: Can the this compound be used with individuals who have cognitive impairments?

A1: The this compound was normed on a sample of individuals without reported cognitive impairments.[1] While it can be administered to individuals with cognitive impairments, the standard procedures may be challenging for them. Modifications may be necessary to elicit a representative speech sample, but these will compromise the standardized nature of the test.

Q2: What are the main challenges in administering the this compound to individuals with cognitive impairments?

A2: Individuals with cognitive impairments may have difficulties with:

  • Understanding complex instructions.

  • Maintaining attention and focus during the tasks.

  • Providing spontaneous speech samples of sufficient length and complexity.

  • Engaging in the reading task, even if they have some reading skills.

  • Experiencing increased anxiety or frustration due to the testing situation.

Q3: Are there standardized modifications to the this compound for this population?

A3: Currently, there are no widely recognized, standardized modifications to the this compound for individuals with cognitive impairments. Researchers who choose to adapt the instrument are responsible for validating their modified procedures.

Q4: What are the alternatives to using a modified this compound?

A4: Alternative assessment strategies include:

  • Observational Tools: Systematic observation of the individual's speech in naturalistic settings.

  • Criterion-Referenced Assessments: Tools that compare the individual's performance to a set of criteria rather than to a normative sample.

  • Dynamic Assessment: A method of evaluating learning potential by providing support during the assessment process.

  • Collaboration with Caregivers: Gathering information from family members or caregivers about the individual's communication abilities and the impact of stuttering.

Troubleshooting Guide

Issue Possible Cause Suggested Solution(s)
Difficulty obtaining a speech sample of adequate length (150-500 syllables). [2]- Limited expressive language skills. - Lack of understanding of the task. - Shyness or reluctance to speak.- Use highly engaging and familiar topics for conversation. - Incorporate picture description tasks with familiar scenes or objects. - Involve a familiar communication partner (e.g., a caregiver) to facilitate conversation. - Take multiple shorter speech samples and combine them.
The individual is unable to complete the reading task. - Reading level is below the third-grade level required for the standardized task.[2][3] - Cognitive impairment affects reading comprehension and decoding.- Use the non-reader protocol, which involves two speech samples elicited through picture plates.[2][3] - If some reading ability is present, use simplified and familiar texts, but note that this is a deviation from the standard protocol.
Inconsistent or unreliable responses during the assessment. - Fluctuating attention and engagement. - Anxiety or frustration.- Break the assessment into shorter sessions. - Provide frequent breaks and positive reinforcement. - Use a quiet and comfortable testing environment with minimal distractions.
Difficulty in differentiating stuttering from other speech disfluencies related to the cognitive impairment. - Some cognitive or neurological conditions can present with speech characteristics that may be mistaken for stuttering (e.g., word-finding difficulties, hesitations).- Video and audio record the assessment for later analysis by multiple trained observers. - Consult with a speech-language pathologist experienced in both stuttering and cognitive impairments. - Focus on the core stuttering behaviors: repetitions, prolongations, and blocks.[4]

Considerations for Modifying this compound Components

Any modifications to the this compound should be carefully considered and documented. The following table outlines the standard components of the this compound and provides suggestions for potential adaptations for individuals with cognitive impairments.

This compound Component Standard Protocol Considerations for Modification with Individuals with Cognitive Impairments
Frequency Percentage of syllables stuttered in a reading and speaking task.[5][6]- Use of two speaking tasks instead of a reading and speaking task for all individuals, regardless of reading ability. - Employing highly motivating and familiar picture stimuli to elicit speech. - Accepting shorter speech samples if a longer one cannot be obtained, and noting this limitation.
Duration Average length of the three longest stuttering events.[5][6]- This component may be less affected by cognitive impairment, but the clinician should be mindful of potential difficulties in sustaining a moment of stuttering due to other factors.
Physical Concomitants Observation of distracting sounds, facial grimaces, head movements, and movements of the extremities.[5][6]- Be cautious to differentiate true physical concomitants of stuttering from other motor behaviors that may be associated with the individual's cognitive or neurological condition. - Detailed behavioral observation notes are crucial.
Naturalness of Speech A rating of how natural the individual's speech sounds.- The concept of "naturalness" may be complex in this population, as the individual's overall speech patterns might be atypical due to their cognitive impairment. - The rating should be made in the context of the individual's typical speech patterns, if known.

Hypothetical Experimental Protocol for a Modified this compound Administration

This protocol is a non-standardized example and must be adapted and validated for any specific research project.

Objective: To assess the severity of stuttering in an individual with a diagnosed cognitive impairment using a modified this compound protocol.

Materials:

  • This compound Examiner's Manual and Picture Plates.[1]

  • High-quality audio and video recording equipment.

  • A quiet, comfortable room with minimal distractions.

  • A selection of highly engaging and age-appropriate picture stimuli familiar to the individual.

  • A familiar and trusted communication partner (e.g., caregiver), if needed.

Procedure:

  • Informed Consent: Obtain informed consent from the individual (if possible) and their legal guardian. Explain the purpose of the assessment in simple, concrete terms.

  • Rapport Building: Spend adequate time building rapport with the individual before beginning the assessment tasks.

  • Speech Sample Collection:

    • Instead of the standardized reading and speaking tasks, elicit two separate 3-5 minute conversational speech samples using the modified stimuli.

    • Task 1: Familiar Picture Description: Use the this compound picture plates or the pre-selected familiar pictures. Use open-ended questions to encourage spontaneous speech (e.g., "Tell me everything you see in this picture").

    • Task 2: Conversational Speech: Engage the individual in a conversation about a preferred and familiar topic (e.g., their favorite movie, a recent enjoyable activity). If necessary, the familiar communication partner can assist in facilitating the conversation.

  • Scoring:

    • Frequency: Transcribe the speech samples and calculate the percentage of syllables stuttered.

    • Duration: Measure the three longest stuttering events from the recorded samples.

    • Physical Concomitants: Observe and rate any secondary behaviors during the speech samples.

  • Documentation:

    • Document all modifications made to the standard this compound protocol.

    • Note the types of stimuli used, the role of the communication partner, and any observed behaviors related to attention, and engagement.

    • Acknowledge that the resulting scores are not directly comparable to the normative data of the this compound.

Visualizations

Decision_to_Modify_SSI4 start Assess Individual's Cognitive and Language Abilities can_follow_standard Can the individual understand and participate in the standard this compound tasks? start->can_follow_standard use_standard Administer Standard This compound Protocol can_follow_standard->use_standard Yes consider_modifications Consider Modifications to this compound Protocol can_follow_standard->consider_modifications No alternative_assessment Use Alternative Assessment Methods consider_modifications->alternative_assessment If modifications are too extensive

Caption: Decision-making workflow for modifying the this compound.

Modified_SSI4_Workflow start Preparation (Rapport Building, Stimuli Selection) speech_sample_1 Elicit Speech Sample 1 (e.g., Picture Description) start->speech_sample_1 speech_sample_2 Elicit Speech Sample 2 (e.g., Familiar Conversation) start->speech_sample_2 record Audio and Video Record All Speech Samples speech_sample_1->record speech_sample_2->record analyze Analyze Recordings for: - Frequency - Duration - Physical Concomitants record->analyze document Document All Modifications and Observations analyze->document

References

Enhancing the reliability of physical concomitant ratings in the SSI-4

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: SSI-4 Physical Concomitant Ratings

This center provides researchers, scientists, and drug development professionals with a dedicated resource for enhancing the reliability of physical concomitant ratings when using the Stuttering Severity Instrument, Fourth Edition (this compound).

Frequently Asked Questions (FAQs)

Q1: What are physical concomitants in the context of the this compound?

A1: Physical concomitants are the secondary physical behaviors that can occur during moments of stuttering. The this compound organizes these behaviors into four main categories for evaluation:

  • Distracting Sounds: Noisy breathing, whistling, sniffing, blowing, or clicking sounds.[1]

  • Facial Grimaces: Jaw jerking, tongue protruding, lip pressing, and jaw muscle tensing.[1]

  • Head Movements: Back and forward movements, turning away, poor eye contact, or constant looking around.[1]

  • Movements of the Extremities: Arm and hand movements, torso movements, foot tapping, or leg movements.[1]

Q2: How are physical concomitants scored in the this compound?

A2: Each of the four categories is rated independently on a 0-5 scale based on the degree of distractibility. The four individual scores are then summed to produce a total Physical Concomitants score ranging from 0 to 20.[2]

Q3: What is the specific 0-5 rating scale for distractibility?

A3: The rating for each of the four categories is based on the following scale of perceived distraction:

  • 0: None

  • 1: Barely noticeable unless specifically looking for it

  • 2: Barely noticeable to a casual observer

  • 3: Distracting

  • 4: Very distracting

  • 5: Severe and painful looking

Q4: Why is the reliability of physical concomitant ratings a concern?

A4: The rating of physical concomitants has a subjective component, which can lead to variability between different raters (inter-rater) and even by the same rater at different times (intra-rater). Research has shown that while intra-rater agreement can be high (often above 80%), inter-rater agreement can be lower, sometimes falling below 80%.[3][4] This variability can impact the overall this compound score and affect the reliability of clinical and research findings.

Q5: What is the primary factor that can negatively impact scoring reliability during an assessment?

A5: A significant factor is the cognitive load placed on the examiner. The this compound protocol requires the simultaneous evaluation of stuttering frequency, duration, and physical concomitants.[5][6] Research suggests that this "multitasking" can reduce the reliability of the collected data.[5] Separating the observation and scoring of these different components may improve reliability.[5]

Troubleshooting Guide

Issue: Our research team has significant discrepancies in physical concomitant scores for the same patient video.

Solution: This indicates low inter-rater reliability. Implement the following steps to standardize your scoring process.

Step 1: Establish a Clear Protocol Ensure all raters are using the exact same version of the this compound protocol and scoring forms.[5] Formal training on the administration and scoring of the instrument is essential.[5]

Step 2: Conduct Consensus Training

  • Anchor Ratings: As a team, view and score sample videos together. Discuss and agree upon what constitutes a "distracting" (3) versus a "very distracting" (4) behavior. Create anchor examples from your sample videos that your team can refer back to.

  • Practice Scoring: Have each rater score a new set of standardized videos independently.

  • Review and Re-calibrate: Compare the scores and discuss any discrepancies. The goal is to achieve a shared, operational definition for each point on the 0-5 scale.

Step 3: Decouple the Scoring Tasks To reduce the cognitive load associated with simultaneous scoring, modify your workflow. Research suggests that collecting measures individually, rather than simultaneously, improves reliability.

  • First Pass (Frequency/Duration): Watch the video sample with the primary goal of counting stuttering frequency and timing the duration of the longest events.

  • Second Pass (Physical Concomitants): Watch the same video sample again with the sole focus of observing and rating the physical concomitants across the four categories.

Issue: A rater's scores for the same video are inconsistent over time.

Solution: This indicates low intra-rater reliability.

Step 1: Review the Rating Scale Definitions The rater should revisit the precise definitions for each point on the 0-5 distractibility scale. It is easy to drift from the standard definitions over time.

Step 2: Use Reference Videos Establish a library of "gold standard" scored videos that have been rated by consensus. Before a scoring session, the rater should review one or two of these reference videos to re-calibrate their internal criteria.

Step 3: Minimize External Distractions Ensure the scoring environment is consistent, quiet, and free from interruptions. Fatigue and environmental factors can contribute to inconsistent ratings.

Data Presentation: Reliability of Physical Concomitant Ratings

The following table summarizes findings on the reliability of the this compound physical concomitants subscale. Note that achieving high reliability, particularly between different raters, often requires rigorous training and standardized procedures.

Reliability TypeMethod of AnalysisFindingSource
Inter-Rater Reliability Percentage of AgreementThe this compound manual reports an average interjudge agreement of 82.9% for physical concomitant scores.[2]
Inter-Rater Reliability Intraclass CorrelationA study on a translated this compound found interjudge reliability values to be less than 80% for both school-aged children and adults.[3][4]
Intra-Rater Reliability Intraclass CorrelationThe same study found intrajudge agreement to be higher than 80% for all items on the scale for both children and adults.[3][4]

Experimental Protocols

Protocol for Standardized Rating of this compound Physical Concomitants

This protocol is designed to maximize inter-rater and intra-rater reliability.

1. Rater Training and Calibration: a. All raters must thoroughly review the this compound Examiner's Manual, paying special attention to the definitions and examples of the four categories of physical concomitants. b. The research team will collectively view and score a minimum of three training videos exhibiting a range of physical concomitant severities. c. A consensus meeting will be held to discuss ratings and establish clear, agreed-upon examples for scores 1 through 5 on the distractibility scale. These examples will serve as anchors for all future ratings. d. Raters must achieve a minimum inter-rater agreement of 85% on a final calibration video before proceeding with experimental data.

2. Video Data Acquisition: a. All patient assessments must be video-recorded. The recording must clearly show the speaker's face, head, and upper body to ensure all potential physical concomitants are visible. b. Ensure high-quality audio to accurately identify any distracting sounds associated with stuttering events.

3. Scoring Procedure (Decoupled Method): a. Initial Viewing: Raters will first watch the assessment video to score Frequency and Duration as per the this compound manual. No physical concomitant ratings should be made during this viewing. b. Dedicated Physical Concomitant Viewing: Raters will watch the video a second time for the exclusive purpose of evaluating physical concomitants. c. Holistic Judgment: The rating should be a holistic judgment of the behavior's general character across the entire speech sample. d. Scoring: For each of the four categories (Distracting Sounds, Facial Grimaces, Head Movements, Movements of Extremities), assign a score from 0 to 5 based on the established distractibility scale and the team's calibrated anchor points. e. Total Score Calculation: Sum the scores from the four categories to derive the final Physical Concomitants score.

Visualizations

Scoring_Workflow cluster_prep Preparation cluster_scoring Scoring (Decoupled Passes) cluster_pc_rating Physical Concomitant Rating cluster_final Finalization Start Begin Assessment Record Video Record Patient Sample Start->Record Step 1 Pass1 Pass 1: Score Frequency & Duration Record->Pass1 Step 2 Pass2 Pass 2: Score Physical Concomitants Pass1->Pass2 Step 3 Observe Observe Behavior (e.g., Facial Grimace) Pass2->Observe Step 3a Rate Rate Distractibility (0-5 Scale) Observe->Rate Step 3b Sum Sum Scores from 4 Categories Rate->Sum Step 3c Total Final PC Score (0-20) Sum->Total Step 4

Caption: Decoupled workflow for scoring this compound physical concomitants to enhance rating reliability.

Reliability_Factors cluster_positive Factors Increasing Reliability cluster_negative Factors Decreasing Reliability center_node Rating Reliability Training Standardized Rater Training Training->center_node Decoupling Decoupled Scoring (Separate Passes) Decoupling->center_node Anchors Consensus-Based Rating Anchors Anchors->center_node Multitask Simultaneous Scoring (Multitasking) Multitask->center_node Subjectivity Subjective Scale Interpretation Subjectivity->center_node NoTraining Lack of Formal Training NoTraining->center_node

Caption: Key factors that positively and negatively influence the reliability of this compound ratings.

References

Strategies for dealing with limited speech output during SSI-4 administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the administration of the Stuttering Severity Instrument-Fourth Edition (SSI-4), particularly when dealing with limited speech output.

Troubleshooting Guides

This section offers step-by-step guidance for specific issues that may arise during this compound administration.

Issue: Client Produces Minimal to No Spontaneous Speech

  • Problem: The client is reluctant to speak, providing only single-word utterances or remaining silent during tasks designed to elicit spontaneous speech, such as describing the picture plates. This prevents the collection of a speech sample sufficient for calculating the Frequency and Duration scores.

  • Solution Workflow:

    • Rapport Building:

      • Pause the formal assessment.

      • Engage the client in low-pressure, play-based, or interest-based conversation.[1]

      • Use open-ended questions that encourage more than a "yes" or "no" answer.

      • Allow for increased wait time and silence to give the client an opportunity to initiate.[1]

    • Modify Elicitation Techniques:

      • Model a description of the picture plates yourself to provide an example and reduce pressure.

      • Instead of asking "What do you see?", try more specific, less demanding prompts like "Tell me about this part of the picture."

      • For non-readers, use the picture plates to elicit a narrative.[2][3]

    • Alternative Speech Sample Tasks:

      • If the picture descriptions are ineffective, attempt to elicit speech through other means such as:

        • Asking the client to talk about their hobbies, family, or a recent event.[4]

        • Using engaging toys or objects to stimulate conversation.[1]

        • For readers, the reading passages may provide the necessary sample.[3][5]

    • Documentation of Qualitative Observations:

      • If a quantifiable speech sample (150-500 syllables) cannot be obtained, thoroughly document your observations.[5] This includes:

        • Any observed physical concomitants (e.g., facial grimaces, head movements) during attempts to speak.[2][6]

        • The naturalness of the speech that is produced.[2][6]

        • The client's emotional and behavioral reactions to the speaking tasks.

    • Consideration of Alternative Assessments:

      • If the this compound cannot be reliably scored, supplement your assessment with other tools.

      • The Overall Assessment of the Speaker's Experience of Stuttering (OASES) can provide valuable insight into the client's feelings and attitudes towards their stuttering, which is crucial when speech is limited.[7][8]

      • For children, the Test of Childhood Stuttering (TOCS) is another option.[9]

Issue: Insufficient Speech Sample for Accurate Scoring

  • Problem: The client provides a speech sample, but it is less than the recommended 150-500 syllables, making the calculation of percentage of syllables stuttered (%SS) potentially unreliable.[5]

  • Solution Workflow:

    • Attempt to Extend the Sample:

      • Use prompts to encourage the client to elaborate on their descriptions or narratives.

      • Introduce a new picture plate or topic of conversation to elicit more speech.

    • Scoring with a Limited Sample:

      • If the sample remains limited, proceed with the calculation but note the sample size in your report.

      • Calculate the %SS based on the number of syllables available.[2][5]

      • The Duration score can still be calculated if at least three stuttering events occurred.[6]

      • The Physical Concomitants and Naturalness of Speech ratings can be completed based on your clinical observations during the interaction.[2][6]

    • Interpret with Caution:

      • Acknowledge the limitation of the small sample size in your interpretation of the results.

      • The scores for Physical Concomitants and Naturalness, along with qualitative observations, will be particularly important in these cases.

    • Supplement with Additional Data:

      • Obtain a speech sample from a different setting (e.g., home, school) if possible, as the this compound allows for a "beyond clinic speaking sample".[2]

      • Incorporate data from caregiver or teacher interviews and questionnaires to provide a more holistic view of the client's stuttering.

Frequently Asked Questions (FAQs)

  • Q1: What are the core components of the this compound assessment?

    • A1: The this compound evaluates four main areas of speech behavior:

      • Frequency: The percentage of syllables stuttered in a speech sample.[6][10]

      • Duration: The average length of the three longest stuttering events.[6][10]

      • Physical Concomitants: Observable physical behaviors that accompany stuttering, such as facial grimaces or head movements.[6][10]

      • Naturalness of Speech: How typical the individual's speech sounds compared to others of the same age and gender.[6]

  • Q2: How do I obtain a speech sample for a non-reader?

    • A2: For individuals who cannot read, two speech samples are obtained using the picture plates provided in the this compound kit.[2][5] You should encourage the client to describe the pictures in detail.[2]

  • Q3: What should I do if a client is too anxious to speak?

    • A3: It is crucial to establish a positive rapport and create a non-judgmental atmosphere.[2] If anxiety is high, pause the assessment and engage in rapport-building activities. Reassure the client and explain the process in a clear, simple manner.

  • Q4: Can I still score the this compound if I can't get a long enough speech sample?

    • A4: While a sample of 150-500 syllables is recommended for reliability, you can calculate the scores based on the sample you have.[5] However, you must report the sample size and interpret the results with caution. The Physical Concomitants and Naturalness scores, which are based on observation, will be especially important in these cases.[2]

  • Q5: Are there alternative assessments I can use if the this compound is not appropriate due to limited speech?

    • A5: Yes, several other assessments can provide valuable information. The Overall Assessment of the Speaker's Experience of Stuttering (OASES) is highly recommended to understand the emotional and social impact of stuttering.[7][8] For children, the Test of Childhood Stuttering (TOCS) is another option.[9] Combining observational data with these tools can offer a comprehensive assessment.

Data Presentation

Table 1: this compound Scoring Components and Considerations for Limited Speech

Scoring ComponentStandard ProtocolStrategy for Limited Speech Output
Frequency Calculate percentage of syllables stuttered (%SS) from a 150-500 syllable sample.[5]Calculate %SS from the available sample, but note the small sample size. Rely more heavily on qualitative descriptions of disfluencies.
Duration Average the length of the three longest stuttering events.[6]Measure any observable stuttering events. If fewer than three, note this limitation.
Physical Concomitants Rate the severity of distracting sounds, facial grimaces, head movements, and movements of the extremities on a 0-5 scale.[2][6]This can be scored based on observation of any attempts to speak, even if speech is minimal.
Naturalness of Speech Rate the naturalness of speech on a 9-point scale.[11]This can be rated based on the limited speech produced.

Experimental Protocols

Protocol for Eliciting a Spontaneous Speech Sample

  • For Non-Readers:

    • Present the first picture plate from the this compound manual.

    • Provide an open-ended prompt, such as, "Tell me everything you see happening in this picture."[2]

    • Use follow-up questions to encourage further description (e.g., "What do you think will happen next?").

    • Aim for a conversational, interactive style.[5]

    • Repeat the process with a second picture plate to obtain two speech samples.[5]

  • For Readers:

    • First, have the client read the appropriate age-level passage from the this compound manual.[5]

    • Next, present a picture plate and elicit a spontaneous speech sample using the same method as for non-readers.

  • Recording the Sample:

    • Audio or video record the entire interaction for later analysis.[5] This allows for accurate counting of syllables and stuttered events, as well as repeated observation of physical concomitants.

Mandatory Visualization

Limited_Speech_Workflow start Start this compound Administration elicit_speech Attempt to Elicit Spontaneous Speech Sample start->elicit_speech sufficient_sample Is Speech Sample Sufficient (150-500 syllables)? elicit_speech->sufficient_sample score_ssi4 Proceed with Standard This compound Scoring sufficient_sample->score_ssi4 Yes insufficient_sample Speech Sample is Limited sufficient_sample->insufficient_sample No end Complete Assessment Report score_ssi4->end build_rapport Build Rapport & Modify Elicitation Techniques insufficient_sample->build_rapport reattempt Re-attempt Speech Sample Elicitation build_rapport->reattempt still_limited Is Sample Still Limited? reattempt->still_limited still_limited->score_ssi4 No, but sufficient for limited scoring qualitative_analysis Document Qualitative Observations (Physical Concomitants, Naturalness) still_limited->qualitative_analysis Yes score_limited Score this compound with Available Data (Note Limitations) qualitative_analysis->score_limited alternative_assessment Administer Alternative Assessments (e.g., OASES) score_limited->alternative_assessment alternative_assessment->end

Caption: Decision workflow for addressing limited speech output during this compound administration.

References

Refinements to the SSI-4 protocol for specific research questions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SSI-4 protocol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments involving this compound, a potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1][2] SCD1 is a key enzyme in the de novo biosynthesis of fatty acids, catalyzing the conversion of saturated fatty acids into monounsaturated fatty acids. By inhibiting SCD1, this compound disrupts lipid metabolism, which can induce lipotoxicity and subsequent cell death in cancer cells that are highly dependent on this pathway.[3][4]

Q2: In which research areas is the this compound protocol primarily used?

The this compound protocol is predominantly utilized in cancer research, particularly in the study of malignancies that exhibit a dependency on de novo fatty acid synthesis.[4] It has shown significant anti-tumor activity in preclinical models of various cancers, including clear cell renal cell carcinoma and acute myeloid leukemia (AML).[3][5] this compound is also a valuable tool for investigating the role of lipid metabolism in cancer cell proliferation, survival, and response to therapy.

Q3: How should this compound be prepared for in vitro and in vivo experiments?

For in vitro studies, this compound is typically dissolved in a solvent like DMSO to create a stock solution. This stock solution is then further diluted in cell culture medium to the desired working concentration. For in vivo applications, a specific formulation may be required to ensure bioavailability. One such protocol involves dissolving this compound in a vehicle consisting of PEG300, Tween-80, and saline.[2] It is crucial to ensure the final solution is clear and free of precipitates.

Q4: What are the known off-target effects of this compound?

While this compound is designed as a selective inhibitor of SCD1, as with any small molecule inhibitor, the potential for off-target effects should be considered. The available literature primarily focuses on its potent SCD1 inhibition. Researchers should include appropriate controls in their experiments to validate that the observed effects are due to the inhibition of SCD1. This can include genetic knockdown or knockout of SCD1 to compare with the pharmacological inhibition by this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Efficacy in Cell Culture Cell line may not be dependent on de novo fatty acid synthesis.Screen a panel of cell lines to identify those with high SCD1 expression or a known reliance on this pathway for proliferation.[4]
Incorrect dosage or incubation time.Perform a dose-response study to determine the IC50 of this compound for your specific cell line. A typical starting range for in vitro studies is 0.01–10 µM for 72 hours.[4]
This compound degradation.Prepare fresh dilutions of this compound from a stock solution stored at -80°C for long-term storage or -20°C for short-term storage.[2]
Inconsistent Results in Animal Studies Poor bioavailability of this compound.Ensure the correct vehicle is used for oral administration and that the compound is fully dissolved. A formulation of PEG300, Tween-80, and saline has been used successfully.[2]
Inadequate dosage.The optimal dosage can vary depending on the animal model and tumor type. Dosages of 10 mg/kg and 30 mg/kg have been used in mice.[4]
Toxicity in Animal Models Off-target effects or excessive inhibition of SCD1 in normal tissues.Monitor animals closely for signs of toxicity. While studies have shown no significant hematopoietic toxicity at effective doses, it is important to establish a therapeutic window for your specific model.[4]

Experimental Protocols

In Vitro Cell Proliferation Assay with this compound

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Add the this compound dilutions to the appropriate wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control if available.

  • Incubation: Incubate the cells for a predetermined period, typically 72 hours.

  • Viability Assessment: Measure cell viability using a standard method such as an MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value of this compound.

Visualizations

SSI4_Signaling_Pathway SFA Saturated Fatty Acids SCD1 SCD1 SFA->SCD1 MUFA Monounsaturated Fatty Acids SCD1->MUFA Apoptosis Lipotoxicity & Apoptosis SCD1->Apoptosis PL Phospholipids MUFA->PL TAG Triacylglycerols MUFA->TAG CE Cholesteryl Esters MUFA->CE Membrane Membrane Fluidity PL->Membrane Signaling Cell Signaling TAG->Signaling CE->Signaling Proliferation Cell Proliferation & Survival Membrane->Proliferation Signaling->Proliferation SSI4 This compound SSI4->SCD1 SSI4->Apoptosis

Caption: Signaling pathway of this compound action.

SSI4_Experimental_Workflow start Start invitro In Vitro Studies start->invitro ic50 Determine IC50 in Cancer Cell Lines invitro->ic50 proliferation Cell Proliferation Assays ic50->proliferation apoptosis Apoptosis Assays proliferation->apoptosis invivo In Vivo Studies apoptosis->invivo pd Pharmacodynamic Studies invivo->pd xenograft Xenograft Tumor Models pd->xenograft toxicity Toxicity Assessment xenograft->toxicity data Data Analysis & Interpretation toxicity->data end End data->end

Caption: Experimental workflow for evaluating this compound.

References

Validation & Comparative

A Comparative Analysis of the Stuttering Severity Instrument-Fourth Edition (SSI-4) for Researchers and Clinicians

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating stuttering, the selection of a reliable and valid assessment tool is paramount. The Stuttering Severity Instrument-Fourth Edition (SSI-4) is a widely used clinical and research tool for measuring stuttering severity. This guide provides an objective comparison of the this compound with two prominent alternative instruments: the Overall Assessment of the Speaker's Experience of Stuttering (OASES) and the Modified Erickson Scale of Communication Attitudes (S-24). This comparison is supported by experimental data to aid in the selection of the most appropriate instrument for specific research and clinical needs.

Overview of the Instruments

The Stuttering Severity Instrument-Fourth Edition (this compound) is a norm-referenced tool that quantifies stuttering severity by assessing three main areas: the frequency of stuttered syllables, the duration of stuttering events, and the presence of physical concomitants.[1] It provides a total score that corresponds to a severity rating from "very mild" to "very severe."

The Overall Assessment of the Speaker's Experience of Stuttering (OASES) is a comprehensive self-report measure designed to evaluate the impact of stuttering on a person's life.[2][3] It is based on the World Health Organization's International Classification of Functioning, Disability and Health (ICF) framework and assesses four key sections: General Information, Reactions to Stuttering, Communication in Daily Situations, and Quality of Life.[3][4]

The Modified Erickson Scale of Communication Attitudes (S-24) is a self-report questionnaire that assesses a speaker's attitudes about communication.[1][5] It is often used to gauge the emotional and cognitive impact of stuttering on an individual.

Quantitative Data Comparison

The following tables summarize key psychometric data for the this compound, OASES, and S-24, focusing on reliability and validity.

Table 1: Reliability Data
InstrumentReliability TypeStudySampleReliability CoefficientInterpretation
This compound Inter-rater ReliabilityDavidow & Scott (2017)12 trained judges rating 4 adults who stutterICCs varied across subscales; some were below acceptable levels.[6]Moderate to good, but with noted limitations.
Intra-rater ReliabilityDavidow & Scott (2017)12 trained judges rating 4 adults who stutterICCs varied; judges were not always consistent with themselves.[6]Moderate, with concerns about consistency.
Test-Retest ReliabilityPersian Validation Study35 adults who stutterAcceptable for complementary questions.[7]Good for subjective components.
OASES Internal ConsistencyYaruss & Quesal (2006)Adults who stutterCronbach's α: 0.93 to 0.96 for different sections.[4]Excellent
Test-Retest ReliabilityJapanese Validation StudyJapanese adults who stutterr = 0.81 - 0.95[8]Good to Excellent
Internal ConsistencyKannada Validation StudyKannada-speaking adults who stutterCronbach's α: 0.83 to 0.97 for different sections.[9]Good to Excellent
S-24 Test-Retest ReliabilityAndrews & Cutler (1974)NonstutterersReported as reliable for repeated administration.[5]Good
Internal ConsistencyJapanese Validation Study413 non-stuttering adultsHigh internal consistency reported.[10]Good

ICC: Intraclass Correlation Coefficient; r: Pearson correlation coefficient; α: Cronbach's alpha

Table 2: Validity Data
InstrumentValidity TypeStudyMethodFindings
This compound Construct ValidityArabic Validation StudyPearson correlation between subscalesThe subscales (frequency, duration, physical features) were found to be valid items.[2]
OASES Construct ValidityYaruss & Quesal (2006)Correlation with other measures of stuttering impactModerate to high correlations with measures of communication attitude and anxiety.[4]
Content ValidityYaruss & Quesal (2006)Expert review and focus groupsItems were deemed relevant to the experience of people who stutter.[4]
S-24 Construct ValidityJapanese Validation StudyComparison between people who stutter and those who do notSignificant differences in scores, indicating it can differentiate between the two groups.[10]
Concurrent ValidityAndrews & Cutler (1974)Comparison with other attitude scalesThe S-24 was found to be a more valid measure than the original Erickson S-Scale.[1]

Experimental Protocols

Davidow & Scott (2017): Reliability of the this compound
  • Objective: To examine the intra- and inter-judge reliability of the this compound.

  • Participants: Twelve judges trained on the this compound protocol.

  • Methodology: The judges viewed four video recordings of adults who stutter on two separate occasions (Time 1 and Time 2), separated by four weeks. They independently scored the this compound for each speaker at both time points. Data were analyzed for intra-judge (consistency of a single judge across time) and inter-judge (consistency between different judges) reliability for the this compound subscores (Frequency, Duration, and Physical Concomitants), the total score, and the final severity rating.[6]

  • Statistical Analysis: Intraclass Correlation Coefficients (ICCs) were calculated to determine reliability.

Yaruss & Quesal (2006): Development and Validation of the OASES
  • Objective: To develop and validate a comprehensive self-assessment tool for measuring the impact of stuttering.

  • Methodology: The development of the OASES was based on the WHO's ICF framework. The process involved multiple stages, including focus groups with individuals who stutter to generate items, expert review for content validity, and pilot testing. The final 100-item instrument was administered to a large group of adults who stutter.

  • Statistical Analysis: Internal consistency was assessed using Cronbach's alpha. Test-retest reliability was evaluated by administering the test on two separate occasions. Construct validity was examined by correlating OASES scores with other established measures of stuttering-related attitudes and anxiety.[4]

Andrews & Cutler (1974): Validation of the S-24
  • Objective: To develop and validate a briefer, more reliable version of the Erickson S-Scale for measuring communication attitudes.

  • Methodology: The original Erickson S-Scale was administered to a group of stutterers and non-stutterers. An item analysis was conducted to identify the most discriminating items, leading to the 24-item S-24. The S-24 was then administered to stutterers before and after a therapy program and to a control group of non-stutterers on two occasions.

  • Statistical Analysis: The validity of the S-24 was assessed by its ability to differentiate between stutterers and non-stutterers. Test-retest reliability was determined by the consistency of scores in the non-stuttering control group.[1][5]

Visualizing Assessment Components and Workflows

SSI_Components SSI4 This compound Assessment Frequency Frequency (% Syllables Stuttered) SSI4->Frequency Duration Duration (Average of 3 longest events) SSI4->Duration Physical Physical Concomitants SSI4->Physical TotalScore Total Score Frequency->TotalScore Duration->TotalScore Physical->TotalScore SeverityRating Severity Rating (Very Mild to Very Severe) TotalScore->SeverityRating

Components of the this compound Assessment.

OASES_Workflow cluster_OASES OASES Assessment Workflow SelfReport Self-Report Questionnaire (100 items) Section1 Section I: General Information SelfReport->Section1 Section2 Section II: Reactions to Stuttering SelfReport->Section2 Section3 Section III: Communication in Daily Situations SelfReport->Section3 Section4 Section IV: Quality of Life SelfReport->Section4 ImpactScore Impact Score per Section Section1->ImpactScore Section2->ImpactScore Section3->ImpactScore Section4->ImpactScore TotalImpact Total Impact Score & Rating ImpactScore->TotalImpact

Workflow of the OASES Assessment.

Comparison_Logic cluster_assessment_focus Primary Focus of Assessment SSI4 This compound (Overt Severity) Clinician Clinician-Administered SSI4->Clinician OASES OASES (Life Impact) SelfReport Self-Report OASES->SelfReport S24 S-24 (Communication Attitude) S24->SelfReport

Logical relationship between the assessment tools.

Conclusion

The this compound, OASES, and S-24 each provide valuable, yet distinct, information for the comprehensive assessment of stuttering.

  • The This compound is a robust tool for quantifying the observable severity of stuttering behaviors. Its numerical data is particularly useful for tracking changes in speech fluency in response to therapeutic interventions, including pharmacological treatments. However, studies have raised concerns about its inter- and intra-rater reliability, suggesting that extensive training and strict adherence to protocol are necessary for consistent results.[6]

  • The OASES offers a comprehensive, patient-centered perspective on the impact of stuttering on an individual's life. Its high internal consistency and test-retest reliability make it a dependable tool for understanding the broader consequences of stuttering and for measuring treatment outcomes beyond simple fluency counts.[4][8][9] It is an essential instrument for clinical trials where quality of life is a key endpoint.

  • The S-24 provides a focused assessment of an individual's communication attitudes. While older than the other two instruments, it remains a useful tool for gauging the emotional and cognitive aspects of stuttering and can be particularly valuable for planning and evaluating the outcomes of therapies that target these areas.[1][5][10]

For a comprehensive assessment in research and clinical settings, particularly in drug development where both symptom reduction and patient well-being are critical, a combination of these instruments is recommended. The this compound can be used to measure the primary efficacy of an intervention on the core behaviors of stuttering, while the OASES and S-24 can provide crucial data on the secondary outcomes related to the individual's experience and quality of life. The choice of instrument(s) should be guided by the specific research questions and the desired outcomes of the investigation.

References

A Comparative Analysis of the Stuttering Severity Instrument-Fourth Edition (SSI-4) and the Test of Childhood Stuttering (TOCS)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and clinicians in the field of speech-language pathology, the accurate assessment of stuttering is paramount for diagnosis, treatment planning, and outcome measurement. Two of the most prominent standardized instruments utilized for this purpose are the Stuttering Severity Instrument-Fourth Edition (SSI-4) and the Test of Childhood Stuttering (TOCS). This guide provides a detailed, objective comparison of these two assessment tools, supported by available psychometric data, to aid professionals in selecting the most appropriate instrument for their specific needs.

Overview and Target Population

The this compound is a norm-referenced tool designed to measure the severity of stuttering in both children (from the age of 2 years and 10 months) and adults.[1][2] It is widely recognized and has been used extensively in research and clinical practice.[3][4] The Test of Childhood Stuttering (TOCS) is specifically designed for children aged 4 to 12 years.[5][6][7] Its primary purposes are to identify children who stutter, determine the severity of the stuttering, and document changes in fluency over time.[5][8][9]

Methodologies and Components

Both instruments employ a multi-faceted approach to assessment, incorporating various speaking tasks to elicit a representative sample of a child's speech. However, their core components and methodologies differ significantly.

The This compound focuses on three primary parameters of stuttering behavior:

  • Frequency: The percentage of syllables stuttered in spontaneous speech and, for readers, in a reading task.[1][10][11][12]

  • Duration: The average duration of the three longest stuttering events, measured to the nearest tenth of a second.[1][10][11][12]

  • Physical Concomitants: The presence and severity of distracting secondary behaviors, such as facial grimaces or head movements, rated on a 0-5 scale.[10][11]

A total score is derived from these three components, which can then be converted to a percentile rank and a severity rating (from "very mild" to "very severe").[13] The this compound also includes a measure of speech naturalness.[11][12]

The TOCS is comprised of three major components:

  • Standardized Speech Fluency Measure: This includes four subtests designed to assess fluency in different linguistic contexts:

    • Rapid Picture Naming: Assesses fluency in single-word production under time pressure.[5][6][8]

    • Modeled Sentences: Evaluates the ability to produce fluent sentences of varying syntactic complexity.[5][6][8]

    • Structured Conversation: Measures fluency in a dialogue context.[5][6][8]

    • Narration: Assesses fluency in a monologue or storytelling context.[5][6][8]

  • Observational Rating Scales: These scales allow parents, teachers, and other individuals familiar with the child to provide input on the child's speech fluency and the consequences of their disfluency.[5][6][8]

  • Supplemental Clinical Assessment: This component provides a framework for a more detailed analysis of disfluency, including frequency and types of disfluencies, speech rate, and associated behaviors.[5][6][7]

The following diagrams illustrate the assessment workflows for the this compound and the TOCS.

SSI4_Workflow cluster_ssi4 This compound Assessment Workflow start Start Assessment speech_sample Obtain Speech Sample (Spontaneous Speech & Reading) start->speech_sample frequency Calculate Frequency (% Syllables Stuttered) speech_sample->frequency duration Measure Duration (3 Longest Events) speech_sample->duration concomitants Rate Physical Concomitants speech_sample->concomitants total_score Calculate Total Score frequency->total_score duration->total_score concomitants->total_score severity Determine Severity Rating & Percentile Rank total_score->severity end End Assessment severity->end

This compound Assessment Workflow Diagram

TOCS_Workflow cluster_tocs TOCS Assessment Workflow cluster_sfm Standardized Speech Fluency Measure start Start Assessment rpn Rapid Picture Naming start->rpn ms Modeled Sentences start->ms sc Structured Conversation start->sc nar Narration start->nar obs_scales Observational Rating Scales (Parent/Teacher Input) start->obs_scales supp_assess Supplemental Clinical Assessment (Optional Detailed Analysis) start->supp_assess diagnosis Diagnosis & Severity Determination rpn->diagnosis ms->diagnosis sc->diagnosis nar->diagnosis obs_scales->diagnosis supp_assess->diagnosis end End Assessment diagnosis->end

TOCS Assessment Workflow Diagram

Quantitative Data Comparison

The following tables summarize the key quantitative data for the this compound and the TOCS based on information provided in their respective manuals and related research.

Table 1: General Characteristics

FeatureStuttering Severity Instrument-Fourth Edition (this compound)Test of Childhood Stuttering (TOCS)
Target Age Range 2 years, 10 months and up4 to 12 years
Administration Time 15 to 20 minutes[1][2]20 to 30 minutes[5][6]
Normative Sample 72 preschool children, 139 school-aged children, and 60 adults[1][2][10][12]173 typically developing children and 123 children who stutter[5]

Table 2: Psychometric Properties

Psychometric PropertyStuttering Severity Instrument-Fourth Edition (this compound)Test of Childhood Stuttering (TOCS)
Reliability Strong test-retest reliability and internal consistency reported.[14] Intra- and interjudge reliability have been examined, with some studies suggesting the need for careful training to achieve high agreement.[15][16]Coefficient alphas for internal consistency ranged from .76 to .98 for the Speech Fluency Measure subtests and .83 to .93 for the rating scales. Test-retest coefficients exceeded .90 for the Speech Fluency Measure and .85 for the rating scales. Interrater reliability exceeded .90.[5]
Validity Validity is supported through correlations with other stuttering assessments and observable speech behaviors.[14] A Turkish version of the TOCS showed 80% agreement with the this compound-TR, indicating good criterion validity.[17]Strong content and construct validity reported. A Turkish validation study showed 100% sensitivity and 78% specificity for the rating scales in differentiating children who stutter from those who do not.[17]
Diagnostic Accuracy Sensitivity is reported to be in the range of 0.85 to 0.92, with specificity between 0.80 and 0.90.[14]A Turkish validation study reported a positive predictive value of 82% for the rating scales.[17]

Experimental Protocols

Detailed experimental protocols for establishing the psychometric properties of both instruments are outlined in their respective manuals. A representative protocol for a validation study, such as the one conducted for the Turkish version of the TOCS, would involve the following steps:

  • Translation and Cultural Adaptation: The test is translated into the target language and then back-translated to ensure accuracy. A committee of experts reviews the translation for cultural appropriateness.

  • Participant Recruitment: A sample of children who stutter (CWS) and a control group of children who do not stutter (CWNS) are recruited. Diagnosis of stuttering is typically confirmed by a certified speech-language pathologist.

  • Test Administration: The translated test is administered to all participants according to the standardized procedures outlined in the manual.

  • Re-evaluation: A subset of participants is re-evaluated after a short interval (e.g., 7-10 days) to assess test-retest reliability.

  • Data Analysis:

    • Reliability: Internal consistency is assessed using Cronbach's alpha. Test-retest reliability is determined by correlating scores from the two administrations. Inter-rater reliability is calculated by having multiple examiners score the same assessments.

    • Validity: Construct validity is examined by comparing the performance of the CWS and CWNS groups. Criterion validity is assessed by correlating the scores of the new test with an established "gold standard" measure, such as the this compound.

Conclusion

Both the this compound and the TOCS are robust and valuable instruments for the assessment of childhood stuttering. The choice between the two will largely depend on the specific clinical or research question being addressed.

The This compound offers a quick, reliable, and valid measure of stuttering severity across a wide age range, making it a versatile tool for both initial assessment and tracking progress in therapy. Its focus on the core behaviors of stuttering provides a clear, quantitative picture of the overt aspects of the disorder.

The TOCS , on the other hand, provides a more comprehensive assessment of a child's fluency across various speaking contexts. Its inclusion of observational rating scales from parents and teachers offers valuable insight into the broader impact of stuttering on a child's life. The supplemental clinical assessment component also allows for a more in-depth, qualitative analysis of a child's disfluencies.

For a rapid and standardized measure of stuttering severity, the this compound is an excellent choice. For a more detailed and ecologically valid assessment of a child's overall fluency and the impact of their stuttering, the TOCS is a highly recommended alternative. For comprehensive diagnostic purposes, clinicians may consider using both instruments to gain a complete picture of a child's stuttering.

References

A Comparative Analysis of the Stuttering Severity Instrument-3 (SSI-3) and Stuttering Severity Instrument-4 (SSI-4)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, clinicians, and professionals in drug development, the accurate assessment of stuttering severity is paramount for diagnosis, treatment planning, and the evaluation of therapeutic efficacy. The Stuttering Severity Instrument (SSI) has long been a cornerstone in this endeavor. This guide provides a detailed comparison of its third and fourth editions, the SSI-3 and SSI-4, highlighting their similarities, differences, and the practical implications for their use in research and clinical settings.

Core Similarities: A Foundation of Stuttering Assessment

Both the SSI-3 and this compound are built upon the same fundamental framework for quantifying stuttering severity. They both assess three core behavioral dimensions of stuttering:

  • Frequency: The percentage of syllables stuttered in a speech sample.

  • Duration: The average duration of the three longest stuttering events.

  • Physical Concomitants: The presence and severity of secondary physical behaviors associated with stuttering.

The total score, which determines the overall stuttering severity rating (from "very mild" to "very severe"), is derived from the sum of the scores for these three components in both versions.[1] Crucially, the normative data used to convert raw scores to percentile ranks and severity levels are identical for both the SSI-3 and this compound.[2][3] This ensures a degree of continuity and allows for some level of comparison of severity ratings between the two editions.

Key Differences: The Evolution to this compound

The this compound retains the core assessment methodology of the SSI-3 but introduces several new components and modifications aimed at providing a more comprehensive evaluation of stuttering.[2]

New Components in this compound:

  • Naturalness of Speech: The this compound adds a rating of the naturalness of an individual's speech, a feature absent in the SSI-3.[2] This is a significant addition, as some therapeutic approaches may reduce stuttering frequency at the cost of speech naturalness.

  • Computerized Scoring: A major advancement in the this compound is the inclusion of the Computerized Scoring of Stuttering Severity (CSSS) software. This tool is designed to facilitate the calculation of stuttering frequency and duration, potentially saving time and increasing objectivity.[4][5] However, it is important to note that the reliability and validity of this software have not been as extensively documented as the manual scoring methods.[6]

  • Subjective Stuttering Scales: The this compound kit includes self-report scales that allow individuals to provide their own perspective on their stuttering.[2] This aligns with a broader trend in speech-language pathology to consider the speaker's experience of their disorder.

  • Beyond-Clinic Speaking Samples: The this compound manual encourages the collection of speech samples outside of the clinical setting, such as over the telephone, to obtain a more representative sample of an individual's stuttering in everyday situations.[2]

These additions reflect a move towards a more holistic assessment of stuttering, incorporating aspects beyond the core observable behaviors.

Quantitative Data Comparison

The following tables summarize the available quantitative data on the reliability of the SSI-3 and this compound. It is important to note that the data are drawn from different studies and may not be directly comparable due to variations in methodology.

Table 1: Reliability of the Stuttering Severity Instrument-3 (SSI-3)

Reliability TypeComponentAgreement/CoefficientSource
Inter-judgeFrequency (%SS)94.6% - 96.8%Riley (1994) as cited in Howell et al. (2014)[3]
Duration58.1% - 87.2%Riley (1994) as cited in Howell et al. (2014)[3]
Physical Concomitants59.8% - 97.5%Riley (1994) as cited in Howell et al. (2014)[3]
Overall Score71% - 100%Riley (1994) as cited in Howell et al. (2014)[3]
Intra-judgeFrequency (%SS) & DurationMean agreements ranged from 75% to 100%Riley (1994) as cited in Howell et al. (2014)[3]

Table 2: Reliability of the Stuttering Severity Instrument-Fourth Edition (this compound)

Reliability TypeComponentAgreement/CoefficientSource
Inter-judgeAll items (Arabic version)< 80%Alqhazo et al. (2025)[7][8]
Intra-judgeAll items (Arabic version)> 80%Alqhazo et al. (2025)[7][8]
Inter-judgeFinal Severity RatingDid not reach 80% agreementDavidow & Scott (2020)[9]
Intra-judgeFinal Severity RatingBetter than inter-judge agreementDavidow & Scott (2020)[9]

Note: Specific reliability coefficients for the English version of the this compound were not consistently available in the reviewed literature in a format suitable for direct comparison with the detailed SSI-3 data.

Experimental Protocols

The fundamental procedures for eliciting and analyzing speech samples are similar for both the SSI-3 and this compound.

Speech Sample Collection:

  • Speaking Tasks: For both instruments, speech samples are collected during two types of speaking tasks:

    • Reading: Individuals who can read are asked to read one or more passages appropriate for their age.

    • Conversation: For non-readers, a conversational sample is elicited using picture plates to stimulate narrative speech. For readers, a conversational sample is also obtained.[3]

  • Sample Length: A speech sample of at least 200 syllables is required for analysis in both the SSI-3 and this compound.[3]

Scoring Procedures:

  • Frequency: The number of stuttered syllables within a 200-syllable segment of the speech sample is counted. This number is then converted to a percentage. The definition of a stuttered syllable (e.g., repetitions and prolongations of sounds and syllables) is consistent across both versions.[3]

  • Duration: The duration of the three longest stuttering events in the speech sample is measured to the nearest tenth of a second using a stopwatch or computer-based timing tool. The average of these three durations is then calculated.[3]

  • Physical Concomitants: Four types of physical concomitants (e.g., distracting sounds, facial grimaces, head movements, and movements of the extremities) are rated on a 0-5 scale based on their distractibility. The ratings for each type are summed to obtain a total physical concomitants score.[3]

  • Total Score Calculation: The scores for frequency, duration, and physical concomitants are summed to produce a total overall score. This score is then converted to a percentile rank and a severity rating (very mild, mild, moderate, severe, very severe) using the provided normative tables.[10]

Mandatory Visualizations

The following diagrams illustrate the logical relationship between the SSI-3 and this compound, as well as their respective experimental workflows.

SSI_Evolution cluster_SSI3 SSI-3 cluster_SSI4 This compound SSI3_Core Core Assessment: - Frequency - Duration - Physical Concomitants SSI4_Core Core Assessment: - Frequency - Duration - Physical Concomitants SSI3_Core->SSI4_Core Retained Core SSI4_Additions Additional Components: - Naturalness Rating - Computerized Scoring - Subjective Scales - Beyond-Clinic Samples SSI3_Workflow start Start Assessment speech_sample 1. Collect Speech Samples (Reading and/or Conversation) start->speech_sample syllable_count 2. Identify 200-Syllable Segment speech_sample->syllable_count physical 5. Rate Physical Concomitants speech_sample->physical frequency 3. Calculate Frequency Score (% Stuttered Syllables) syllable_count->frequency duration 4. Calculate Duration Score (Average of 3 Longest Events) syllable_count->duration total_score 6. Sum Scores for Total Score frequency->total_score duration->total_score physical->total_score severity 7. Determine Severity Rating (Using Normative Tables) total_score->severity end_assessment End Assessment severity->end_assessment SSI4_Workflow start Start Assessment speech_sample 1. Collect Speech Samples (Reading, Conversation, Optional Beyond-Clinic) start->speech_sample subjective 7. Administer Subjective Scales (Optional) start->subjective syllable_count 2. Identify 200-Syllable Segment speech_sample->syllable_count physical 5. Rate Physical Concomitants speech_sample->physical naturalness 6. Rate Speech Naturalness speech_sample->naturalness scoring_choice Choose Scoring Method syllable_count->scoring_choice manual_scoring Manual Scoring scoring_choice->manual_scoring Manual computerized_scoring Computerized Scoring (CSSS) scoring_choice->computerized_scoring Computerized frequency 3. Calculate Frequency Score manual_scoring->frequency duration 4. Calculate Duration Score manual_scoring->duration computerized_scoring->frequency computerized_scoring->duration total_score 8. Sum Core Scores for Total Score frequency->total_score duration->total_score physical->total_score severity 9. Determine Severity Rating (Using Normative Tables) total_score->severity end_assessment End Assessment severity->end_assessment

References

Concurrent Validity of the Stuttering Severity Instrument-4 (SSI-4) in Relation to Other Fluency Measures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The Stuttering Severity Instrument-Fourth Edition (SSI-4) is a widely utilized standardized tool for assessing the severity of stuttering. Its concurrent validity, or how well its results correlate with other established measures of fluency, is a critical consideration for researchers and clinicians in the field of speech-language pathology. This guide provides a comparative analysis of the this compound's performance against other notable fluency assessment instruments, supported by available experimental data.

Overview of the Stuttering Severity Instrument-4 (this compound)

The this compound is a norm-referenced assessment that quantifies stuttering severity in both children and adults.[1][2][3][4] It evaluates three primary parameters of stuttering behavior:

  • Frequency: The percentage of stuttered syllables in spontaneous speech and reading tasks.

  • Duration: The average length of the three longest stuttering events.

  • Physical Concomitants: The presence and severity of secondary physical behaviors associated with stuttering.

A total score is derived from these three components, which corresponds to a severity rating (very mild, mild, moderate, severe, or very severe).

Concurrent Validity with Other Fluency Measures

Concurrent validity is established by demonstrating a strong correlation between the instrument and other well-regarded measures that assess the same or similar constructs. For the this compound, this involves comparing its results to those of other fluency assessments.

Correlation with Stuttering Frequency

The this compound manual reports strong correlations between the total score and the frequency component of the instrument itself across different age groups. This indicates that the frequency of stuttering is a significant contributor to the overall severity rating. The reported Pearson correlation coefficients (r) are as follows:

Age GroupCorrelation (r) with Frequency Score
Preschool0.830
School Age0.795
Adult0.741

All correlations are statistically significant at the p < .01 level.

Experimental Protocol: These correlations were established during the standardization of the this compound. The protocol involved administering the this compound to a normative sample of 72 preschool-aged children, 139 school-aged children, and 60 adults.[1][3][4][5] Speech samples were collected during both spontaneous speech (e.g., describing pictures) and, for readers, oral reading tasks. The frequency of stuttered syllables was calculated as a percentage of total syllables. The total this compound score, comprising frequency, duration, and physical concomitants, was then correlated with the frequency score alone.

Agreement with the Test of Childhood Stuttering (TOCS)

The Test of Childhood Stuttering (TOCS) is another comprehensive assessment for children aged 4-12 that evaluates stuttering and related behaviors. A study on the Turkish version of the TOCS (TOCS-TR) investigated its criterion validity by comparing its results to the Turkish version of the this compound (this compound-TR).

MeasureAgreement with this compound-TR
Test of Childhood Stuttering - Turkish Version (TOCS-TR)80%

Experimental Protocol: The study involved administering both the TOCS-TR and the this compound-TR to a group of children who stutter. The agreement between the severity classifications of the two instruments was then calculated. While the specific methodology for determining the 80% agreement is not detailed in the available abstract, it suggests a good level of concordance between the two measures in identifying and classifying the severity of stuttering in children.

Relationship with the Overall Assessment of the Speaker's Experience of Stuttering (OASES)

The Overall Assessment of the Speaker's Experience of Stuttering (OASES) is a self-report measure that assesses the impact of stuttering on an individual's life. Unlike the this compound, which focuses on the observable behaviors of stuttering, the OASES captures the speaker's subjective experience, including their feelings, reactions, and communication difficulties.

Experimental Protocol: Studies utilizing both the this compound and OASES typically involve administering both assessments to participants who stutter. The this compound is administered by a clinician who scores the observable stuttering behaviors from a speech sample. The OASES is completed by the participant as a self-report questionnaire. The results are then used to create a comprehensive profile of the individual's stuttering, encompassing both the overt severity and the personal experience of the disorder.

Logical Relationship of Fluency Measures

The following diagram illustrates the relationship between the this compound and other fluency measures, highlighting their primary assessment focus.

Fluency_Measures cluster_SSI4 Stuttering Severity Instrument-4 (this compound) SSI4 This compound Total Score Frequency Frequency SSI4->Frequency Correlates with (r = 0.741-0.830) Duration Duration SSI4->Duration PhysicalConcomitants Physical Concomitants SSI4->PhysicalConcomitants TOCS Test of Childhood Stuttering (TOCS) SSI4->TOCS High Agreement (80%) OASES Overall Assessment of the Speaker's Experience of Stuttering (OASES) SSI4->OASES Measures Different Constructs (Overt vs. Impact) BAB Behavior Assessment Battery (BAB) SSI4->BAB Concurrent Validity Data Needed

References

Predicting Long-Term Stuttering: A Comparative Analysis of the SSI-4 and SPI

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately predicting long-term stuttering outcomes is crucial for designing effective interventions and clinical trials. This guide provides a comparative analysis of two prominent instruments used in the field: the Stuttering Severity Instrument-Fourth Edition (SSI-4) and the Stuttering Prediction Instrument for Young Children (SPI). While both aim to inform prognosis, they differ in their approach and the extent of their predictive validity data.

The Stuttering Severity Instrument-Fourth Edition (this compound) is a standardized, norm-referenced tool that measures the severity of stuttering in both children and adults.[1] It assesses four main areas of speech behavior: frequency of stuttered syllables, duration of stuttering events, physical concomitants, and the naturalness of the individual's speech.[1] In contrast, the Stuttering Prediction Instrument for Young Children (SPI) is specifically designed for children aged 3 to 8 years to predict the likelihood of chronic stuttering.[2] The SPI evaluates a child's history, the reactions of the child and parents to stuttering, part-word repetitions, prolongations, and the frequency of stuttered words.[2][3]

Predictive Validity: A Data-Driven Comparison

Direct comparative studies quantifying the predictive validity of the this compound and SPI as standalone instruments are limited. However, a significant longitudinal study by Singer and colleagues (2021) provides valuable data on a predictive model for persistent stuttering that incorporates the Stuttering Severity Instrument (SSI) total score.[4]

This cumulative risk model, which also includes factors like time since onset, speech sound skills, and expressive language skills, demonstrated a sensitivity of 93% and a specificity of 65% in identifying children who would continue to stutter.[4] This indicates that the model is highly effective at correctly identifying children who are likely to have persistent stuttering, though it has a higher rate of false positives.

For the Stuttering Prediction Instrument for Young Children (SPI), quantitative data on its predictive validity, such as sensitivity and specificity, are not as readily available in recent literature. An earlier longitudinal study by Stork (1991) with a small sample size suggested that a high score on the SPI is a good indicator of chronic stuttering two years later.[5] The original development of the SPI aimed for predictive validity, and it was found to differentiate between children who did and did not continue to stutter, with higher scores being associated with chronic stuttering.[6] However, more contemporary and robust statistical analyses of its predictive power are needed.

Table 1: Comparison of Predictive Validity Data

Instrument/ModelSensitivitySpecificityPositive Predictive ValueNegative Predictive Value
Cumulative Risk Model (including SSI score) 93%65%Not ReportedNot Reported
Stuttering Prediction Instrument for Young Children (SPI) Not ReportedNot ReportedNot ReportedNot Reported

Experimental Protocols

The methodologies employed in the key studies provide context for the predictive validity data.

Cumulative Risk Model including SSI (Singer et al., 2021)
  • Participants: The study involved 67 children who stutter, aged 3 to 5 years at the initial assessment.[4]

  • Longitudinal Design: Participants were followed over time to determine their stuttering status (persistent or recovered).[4]

  • Data Collection: A comprehensive set of measures was collected, including the Stuttering Severity Instrument (an earlier version, though the core scoring is similar to the this compound), standardized tests of speech sound production, and expressive and receptive language skills. Information on the age of stuttering onset and family history was also gathered.[4]

  • Outcome Classification: Children were classified as having persistent stuttering if they continued to meet the criteria for stuttering at the final follow-up. Recovery was defined as no longer meeting these criteria.[4]

  • Statistical Analysis: All-subsets regression and receiver operating characteristic (ROC) curves were used to identify the optimal combination of predictive factors and to calculate sensitivity and specificity.[4]

Stuttering Prediction Instrument (SPI) Longitudinal Study (Stork, 1991)
  • Participants: The study included a small group of preschool children who were identified as being at either high or low risk for chronic stuttering based on their initial SPI scores.[5]

  • Longitudinal Design: The children were followed for a period of two years to observe their stuttering development.[5]

  • Data Collection: The SPI was administered at the beginning of the study. Follow-up assessments of stuttering were conducted two years later.[5]

  • Outcome Classification: The study aimed to determine if the initial SPI score accurately predicted which children would continue to stutter.[5]

  • Statistical Analysis: The analysis focused on the association between the initial SPI risk category and the stuttering outcome at the two-year follow-up.[5]

Broader Predictive Factors in Childhood Stuttering

A meta-analysis by Singer and colleagues (2020) identified several key clinical characteristics associated with stuttering persistence in young children.[7] These factors provide a broader context for understanding the predictive landscape beyond the scores of specific instruments.

Key Predictive Factors for Persistent Stuttering: [7]

  • Sex: Males are more likely to persist in stuttering.

  • Family History: A family history of stuttering increases the risk of persistence.

  • Age of Onset: A later age of onset is associated with a higher likelihood of persistence.

  • Stuttering-Like Disfluencies: A higher frequency of these disfluencies is a risk factor.

  • Speech Sound Accuracy: Lower speech sound accuracy is linked to persistence.

  • Language Skills: Lower receptive and expressive language skills are associated with a greater risk of chronic stuttering.

Visualizing the Predictive Pathways

The following diagrams illustrate the conceptual frameworks of the this compound within a predictive model and the SPI as a predictive instrument.

SSI4_Predictive_Model cluster_assessment Assessment Components cluster_model Predictive Model cluster_outcome Predicted Outcome SSI_Score This compound Total Score CumulativeRisk Cumulative Risk Assessment SSI_Score->CumulativeRisk TimeSinceOnset Time Since Onset TimeSinceOnset->CumulativeRisk SpeechSound Speech Sound Skills SpeechSound->CumulativeRisk ExpressiveLang Expressive Language ExpressiveLang->CumulativeRisk Persistent Persistent Stuttering CumulativeRisk->Persistent High Risk Recovered Recovered Stuttering CumulativeRisk->Recovered Low Risk SPI_Predictive_Framework cluster_spi_components SPI Assessment Areas cluster_spi_score Prediction cluster_spi_outcome Predicted Likelihood History Case History SPIScore SPI Total Score History->SPIScore Reactions Child/Parent Reactions Reactions->SPIScore Repetitions Part-Word Repetitions Repetitions->SPIScore Prolongations Prolongations Prolongations->SPIScore Frequency Frequency of Stuttering Frequency->SPIScore Chronic Chronic Stuttering SPIScore->Chronic High Score Recovery Recovery SPIScore->Recovery Low Score

References

Cross-Linguistic Validation of the Stuttering Severity Instrument-Fourth Edition (SSI-4): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The Stuttering Severity Instrument-Fourth Edition (SSI-4) is a widely utilized tool for assessing the severity of stuttering. Its application across different languages, however, necessitates a rigorous process of translation, cultural adaptation, and psychometric validation to ensure its reliability and validity. This guide provides a comparative overview of the cross-linguistic validation of the this compound in various languages, presenting available experimental data and protocols for researchers, scientists, and drug development professionals.

Comparison of Psychometric Properties of this compound Across Languages

The following tables summarize the quantitative data from validation studies of the this compound in different languages. These tables provide a snapshot of the instrument's reliability and validity, key indicators of its performance as a measurement tool.

Table 1: Reliability of Translated Versions of the this compound

LanguageStudy PopulationRatersIntra-Rater ReliabilityInter-Rater Reliability
Mandarin Chinese 80 adults who stutter2> .97 (unspecified coefficient)[1][2].87 to .98 (unspecified coefficient)[2]
Arabic 28 school-aged children and 11 adults who stutter10 graduate students> 80% agreement for all items[3][4][5]< 80% agreement for all items[3][4][5]
Persian 35 adults who stutter10 speech and language pathologistsPromising absolute reliability (specific coefficients not provided)[6]Very high relative reliability, but poor absolute reliability (specific coefficients not provided)[6]
German Not explicitly stated in the provided results2Not explicitly stated in the provided resultsNot explicitly stated in the provided results

Table 2: Validity of Translated Versions of the this compound

LanguageValidity TypeMethodResults
Mandarin Chinese Criterion-relatedCorrelation with the Iowa Scale for Rating Stuttering Severity and Stuttering-Like Disfluencies.[1][2]Correlation coefficients of .92 and .94, respectively.[1][2]
Mandarin Chinese ConstructComparison between adults who stutter and those who do not.[2]Significant differences were found between the two groups on all three subscales and the total score.[2]
Arabic ContentAssessment of the validity of the subscales (frequency, duration, and physical features).[3][4][5]The subscales were found to be valid items.[3][4][5]
Persian CriterionComparison with stuttering severity ratings (SR).[6]A very high and significant Spearman correlation coefficient was found (specific value not provided).

Experimental Protocols

The methodologies employed in the validation studies are crucial for understanding the context and robustness of the findings. Below are summaries of the experimental protocols for the key studies cited.

Mandarin Chinese Validation
  • Translation and Adaptation: The this compound was revised for Mandarin-speaking adults. This process involved creating new stimulus materials, including two culturally appropriate pictures for eliciting speech and two revised reading passages.[1]

  • Participants: The study included 80 adults who stutter, recruited from four different areas in Taiwan to align with population distribution.[2]

  • Data Collection: Speech samples were collected using two methods: a time-limited question-answering task and a researcher-initiated conversation. Stuttering events were then identified from these samples.

  • Data Analysis: The researchers established a percentile rank table based on the raw scores of the participants and classified stuttering severity into nine levels. Intra-rater and inter-rater reliability were calculated, as well as criterion-related and construct validity.[1][2]

Arabic Validation
  • Translation and Adaptation: The this compound was translated into Arabic. The study aimed to assess the validity and reliability of this translated version.[4][5]

  • Participants: The study utilized archived videos of 28 school-aged children (ages 8-16) and 11 adults (ages 19-22) who stutter.[4]

  • Data Collection: Ten graduate students in speech-language pathology were trained to use the translated this compound to rate the speech samples from the videos. The ratings were conducted at two different time points, two weeks apart, to assess intra-rater reliability.[4]

  • Data Analysis: Pearson correlation coefficients were used to assess the validity of the scale's subscales. Intraclass correlation coefficients were used to determine intra-judge and inter-judge reliability.[4]

Persian Validation
  • Translation and Adaptation: The translation of the this compound into Persian followed the cross-cultural guideline recommended by the International Quality of Life Assessment project.[6]

  • Participants: The study recruited 35 adults who stutter, with ages ranging from 17 to 42.[6]

  • Data Collection: Ten speech and language pathologists assessed the stuttering severity of the participants using either the Persian-translated this compound or stuttering severity ratings (SR).

  • Data Analysis: The study evaluated both the relative and absolute reliability (inter-judge and intra-judge) and the criterion validity of the translated instrument. Test-retest reliability of the complementary self-report questions of the this compound was also assessed.[6]

Experimental Workflows and Signaling Pathways

To visually represent the methodologies and logical relationships described in the validation studies, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow_mandarin cluster_translation Translation & Adaptation cluster_data_collection Data Collection cluster_data_analysis Data Analysis T1 Revise Stimulus Materials T2 Create Culturally Appropriate Pictures T1->T2 T3 Revise Reading Passages T1->T3 P Recruit 80 Adults Who Stutter DC1 Time-Limited Question Answering P->DC1 DC2 Researcher-Initiated Conversation P->DC2 DA1 Identify Stuttering Events DC1->DA1 DC2->DA1 DA2 Establish Percentile Ranks DA1->DA2 DA3 Calculate Reliability (Intra- & Inter-Rater) DA1->DA3 DA4 Calculate Validity (Criterion & Construct) DA1->DA4

Caption: Mandarin this compound Validation Workflow.

experimental_workflow_arabic cluster_translation Translation cluster_data_collection Data Collection cluster_data_analysis Data Analysis T1 Translate this compound into Arabic P Archived Videos of Children & Adults Who Stutter DC1 Rating at Time 1 P->DC1 DC2 Rating at Time 2 (2 weeks later) P->DC2 R 10 Graduate Student Raters R->DC1 R->DC2 DA1 Assess Validity (Pearson Correlation) DC1->DA1 DA2 Assess Reliability (Intraclass Correlation) DC1->DA2 DC2->DA1 DC2->DA2 DA3 Intra-Rater Reliability DA2->DA3 DA4 Inter-Rater Reliability DA2->DA4

Caption: Arabic this compound Validation Workflow.

Comparison with Alternative Instruments

The this compound is often compared with other instruments for assessing stuttering. A study comparing the this compound with a 5-point global severity rating (GSR) scale found that the this compound produced better intra-rater and inter-rater agreement, although neither reached an 80% agreement level.[7] The severity scores from the GSR scale were significantly higher than the this compound's final severity ratings, suggesting that the GSR scale is not a sufficient replacement for the this compound.[7]

Another important comparison is with the Overall Assessment of the Speaker's Experience of Stuttering (OASES). While the this compound focuses on the objective, observable aspects of stuttering (frequency, duration, physical concomitants), the OASES provides a subjective measure of the impact of stuttering on an individual's life. These two instruments are therefore considered complementary, providing a more holistic assessment of the stuttering experience when used together.

Discussion and Future Directions

Furthermore, the reporting of quantitative data is inconsistent across studies. For a robust comparison of the instrument's psychometric properties across languages, future research should aim to report detailed statistical findings, including reliability coefficients with confidence intervals and specific p-values for validity assessments.

References

A comparative analysis of the SSI-4 and the Overall Assessment of the Speaker's Experience of Stuttering (OASES)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the SSI-4 and OASES in Stuttering Assessment

For researchers and clinicians in the field of speech-language pathology and drug development, a nuanced understanding of stuttering requires looking beyond observable speech behaviors. A comprehensive assessment involves evaluating both the severity of disfluencies and the impact of the disorder on an individual's life. Two cornerstone instruments for this purpose are the Stuttering Severity Instrument-Fourth Edition (this compound) and the Overall Assessment of the Speaker's Experience of Stuttering (OASES). This guide provides a comparative analysis of these tools, detailing their methodologies, data, and distinct roles in the holistic evaluation of stuttering.

Core Focus and Theoretical Framework

The this compound and OASES are designed to measure different facets of the stuttering disorder, and their combined use can provide a more complete picture of its impact.[1] The this compound is a norm-referenced tool that quantifies the overt, observable severity of stuttering.[2][3][4] In contrast, the OASES is a self-report measure that captures the speaker's personal experience of the disorder, including its impact on their quality of life.[1][5][6]

The conceptual difference between these tools can be understood through the World Health Organization’s International Classification of Functioning, Disability and Health (ICF) framework.[5][7] The this compound primarily assesses the "Impairment in Body Function," focusing on the observable characteristics of speech disfluency.[7] The OASES, however, provides a broader evaluation, covering the other components of the ICF model, including the speaker's reactions, activity limitations, participation restrictions, and the overall impact on quality of life.[1][5][7]

Methodologies and Experimental Protocols

Stuttering Severity Instrument-Fourth Edition (this compound)

The this compound administration involves a clinician-led assessment of speech behavior across different tasks.[8] It is designed for individuals aged 2 years and 10 months and older, with a typical administration time of 15 to 20 minutes.[2][4][9]

Experimental Protocol:

  • Frequency: The clinician calculates the percentage of stuttered syllables (%SS) in both a spontaneous speech sample and a reading task (for readers).[2][8] For non-readers, picture plates are used to elicit speech.[8] This frequency score is then converted to a scaled score.[2][3]

  • Duration: The clinician times the three longest stuttering events to the nearest tenth of a second, and the average duration is converted to a scaled score.[2][3][8]

  • Physical Concomitants: Four types of secondary behaviors (e.g., distracting sounds, facial grimaces, head movements) are rated on a 0-5 scale based on their level of distractibility.[8]

  • Naturalness of Speech: This component is also assessed by the clinician.[2][3][4]

The scores from Frequency, Duration, and Physical Concomitants are summed to produce a Total Score, which corresponds to a severity rating (e.g., very mild, mild, moderate, severe, very severe) and a percentile rank.[10][11]

Overall Assessment of the Speaker's Experience of Stuttering (OASES)

The OASES is a self-administered questionnaire that takes approximately 15-20 minutes to complete.[7][12] It has different versions tailored for various age groups: school-age children (OASES-S, ages 7-12), teenagers (OASES-T, ages 13-17), and adults (OASES-A, ages 18 and up).[13]

Experimental Protocol: The instrument consists of 100 items for adults (fewer for younger age groups) organized into four sections, with responses given on a 5-point Likert scale.[7][13] Higher scores indicate a greater negative impact of stuttering.[1][7]

The four sections of the OASES are:

  • Section I: General Information: Assesses the speaker's general knowledge and perceptions about stuttering.[7][13]

  • Section II: Reactions to Stuttering: Explores the speaker's affective, behavioral, and cognitive reactions to their stuttering.[7][13]

  • Section III: Communication in Daily Situations: Evaluates functional communication difficulties in various settings.[7][13]

  • Section IV: Quality of Life: Measures the impact of stuttering on the speaker's overall well-being and life satisfaction.[7][13]

Scores are calculated for each section and for the entire test, yielding both numerical "Impact Scores" and descriptive "Impact Ratings" (Mild to Severe).[1][12]

Quantitative Data and Psychometric Properties

A direct comparison of the psychometric properties of the this compound and OASES reveals their respective strengths in reliability and validity.

Psychometric Property Stuttering Severity Instrument-4 (this compound) Overall Assessment of the Speaker's Experience of Stuttering (OASES)
Type of Measure Clinician-administered, norm-referenced[2][3]Self-report questionnaire[5][6]
Primary Focus Overt stuttering severity (Frequency, Duration, Physical Concomitants)[2][3][4]Overall impact of stuttering on the speaker's life[1][5]
Normative Data Normed on a sample of 72 preschool children, 139 school-age children, and 60 adults.[2][4][9]Validated with samples of hundreds of people who stutter worldwide.[1] Normative data is available for various populations, including North American, Dutch, and Australian.
Reliability Intrajudge reliability is reported as higher than 80%.[14] Interjudge reliability values have been found to be less than 80% in some studies, indicating potential limitations.[15][14][16] Some research suggests multitasking demands during administration may affect reliability.[17][18]Strong internal consistency, with Cronbach's alpha coefficients ranging from 0.92 to 0.97 for its four sections.[7][19] High test-retest reliability has also been demonstrated.[7][19][20]
Validity The subscales (frequency, duration, physical features) are considered valid items for measuring stuttering severity.[15][14]Content validity was established through focus groups and expert reviewers.[7] Construct validity is supported by its ability to differentiate between groups with varying self-rated stuttering severity.[21] Moderate to high concurrent validity has been shown through correlations with other stuttering measures.[21]

Comparative Insights and Logical Relationships

The this compound and OASES are not interchangeable; they are complementary tools that assess different domains of the stuttering experience. Research has shown that the scores from the two instruments are not always equivalent.[22] A person may have a low severity score on the this compound but a high impact score on the OASES, or vice versa. This highlights that the observable severity of stuttering does not always correlate with the speaker's internal experience and the disorder's effect on their life.[23][24] Network analysis studies have indicated a weak interaction between the this compound and the OASES, suggesting they measure distinct aspects of the disorder.[23][24]

The following diagram illustrates the relationship between the two assessments and the domains of the stuttering experience they cover, based on the ICF framework.

Stuttering_Assessment_Model cluster_ICF ICF Model of Stuttering BodyFunction Impairment in Body Function (Overt Speech Characteristics) ActivityParticipation Activity Limitation & Participation Restriction PersonalFactors Personal & Environmental Factors (Reactions, Feelings, Attitudes, Quality of Life) SSI4 This compound SSI4->BodyFunction Measures OASES OASES OASES->ActivityParticipation Measures OASES->PersonalFactors Measures

Figure 1: Mapping of this compound and OASES to the ICF Model.

Conclusion

For a comprehensive evaluation in research and clinical settings, the this compound and OASES should be viewed as complementary rather than competing instruments. The this compound provides an essential, objective measure of the severity of observable stuttering behaviors, which is crucial for tracking changes in speech fluency.[25] The OASES offers invaluable insight into the lived experience of the person who stutters, capturing the broad impact of the disorder on their daily communication, emotional well-being, and overall quality of life.[1][12] The combined use of these tools allows for a multidimensional understanding of stuttering, leading to more holistic and person-centered treatment planning and more robust outcome measurement in clinical trials.

References

Unpacking the Consistency of the Stuttering Severity Instrument-Fourth Edition (SSI-4) in Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Inter-Rater and Intra-Rater Reliability for Researchers and Drug Development Professionals

The Stuttering Severity Instrument, Fourth Edition (SSI-4), stands as a cornerstone in the assessment of stuttering for both clinical and research purposes. Its utility in quantifying stuttering severity through the evaluation of frequency, duration, and physical concomitants is widely acknowledged. However, for researchers, scientists, and drug development professionals, the reliability of this instrument is of paramount importance. This guide provides a comprehensive comparison of the inter-rater and intra-rater reliability of the this compound as reported in key research studies, offering valuable insights for the design of robust experimental protocols and the interpretation of clinical trial data.

Quantitative Reliability of the this compound: A Comparative Analysis

The reliability of a measurement tool refers to its consistency. In the context of the this compound, inter-rater reliability assesses the degree of agreement between different raters' scores for the same speech sample, while intra-rater reliability measures the consistency of a single rater's scores over time. The following table summarizes the quantitative data from pivotal studies that have examined these aspects of the this compound.

StudyParticipant GroupRatersReliability TypeThis compound ComponentReliability Coefficient
Davidow & Scott (2017) Adults who stutter12 trained judgesIntra-raterTotal ScoreHigh (specific values not detailed in abstract)
Inter-raterTotal ScoreConcurred with manual's reported reliability
Intra-raterSubscores (Frequency, Duration, Physical Concomitants)Concurred with manual's reported reliability
Inter-raterSubscores (Frequency, Duration, Physical Concomitants)Concurred with manual's reported reliability
Alqhazo et al. (2025) School-aged children and adults who stutter (Arabic-speaking)10 graduate students in speech-language pathologyIntra-raterAll items> 80% agreement
Inter-raterAll items< 80% agreement
Davidow (2021) Adults who stutter24 graduate studentsIntra-raterFinal Severity RatingBetter than a 5-point global severity rating scale
Inter-raterFinal Severity RatingBetter than a 5-point global severity rating scale, but neither reached 80% agreement
Davidow et al. (2023) Adults who stutter50 graduate studentsIntra-rater (Individual data collection)Number of stuttered syllablesICC = 0.839
Intra-rater (Simultaneous data collection)Number of stuttered syllablesICC = 0.350

Note: ICC refers to the Intraclass Correlation Coefficient, a common statistical measure of reliability.

Experimental Protocols in this compound Reliability Research

A thorough understanding of the methodologies employed in these studies is crucial for interpreting their findings and for designing future research.

Davidow & Scott (2017): This study investigated the intra- and inter-rater reliability of the this compound among 12 trained judges.[1] The judges assessed video recordings of four adults who stuttered at two separate time points, four weeks apart.[1] Their analysis focused on the reliability of the this compound's subscores (Frequency, Duration, and Physical Concomitants), the total score, and the final severity rating.[1]

Alqhazo et al. (2025): This research focused on the validity and reliability of an Arabic-translated version of the this compound.[2] Ten graduate students in speech-language pathology rated archived video recordings of 28 school-aged children and 11 adults who stutter.[2] The ratings were conducted at two different times, with a two-week interval, to assess both intra-rater and inter-rater reliability using intraclass correlation coefficients.[2]

Davidow (2021): This study compared the reliability of the this compound's Final Severity Rating with a 5-point global severity rating (GSR) scale.[3] Twenty-four graduate students rated four video recordings of individuals who stutter using either the this compound protocol or the GSR scale.[3] The study aimed to determine which measure yielded better intra-rater and inter-rater agreement.[3]

Davidow et al. (2023): This study explored the impact of simultaneous versus individual data collection on reliability.[4] Fifty graduate students were divided into two groups to assess videos of four adults who stutter. One group collected data on the number of stuttered syllables, total syllables, and speech naturalness simultaneously, as is typical with the this compound.[4] The other group collected each of these measures individually.[4] The study highlighted a significant difference in intra-rater reliability for counting stuttered syllables between the two conditions.[4]

Visualizing the Research Workflow

The following diagram illustrates a typical experimental workflow for assessing the inter-rater and intra-rater reliability of the this compound.

SSI4_Reliability_Workflow cluster_setup Study Setup cluster_rating Rating Process cluster_analysis Data Analysis cluster_outcomes Outcomes A Selection of Participants (e.g., Adults who stutter) B Creation of Standardized Speech Samples (Video Recordings) A->B C Recruitment and Training of Raters B->C D Time 1 Rating: Raters independently score video samples using this compound C->D E Time 2 Rating: Same raters independently re-score the same video samples (e.g., 4 weeks later) D->E Time Interval G Inter-Rater Reliability Analysis: Compare scores across all raters for both Time 1 and Time 2 D->G F Intra-Rater Reliability Analysis: Compare each rater's Time 1 and Time 2 scores E->F E->G H Calculation of Reliability Coefficients (e.g., ICC, Pearson's r) F->H G->H I Interpretation of Reliability for this compound Components H->I

Workflow for an this compound reliability study.

Conclusion and Recommendations

The reviewed studies indicate that the this compound generally demonstrates moderate to high intra-rater reliability, particularly when raters are well-trained. However, inter-rater reliability can be more variable and may not consistently reach the desired threshold of 80% agreement.[2][3] The research by Davidow and colleagues (2023) provides a critical insight: the simultaneous collection of multiple speech variables, as is standard with the this compound, may negatively impact the reliability of individual component scores, such as the frequency of stuttered syllables.[4]

For researchers, scientists, and drug development professionals, these findings have several key implications:

  • Rigorous Rater Training: To enhance reliability, it is imperative to implement comprehensive and standardized training programs for all raters involved in a study.

  • Consideration of Data Collection Procedures: For studies where the frequency of stuttering is a primary endpoint, researchers might consider procedural modifications, such as separate viewings for counting stuttered syllables, to improve reliability.

  • Statistical Planning: The choice of reliability statistic (e.g., ICC, Pearson's r) should be pre-specified and appropriate for the study design and data type.

  • Reporting Transparency: Research publications should provide detailed descriptions of the experimental protocols used to assess reliability, including rater training, speech sample characteristics, and statistical methods, to allow for critical appraisal and replication.

By carefully considering these factors, researchers can maximize the reliability of the this compound in their studies, leading to more robust and credible findings in the development of new treatments for stuttering.

References

A Comparative Analysis of the Stuttering Severity Instrument-Fourth Edition (SSI-4) Components

Author: BenchChem Technical Support Team. Date: November 2025

The Stuttering Severity Instrument-Fourth Edition (SSI-4) is a widely utilized, norm-referenced assessment for quantifying the severity of stuttering in both children and adults.[1][2][3] This guide provides a detailed comparison of the core components of the this compound, drawing on available research to inform researchers, scientists, and drug development professionals about the instrument's structure and psychometric properties. While direct factor analysis studies of the this compound are not prevalent in the reviewed literature, this analysis synthesizes data on the instrument's key components and their reliability.

The this compound assesses stuttering severity across four primary behavioral areas: frequency, duration, physical concomitants, and the naturalness of speech.[1][2][4] The total score, which indicates the overall severity of stuttering, is derived from the sum of scores for frequency, duration, and physical concomitants.[2]

Component Analysis and Data Presentation

The this compound is designed to measure distinct aspects of stuttering behavior. The following table summarizes the contribution of each core component to the overall assessment of stuttering severity.

Component Description Scoring
Frequency The percentage of syllables stuttered in a speech sample.[3][4] This is calculated by dividing the number of stuttered syllables by the total number of syllables and multiplying by 100.[2]Expressed as a percentage and then converted to a scale score.[5]
Duration The average length of the three longest stuttering events, measured to the nearest tenth of a second.[4][5]Timed and converted to a scale score.[5]
Physical Concomitants The presence and severity of distracting secondary behaviors that accompany stuttering. These can include facial grimaces, head movements, and movements of the extremities.[4]Rated on a scale based on the degree of distractibility.[5]
Naturalness of Speech The degree to which the individual's speech sounds "typical" compared to speakers of the same age and gender.[3] This is a more recent addition to the SSI series.[5]Rated on a scale, but not included in the total severity score.[2]

Experimental Protocols

The reliability and validity of the this compound and its components have been evaluated in several studies. The primary methodologies employed in these studies are detailed below.

Reliability Studies:

  • Objective: To assess the consistency of the this compound scores over time (intrajudge reliability) and across different raters (interjudge reliability).[6][7]

  • Methodology: Typically, a group of trained judges or graduate students in speech-language pathology are recruited to score video recordings of individuals who stutter.[6][7][8] To assess intrajudge reliability, the same raters score the same videos at two different time points, often with a few weeks' interval.[6][7][8] For interjudge reliability, the scores from different raters for the same videos are compared.[6][7] Statistical measures such as intraclass correlation coefficients are commonly used to analyze the data.[6][7]

Validity Studies:

  • Objective: To determine if the this compound and its subscales measure what they are intended to measure.

  • Methodology: The validity of a translated version of the this compound was assessed using Pearson correlation coefficients to compare its results with established measures.[6][7]

Quantitative Data Summary

The following table presents a summary of findings on the reliability of the this compound components from a study on an Arabic translation of the instrument.

Reliability Type Component Finding for School-Aged Children & Adults
Interjudge Reliability All items of the scaleLess than 80% agreement.[6][7]
Intrajudge Reliability All items of the scaleHigher than 80% agreement.[6][7]

These findings suggest that while individual raters are consistent in their scoring over time, there can be variability between different raters.[6][7] Another study examining the standard English version of the this compound also found that the instrument produced better intra-rater and inter-rater agreement compared to a global severity rating scale, though neither reached an acceptable level of inter-rater agreement of 80%.[9]

Visualization of this compound Components

The following diagram illustrates the relationship between the core components of the this compound and the calculation of the total stuttering severity score.

SSI4_Components cluster_components Core Components cluster_additional Additional Assessment cluster_score Severity Score Frequency Frequency (% syllables stuttered) Total_Score Total Stuttering Severity Score Frequency->Total_Score Duration Duration (average of 3 longest events) Duration->Total_Score Physical_Concomitants Physical Concomitants (distracting movements) Physical_Concomitants->Total_Score Naturalness Naturalness of Speech

Caption: Relationship of this compound components to the total severity score.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Hazardous Chemical Waste

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory chemicals is a critical aspect of ensuring the safety of personnel and maintaining environmental compliance. This guide provides a comprehensive, step-by-step framework for the disposal of hazardous chemical waste, using the protocols for the novel organoselenium compound CPT-Se4 as a representative example. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for the chemical and adhere to their institution's Environmental Health and Safety (EHS) guidelines.

Immediate Safety and Handling Precautions

Prior to beginning any work that will generate hazardous waste, it is imperative to identify and understand the associated risks. All handling of hazardous compounds, whether in pure form or in solution, must be conducted within a certified chemical fume hood.[1] Adherence to Personal Protective Equipment (PPE) protocols is mandatory and includes, at a minimum, a lab coat, chemical-resistant gloves (such as nitrile or neoprene), and safety goggles.[1] An emergency eyewash station and safety shower must be readily accessible.

Waste Characterization and Segregation

A fundamental principle of hazardous waste management is the proper characterization and segregation of waste streams. All materials containing the hazardous chemical must be treated as hazardous waste, including:

  • Unused or expired chemicals.

  • Solutions containing the chemical.

  • Contaminated labware (e.g., pipette tips, vials, flasks).

  • Spill cleanup materials.[1]

It is critical to segregate different waste streams to prevent dangerous reactions. For instance, acidic waste should be kept separate from any cyanide-containing waste.[1] Cross-contamination of waste containers is a significant safety hazard and can complicate the disposal process.

Step-by-Step Disposal Protocol

The following is a generalized protocol for the disposal of hazardous chemical waste. This should be adapted based on the specific properties of the substance as detailed in its SDS.

  • Container Selection : Choose a waste container that is compatible with the chemical waste.[2] For example, hydrofluoric acid must be collected in plastic containers as it etches glass.[3] The container must be in good condition, free from rust or leaks, and have a secure, screw-type lid.[2] Do not use containers with stoppers or seal them with paraffin wax.[2]

  • Labeling : Immediately affix a "HAZARDOUS WASTE" tag to the container as soon as the first drop of waste is added.[2] The label must include the full chemical name (no abbreviations or formulas), the date of accumulation, and the approximate concentrations of the constituents.[1][3]

  • Waste Collection :

    • Aqueous Waste : Collect all aqueous solutions in a designated, properly labeled, and sealed waste container.[1]

    • Solid Waste : Collect dry waste, including contaminated gloves and paper towels, in a separate, clearly labeled hazardous waste container.[1] Ensure no liquids are added to the solid waste container.[1]

    • Sharps Waste : Dispose of any contaminated sharps (needles, scalpels, etc.) in a labeled, puncture-resistant sharps container.[1][3]

    • Contaminated Glassware : Whenever feasible, decontaminate reusable glassware. If decontamination is not possible, dispose of the glassware as hazardous solid waste.[1]

  • Storage : Store all hazardous waste containers in a designated and properly placarded satellite accumulation area.[1] Liquid waste containers must be stored in secondary containment systems.[2] Do not fill containers beyond 90% capacity to allow for expansion.[1]

  • Disposal : Arrange for the collection of the hazardous waste through your institution's EHS department.[1] Do not dispose of hazardous chemicals down the drain unless specifically permitted by your institution's EHS guidelines for neutralized aqueous solutions.[3][4]

Quantitative Data for Hazardous Waste Management

The following table summarizes key quantitative parameters that must be considered during the disposal process.

ParameterValueRegulation/Guideline
Toxicity Characteristic Leaching Procedure (TCLP) Limit for Soluble Selenium 5.7 mg/LEPA Hazardous Waste Number: D010[1]
Waste Container Fill Capacity Do not exceed 90%Prudent practice to allow for expansion[1]
Polychlorinated Biphenyls (PCBs) Concentration for Hazardous Classification > 50 ppmUniversity of Toronto EHS[5]

Experimental Protocol: In-Lab Neutralization of Corrosive Waste

For certain corrosive wastes (acids and bases), in-lab neutralization may be a permissible final step before disposal, converting them into non-hazardous waste that can be disposed of down the sanitary sewer with copious amounts of water. Always consult your institution's EHS department before proceeding with any neutralization protocol.

Materials:

  • Corrosive waste (e.g., dilute hydrochloric acid or sodium hydroxide)

  • Neutralizing agent (e.g., sodium bicarbonate for acids, dilute acetic acid for bases)

  • pH indicator strips or a calibrated pH meter

  • Appropriate PPE (lab coat, gloves, safety goggles)

  • Stir plate and stir bar

  • Beaker large enough to contain the reaction

Procedure:

  • Place the beaker containing the corrosive waste on the stir plate within a chemical fume hood.

  • Begin stirring the solution gently.

  • Slowly add the neutralizing agent in small increments. The reaction can be exothermic, so careful addition is crucial to control the temperature.

  • After each addition, check the pH of the solution using a pH strip or meter.

  • Continue adding the neutralizing agent until the pH is within the neutral range (typically between 6.0 and 8.0, but confirm with your local wastewater authority).

  • Once neutralized, the solution may be permissible for drain disposal with a large volume of running water, as per institutional guidelines.[3]

Diagrams

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage & Disposal start Start: Generate Chemical Waste select_container Select Compatible Container start->select_container label_container Affix 'Hazardous Waste' Label select_container->label_container add_waste Add Waste to Container (<90% Full) label_container->add_waste segregate Segregate by Waste Type add_waste->segregate aqueous Aqueous Waste segregate->aqueous Liquid solid Solid Waste segregate->solid Dry sharps Sharps Waste segregate->sharps Sharps store Store in Satellite Accumulation Area aqueous->store solid->store sharps->store ehs_pickup Arrange for EHS Pickup store->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Workflow for the proper disposal of hazardous chemical waste.

This guide provides a foundational understanding of the necessary procedures for safe and compliant hazardous chemical waste disposal. The principles of diligent preparation, clear labeling, proper segregation, and secure storage are paramount to maintaining a safe laboratory environment. Always prioritize the specific guidance provided in the Safety Data Sheet for each chemical and consult with your institutional Environmental Health and Safety department.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.